A-Methapred
Description
Properties
Molecular Formula |
C22H30O5 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3 |
InChI Key |
VHRSUDSXCMQTMA-UHFFFAOYSA-N |
SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Molecular Structure and Function of Methylprednisolone (B1676475)
This technical guide provides a comprehensive overview of the molecular characteristics and functional mechanisms of methylprednisolone, a potent synthetic glucocorticoid. The document details its structural and physicochemical properties, explores its pharmacokinetics and pharmacodynamics, and elucidates the signaling pathways through which it exerts its well-known anti-inflammatory and immunosuppressive effects.
Molecular Structure and Physicochemical Properties
Methylprednisolone is a synthetic pregnane (B1235032) steroid hormone derived from hydrocortisone (B1673445) and prednisolone (B192156).[1] The introduction of a methyl group at the 6α position of the prednisolone structure enhances its glucocorticoid potency while minimizing mineralocorticoid activity.[2]
Chemical Structure:
Caption: Chemical structure of methylprednisolone.
1.1 Identification and Formula
| Identifier | Value |
| IUPAC Name | (6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one[3][4] |
| CAS Number | 83-43-2[1][2][4] |
| Molecular Formula | C₂₂H₃₀O₅[1][3][4][5] |
| Molecular Weight | 374.47 g/mol [1][2][5] |
1.2 Physicochemical Characteristics
| Property | Value |
| Melting Point | 228-237 °C[1][2] |
| Water Solubility | 120 mg/L at 25°C (Practically insoluble)[6] |
| LogP | 1.82-1.9[3] |
| Appearance | White to practically white, odorless, crystalline powder[6] |
Molecular Mechanism of Action
Methylprednisolone exerts its effects primarily by modulating gene expression through its interaction with intracellular glucocorticoid receptors (GR).[1][7] This process involves both genomic and non-genomic pathways, leading to widespread anti-inflammatory, immunosuppressive, and metabolic effects.[7][8]
2.1 Genomic Signaling Pathway
The primary mechanism of action is genomic, which involves the regulation of gene transcription. Upon entering the cell, methylprednisolone binds to the cytosolic GR, which is part of a multiprotein complex. This binding causes a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated methylprednisolone-GR complex into the nucleus.[7][9]
Inside the nucleus, the complex can act in two main ways:
-
Transactivation: The GR complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[7][10] This upregulates the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (annexin-1), which inhibits phospholipase A2, and Interleukin-10 (IL-10).[7][8][11]
-
Transrepression: The GR complex can, as a monomer, interfere with the function of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[10][12] By tethering to these pro-inflammatory factors, the GR complex prevents them from binding to their respective DNA response elements, thereby repressing the expression of pro-inflammatory cytokines (e.g., TNF-α, various interleukins), chemokines, and adhesion molecules.[7][8][10]
Caption: Genomic signaling pathway of methylprednisolone.
2.2 Non-Genomic Mechanisms
Methylprednisolone can also elicit rapid, non-genomic effects that are independent of gene transcription.[8] These can occur through interactions with membrane-bound glucocorticoid receptors, leading to the activation of intracellular signaling cascades that contribute to its anti-inflammatory actions.[8]
Pharmacokinetics and Pharmacodynamics
The clinical efficacy and safety profile of methylprednisolone are determined by its pharmacokinetic and pharmacodynamic properties.
3.1 Pharmacokinetics
| Parameter | Value | Notes |
| Absorption | Well absorbed orally and parenterally[13] | Bioavailability is route-dependent[7] |
| Protein Binding | ~78%[1][13] | Primarily binds to albumin and corticosteroid-binding globulin[7] |
| Volume of Distribution (Vd) | 1.1 - 1.38 L/kg[1][14] | Widely distributed in body tissues[13] |
| Metabolism | Primarily hepatic[1][7] | Mediated by CYP3A4 enzymes[1][13] |
| Elimination Half-life (t½) | 1.8 - 2.6 hours[1][13] | |
| Clearance (CL) | ~280 ml/hr/kg[14] | Decreased in obese individuals[15] |
| Excretion | Mainly renal (as inactive metabolites)[1][7] |
3.2 Pharmacodynamics
Methylprednisolone has a higher affinity for glucocorticoid receptors compared to mineralocorticoid receptors.[1] Its potency is approximately five times that of hydrocortisone.[2]
| Effect | Parameter | Value | Notes |
| Glucocorticoid Receptor Binding | Relative Binding Affinity | ~11.7 (vs. Cortisol=1) | Varies based on assay |
| Suppression of Basophils | IC₅₀ | Similar between morning and afternoon administration[16] | Used as a marker of pharmacodynamic effect |
| Suppression of Helper T-cells | IC₅₀ | No intrinsic difference in obesity[15] | Demonstrates immunosuppressive activity |
| Suppression of Cortisol | IC₅₀ | Similar between different administration times[16] | Indicates HPA axis suppression |
Key Functions and Physiological Effects
The molecular actions of methylprednisolone translate into broad physiological effects, primarily centered on the suppression of inflammation and immune responses.
-
Anti-inflammatory Effects: Methylprednisolone reduces inflammation by inhibiting the synthesis of prostaglandins (B1171923) and leukotrienes through the suppression of phospholipase A2.[7] It also reverses increased capillary permeability and suppresses the migration of polymorphonuclear leukocytes to inflammatory sites.[13][17][18]
-
Immunosuppressive Effects: It inhibits cell-mediated immune functions, particularly those dependent on lymphocytes.[17] Methylprednisolone reduces the proliferation of T-lymphocytes and can diminish antibody production by B-lymphocytes.[7]
-
Metabolic Effects: As a glucocorticoid, it stimulates gluconeogenesis, which can elevate blood glucose levels, and increases muscle protein and bone catabolism.[7][17]
Experimental Protocols
The characterization of methylprednisolone's activity relies on various in vitro and in vivo assays.
5.1 Glucocorticoid Receptor Binding Assay (Radioreceptor Assay)
This protocol is a generalized method for determining the relative binding affinity (RBA) of methylprednisolone for the glucocorticoid receptor.
Objective: To quantify the ability of methylprednisolone to compete with a radiolabeled ligand for binding to the GR.
Methodology:
-
Receptor Preparation: Prepare a cytosol fraction containing glucocorticoid receptors from a suitable source, such as cultured rat hepatoma cells or human keratinocytes.[19][20]
-
Competition Binding: Incubate the cytosol preparation with a constant concentration of a radiolabeled glucocorticoid (e.g., ³H-dexamethasone).
-
Test Compound Addition: In parallel incubations, add increasing concentrations of unlabeled methylprednisolone.
-
Incubation: Allow the mixture to incubate to reach binding equilibrium (e.g., at 0-4°C to minimize receptor degradation).
-
Separation of Bound/Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method like charcoal-dextran adsorption or gel filtration.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of methylprednisolone. Calculate the IC₅₀ (the concentration of methylprednisolone that inhibits 50% of the specific binding of the radioligand). The RBA can then be calculated relative to a standard glucocorticoid like dexamethasone (B1670325) or cortisol.
Caption: Workflow for a glucocorticoid receptor binding assay.
5.2 Gene Expression Analysis via RNA-Seq
This protocol outlines a method to study the transcriptional effects of methylprednisolone on specific cell types.
Objective: To identify genes that are differentially expressed in response to methylprednisolone treatment.
Methodology:
-
Cell Culture and Treatment: Culture primary human cells (e.g., hematopoietic or nonhematopoietic cells) from healthy donors. Treat the cells with a specified concentration of methylprednisolone (e.g., 22.7 µM) or a vehicle control (e.g., 0.08% ethanol) for a set duration (e.g., 2 and 6 hours).[21]
-
RNA Isolation: Purify total RNA from the treated and control cells using a suitable RNA extraction kit.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA selection (poly-A enrichment) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels (e.g., read counts).
-
Perform differential expression analysis to compare methylprednisolone-treated samples with vehicle-treated controls, identifying significantly up- and down-regulated genes.[21]
-
Conduct pathway and gene set enrichment analysis to understand the biological functions of the differentially expressed genes.[21]
-
References
- 1. Methylprednisolone - Wikipedia [en.wikipedia.org]
- 2. Methylprednisolone | 83-43-2 [chemicalbook.com]
- 3. Methylprednisolone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Methylprednisolone | C22H30O5 | CID 6741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]
- 8. What is the mechanism of Methylprednisolone aceponate? [synapse.patsnap.com]
- 9. academic.oup.com [academic.oup.com]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. medrxiv.org [medrxiv.org]
- 12. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Methylprednisolone pharmacokinetics and pharmacodynamics in chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and pharmacodynamics of methylprednisolone in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and pharmacodynamics of methylprednisolone when administered at 8 am versus 4 pm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. The mechanism of action of a single dose of methylprednisolone on acute inflammation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A radioreceptor assay for evaluation of the plasma glucocorticoid activity of natural and synthetic steroids in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Immune regulation by glucocorticoids can be linked to cell type–dependent transcriptional responses - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Journey of Methylprednisolone Acetate: A Pharmacokinetic Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of methylprednisolone (B1676475) acetate (B1210297) (MPA), a widely used synthetic glucocorticoid. Through a detailed exploration of its absorption, distribution, metabolism, and excretion (ADME), this document aims to equip researchers, scientists, and drug development professionals with the core knowledge required for preclinical and clinical study design and interpretation. All quantitative data is presented in structured tables for comparative analysis, and key experimental methodologies are detailed.
Introduction to Methylprednisolone Acetate
Methylprednisolone acetate is the 21-acetate ester of methylprednisolone, a potent anti-inflammatory and immunosuppressive agent.[1] It is formulated as a crystalline suspension for parenteral administration, primarily via intramuscular (IM) and intra-articular (IA) routes.[1] This formulation provides a depot effect, allowing for slow release of the active drug and a prolonged duration of action.[1][2] Before exerting its systemic effects, MPA must be hydrolyzed by esterases to its active form, methylprednisolone (MP).[3][4]
Absorption
The absorption of methylprednisolone from MPA is characterized by its slow and sustained release from the injection site, a key feature of this depot formulation.[1][2] The rate and extent of absorption are influenced by the route of administration, the specific formulation, and the physiological environment at the site of injection.
Following intramuscular administration in humans, peak plasma concentrations of methylprednisolone are typically observed within 7 to 8 hours.[5] In horses, after intra-articular administration, the maximum plasma concentration of methylprednisolone was reached at 8 hours.[3][6] Studies in dogs have shown a slow absorption half-time of approximately 69 hours after intramuscular injection.[7][8]
Table 1: Pharmacokinetic Parameters of Methylprednisolone after Methylprednisolone Acetate Administration (Intramuscular)
| Species | Dose | Cmax (ng/mL) | Tmax (h) | t½ absorption (h) | Bioavailability (%) | Reference |
| Human | 40 mg | 14.8 ± 8.6 | 7.25 ± 1.04 | - | - | [5] |
| Dog | - | - | - | 69.04 | 42.7 | [7][8] |
| Rat | 50 mg/kg | - | - | 1.26 and 0.219 (dual) | ~50 | [9][10] |
Table 2: Pharmacokinetic Parameters of Methylprednisolone after Methylprednisolone Acetate Administration (Intra-articular)
| Species | Dose | Cmax (ng/mL) | Tmax (h) | Transfer t½ (joint to plasma) (h) | Elimination t½ (h) | Reference |
| Horse | 200 mg | 7.26 ± 3.3 | 8 | 1.7 | 19.2 | [3][6] |
| Horse | 100 mg | Similar to 200 mg dose | - | - | - | [11] |
| Horse | 200 mg | Similar to 100 mg dose | - | - | - | [11] |
Distribution
Once absorbed and hydrolyzed to methylprednisolone, the active drug is distributed throughout the body. Methylprednisolone primarily binds to albumin in the plasma.[12] The volume of distribution at steady state (Vss) for intravenous methylprednisolone sodium succinate (B1194679) has been reported to be 27 ± 8.2 L in humans.[12]
Metabolism
Methylprednisolone acetate is a prodrug that is metabolically activated by hydrolysis to methylprednisolone.[3] This conversion is rapid in blood.[13][14] The active methylprednisolone then undergoes hepatic metabolism to inactive metabolites.[12] Identified metabolites include 20-carboxymethylprednisolone (B1435198) and 6β-hydroxy-20α-hydroxymethylprednisolone.[12] A study on the urinary metabolites in humans identified 13 different metabolites of MPA.[15][16][17][18] Interestingly, no significant differences were observed in the metabolic pattern of MPA when administered via intramuscular or intra-articular routes.[15][16]
Excretion
The inactive metabolites of methylprednisolone are primarily excreted in the urine.[12] Following intra-articular administration in horses, methylprednisolone was detectable in urine for a longer duration than in plasma.[19] In one study, after a 200 mg intra-articular dose, methylprednisolone was detectable in the urine for up to 25 days, and in one horse, for as long as 56 days.[19]
Experimental Protocols
The following sections detail typical methodologies employed in the pharmacokinetic studies of methylprednisolone acetate.
Drug Administration and Sample Collection
Intramuscular/Intra-articular Injection: A sterile aqueous suspension of methylprednisolone acetate is administered via intramuscular or intra-articular injection at a specified dose.[5][6]
Blood Sampling: Blood samples are typically collected via venipuncture into tubes containing an anticoagulant (e.g., sodium fluoride-potassium oxalate) at predetermined time points post-administration.[20] The schedule of collection is designed to capture the absorption, distribution, and elimination phases of the drug.
Urine Sampling: Urine samples are collected over specified intervals to assess the excretion of metabolites.[15][16]
Analytical Methodology
The quantification of methylprednisolone and its acetate form in biological matrices is predominantly achieved using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][20][21]
Sample Preparation: Plasma samples are typically pre-treated to remove proteins and interfering substances. A common method involves a prewash with a non-polar solvent like hexane, followed by liquid-liquid extraction with a solvent such as methylene (B1212753) chloride.[20] An internal standard is added prior to extraction for accurate quantification.[20]
Chromatographic Separation: A reversed-phase HPLC column, such as a C18 column, is commonly used for separation.[20][22] The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate or acetic acid).[20][22]
Detection: Detection can be performed using ultraviolet (UV) absorbance at a specific wavelength (e.g., 254 nm).[20] For higher sensitivity and specificity, mass spectrometry is employed, often using selective reaction monitoring (SRM) to quantify the parent drug and its metabolites.[15][21]
Mechanism of Action and Signaling Pathway
Methylprednisolone exerts its effects by binding to cytosolic glucocorticoid receptors (GR).[4] Upon binding, the receptor-steroid complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines, ultimately resulting in the desired therapeutic effects.[4]
Conclusion
The in vivo pharmacokinetics of methylprednisolone acetate are defined by its slow absorption and prolonged duration of action, a direct consequence of its depot formulation. A thorough understanding of its ADME properties is critical for optimizing dosing regimens and predicting therapeutic outcomes in both preclinical and clinical settings. The methodologies outlined in this guide provide a framework for conducting robust pharmacokinetic evaluations of this important corticosteroid.
References
- 1. Methylprednisolone acetate - Wikipedia [en.wikipedia.org]
- 2. pharkeep.com [pharkeep.com]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. What is the mechanism of Methylprednisolone Acetate? [synapse.patsnap.com]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. Pharmacokinetics of methylprednisolone acetate after intra-articular administration and its effect on endogenous hydrocortisone and cortisone secretion in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of methylprednisolone, methylprednisolone sodium succinate, and methylprednisolone acetate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of Methylprednisolone after Intravenous and Intramuscular Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of methylprednisolone acetate after intra-articular administration and subsequent suppression of endogenous hydrocortisone secretion in exercising horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Preliminary in vitro and in vivo investigations on methylprednisolone and its acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bovine plasma and synovial fluid kinetics of methylprednisolone and methylprednisolone acetate after intra-articular administration of methylprednisolone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Urinary profile of methylprednisolone acetate metabolites in patients following intra-articular and intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Urinary profile of methylprednisolone acetate metabolites in patients following intra-articular and intramuscular administration | Semantic Scholar [semanticscholar.org]
- 17. femsa-cdn.aukkoapps.cl [femsa-cdn.aukkoapps.cl]
- 18. researchgate.net [researchgate.net]
- 19. avmajournals.avma.org [avmajournals.avma.org]
- 20. Validation of the simultaneous determination of methylprednisolone and methylprednisolone acetate in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. uknowledge.uky.edu [uknowledge.uky.edu]
- 22. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to the Interaction of Methylprednisolone with Glucocorticoid Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the molecular interactions between the synthetic glucocorticoid, methylprednisolone (B1676475), and the glucocorticoid receptor (GR). It covers the fundamental principles of receptor binding, activation, nuclear translocation, and downstream signaling pathways. Furthermore, this document outlines detailed protocols for key experimental assays used to quantify and characterize these interactions, serving as a vital resource for professionals in pharmacology and drug development.
The Glucocorticoid Receptor: Structure and Function
The glucocorticoid receptor (GR) is a ligand-dependent transcription factor belonging to the nuclear receptor superfamily that mediates the physiological effects of glucocorticoids.[1] The GR protein is modular, consisting of three primary domains:
-
N-Terminal Domain (NTD): Contains the activation function 1 (AF-1) site, which is crucial for transcriptional activation.
-
DNA-Binding Domain (DBD): A highly conserved region containing two zinc finger motifs that recognize and bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs).
-
Ligand-Binding Domain (LBD): Located at the C-terminus, this domain contains a hydrophobic pocket that binds to glucocorticoids like methylprednisolone. This binding event triggers a conformational change that activates the receptor.
In its inactive state, the GR resides in the cytoplasm, complexed with chaperone proteins, most notably heat shock protein 90 (hsp90) and hsp70.[1]
Methylprednisolone Binding, Receptor Activation, and Translocation
Methylprednisolone, a synthetic corticosteroid, exerts its effects by passively diffusing across the cell membrane and binding to the LBD of the cytoplasmic GR.[2] This binding event is the initiating step in a cascade of molecular events:
-
Ligand Binding: Methylprednisolone occupies the hydrophobic pocket within the LBD.
-
Conformational Change & Chaperone Dissociation: The binding of methylprednisolone induces a significant conformational change in the GR protein. This altered structure leads to the dissociation of the hsp90/hsp70 chaperone complex.
-
Nuclear Translocation: The dissociation of chaperone proteins unmasks nuclear localization signals (NLS) on the GR. The activated methylprednisolone-GR complex is then actively transported into the nucleus through the nuclear pore complex.[3]
The process of GR activation and nuclear translocation is a fundamental mechanism for all active glucocorticoids.
Figure 1: Canonical Glucocorticoid Receptor Signaling Pathway.
Quantitative Binding and Potency Data
The therapeutic activity of a glucocorticoid is closely related to its binding affinity for the GR. Higher affinity generally correlates with greater potency. The data are often presented as relative binding affinity (RBA) or relative potency compared to a standard glucocorticoid like cortisol or dexamethasone (B1670325).
Table 1: Comparative Glucocorticoid Potency
| Glucocorticoid | Relative Glucocorticoid Potency |
| Cortisol | 1.0 |
| Prednisolone | 5.0 |
| Methylprednisolone | 5.0 |
| Dexamethasone | 30 |
Data sourced from Endotext, reflecting relative anti-inflammatory potency where Cortisol = 1.[4]
Table 2: Glucocorticoid Receptor Binding Affinities in Human Mononuclear Leukocytes
| Glucocorticoid | Dissociation Constant (Kd) (nmol/L) |
| Cortisol | 17.5 ± 1.7 |
| Dexamethasone | 5.7 ± 0.3 |
Data represents the mean ± SE for normotensive volunteers.[5] A lower Kd value indicates a higher binding affinity.
Downstream Signaling: Transactivation and Transrepression
Once in the nucleus, the methylprednisolone-GR complex modulates gene expression primarily through two genomic mechanisms:
-
Transactivation: As a homodimer, the GR complex binds directly to GREs in the promoter regions of target genes.[3] This binding event typically recruits co-activator proteins and the transcriptional machinery to enhance the transcription of anti-inflammatory genes, such as annexin (B1180172) A1 and mitogen-activated protein kinase phosphatase-1 (MKP-1).
-
Transrepression: The anti-inflammatory effects of glucocorticoids are also heavily mediated by the repression of pro-inflammatory gene expression. This occurs primarily through a GRE-independent mechanism where the monomeric methylprednisolone-GR complex physically interacts with and inhibits other transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein 1 (AP-1).[2] This protein-protein interaction prevents NF-κB and AP-1 from binding to their respective DNA response elements, thereby blocking the transcription of cytokines, chemokines, and other inflammatory mediators.
Figure 2: GR-mediated Transrepression of NF-κB Signaling.
Experimental Protocols
Characterizing the binding of methylprednisolone to the GR requires specific and robust experimental techniques. Below are detailed methodologies for key assays.
Whole-Cell Radioligand Competitive Binding Assay
This assay determines the affinity of a non-radiolabeled compound (e.g., methylprednisolone) by measuring its ability to compete with a radiolabeled ligand for GR binding sites.
Objective: To determine the inhibition constant (Ki) or IC50 of methylprednisolone for the glucocorticoid receptor.
Materials:
-
Cell line expressing GR (e.g., human mononuclear leukocytes, THP-1 cells).[6]
-
Radiolabeled glucocorticoid (e.g., [³H]dexamethasone).
-
Unlabeled methylprednisolone (competitor).
-
Unlabeled dexamethasone (for non-specific binding determination).
-
Assay Buffer (e.g., RPMI 1640).
-
Scintillation fluid and vials.
-
Scintillation counter.
-
Glass fiber filters and vacuum filtration manifold.
Protocol:
-
Cell Preparation: Harvest cells and resuspend in ice-cold assay buffer to a known concentration (e.g., 1 x 10⁶ cells/mL).
-
Assay Setup: In a series of tubes, prepare serial dilutions of unlabeled methylprednisolone.
-
Total Binding: Prepare tubes containing cells and a fixed, saturating concentration of [³H]dexamethasone only.
-
Non-Specific Binding (NSB): Prepare tubes containing cells, [³H]dexamethasone, and a large excess (e.g., 1000-fold) of unlabeled dexamethasone.
-
Competitive Binding: To the serial dilution tubes, add the cell suspension and the fixed concentration of [³H]dexamethasone.
-
Incubation: Incubate all tubes at a specified temperature (e.g., 24°C) for a duration sufficient to reach binding equilibrium (e.g., 90 minutes).[7]
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The cells, with bound radioligand, will be trapped on the filter.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of methylprednisolone.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of methylprednisolone that inhibits 50% of specific [³H]dexamethasone binding).
-
Calculate the Ki value using the Cheng-Prusoff equation if necessary.
-
Figure 3: Workflow for a Radioligand Competitive Binding Assay.
GR Nuclear Translocation Assay (High-Content Imaging)
This assay visualizes and quantifies the movement of GR from the cytoplasm to the nucleus upon ligand stimulation.
Objective: To measure the extent and kinetics of methylprednisolone-induced GR nuclear translocation.
Materials:
-
U2OS or HEK293 cell line stably expressing a fluorescently-tagged GR (e.g., EGFP-GR).[8]
-
96-well imaging plates.
-
Methylprednisolone solution.
-
Assay Buffer.
-
Fixing Solution (e.g., 4% paraformaldehyde).
-
Nuclear counterstain (e.g., Hoechst dye).
-
High-Content Imaging System or automated fluorescence microscope.
Protocol:
-
Cell Plating: Seed the EGFP-GR expressing cells into a 96-well imaging plate and culture for 18-24 hours to allow for attachment.[8]
-
Compound Treatment: Remove the culture medium and add Assay Buffer containing various concentrations of methylprednisolone (or vehicle control) to the wells.
-
Incubation: Incubate the plate at 37°C for the desired time period (e.g., 1-2 hours) to allow for translocation.[8]
-
Fixation: Gently remove the compound solution and add Fixing Solution to each well. Incubate at room temperature for 20 minutes.
-
Staining: Wash the cells with Phosphate-Buffered Saline (PBS). Add the nuclear counterstain solution (e.g., Hoechst) and incubate for at least 30 minutes.
-
Imaging: Acquire images of each well using an automated fluorescence microscope. Use two channels: one for the nuclear stain (e.g., DAPI/Hoechst channel) and one for the EGFP-GR signal (e.g., FITC/GFP channel).[8]
-
Image Analysis: Use automated image analysis software to:
-
Identify the nucleus in each cell based on the Hoechst signal.
-
Identify the cytoplasm by creating a "ring" or mask around the nuclear area.
-
Measure the mean fluorescence intensity of EGFP-GR in both the nuclear and cytoplasmic compartments for hundreds to thousands of cells per well.
-
Calculate a translocation metric, such as the ratio or difference of nuclear to cytoplasmic fluorescence intensity.
-
-
Data Analysis: Plot the translocation metric against the log concentration of methylprednisolone to generate a dose-response curve and calculate the EC50 for translocation.
Figure 4: Workflow for a High-Content GR Nuclear Translocation Assay.
References
- 1. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Methylprednisolone | C22H30O5 | CID 6741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Table 1: [Glucocorticoid Equivalencies ()]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Synthesis of Methylprednisolone: A Technical History and Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of methylprednisolone (B1676475), a potent synthetic glucocorticoid. It details the seminal work of The Upjohn Company in the mid-20th century, which led to the development of this crucial anti-inflammatory agent. This document outlines the key chemical and biotechnological transformations involved in its synthesis, presenting detailed experimental protocols for core reactions. Quantitative data from various synthetic methodologies are summarized for comparative analysis. Furthermore, this guide illustrates the primary mechanism of action of methylprednisolone through its influence on the glucocorticoid receptor and subsequent signaling pathways. The information is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the scientific journey and technical intricacies behind the synthesis of methylprednisolone.
Introduction: The Dawn of a Potent Anti-inflammatory Agent
The mid-20th century marked a significant era in the development of steroid-based therapeutics. Following the discovery of cortisone's profound anti-inflammatory effects, research efforts intensified to create synthetic analogs with enhanced potency and improved safety profiles.[1][2] Methylprednisolone emerged from this wave of innovation as a more potent derivative of prednisolone (B192156), exhibiting a greater anti-inflammatory activity with a reduced tendency for sodium and water retention.[3] First synthesized and manufactured by The Upjohn Company, methylprednisolone received FDA approval in October 1957, a milestone in the treatment of a wide array of inflammatory and autoimmune conditions.[3]
The development of methylprednisolone was a testament to the burgeoning field of steroid chemistry, leveraging both intricate chemical modifications and pioneering biotechnological processes. The key structural modification, the addition of a methyl group at the 6α-position of the prednisolone backbone, was a critical innovation that significantly enhanced its glucocorticoid activity. This guide delves into the technical details of the synthetic routes developed to achieve this molecular architecture, providing a historical and practical resource for the scientific community.
The Genesis of Methylprednisolone: A Historical Perspective
The journey to methylprednisolone was built upon foundational discoveries in steroid synthesis. The initial production of cortisone (B1669442) was a complex and costly multi-step chemical process.[4][5] A major breakthrough came from the research laboratories of The Upjohn Company, where scientists like Durey Peterson and Herbert Murray pioneered the use of microbial fermentation to introduce the crucial oxygen atom at the 11-position of the steroid nucleus.[5] This microbiological oxidation, using common molds of the Rhizopus genus, dramatically simplified the synthesis of cortisone and hydrocortisone (B1673445).[5]
Building on this expertise, Upjohn's researchers, including a team led by John Hogg, further refined these processes.[4] The subsequent development of prednisone (B1679067) and prednisolone by Arthur Nobile and his colleagues at Schering Corporation, through the microbial dehydrogenation of cortisone and hydrocortisone by Corynebacterium simplex (now reclassified as Nocardioides simplex), set the stage for the next generation of corticosteroids.[6][7] It was in this competitive and innovative environment that Upjohn's scientists successfully introduced the 6α-methyl group to the prednisolone structure, giving rise to methylprednisolone.
Synthetic Pathways to Methylprednisolone
The synthesis of methylprednisolone can be achieved through several routes, most commonly commencing from hydrocortisone or pregnenolone (B344588) acetate. These pathways involve a series of key chemical and biochemical transformations. A representative synthetic workflow is illustrated below.
Caption: A simplified workflow for the synthesis of methylprednisolone from hydrocortisone.
Key Synthetic Steps and Experimental Protocols
The following sections provide a detailed look into the critical reactions involved in a common synthetic route to methylprednisolone.
3.1.1. Microbial 1,2-Dehydrogenation of Hydrocortisone to Prednisolone
This biotransformation is a cornerstone of modern steroid synthesis, offering high specificity and avoiding harsh chemical reagents.
-
Microorganism: Nocardioides simplex (formerly Arthrobacter simplex or Corynebacterium simplex) ATCC 6946 is commonly employed.[6]
-
Protocol:
-
Cultivation: N. simplex is cultivated in a suitable medium (e.g., GYA or GEM III N) at a controlled pH (typically 6.0-7.0) and temperature (26-30°C) for 24-48 hours in a rotary shaker.[8]
-
Substrate Addition: Hydrocortisone is added to the culture medium. The concentration can vary, with some processes using up to 40 g/L.[9]
-
Biotransformation: The fermentation is continued, and the conversion of hydrocortisone to prednisolone is monitored. The reaction is typically complete within a few hours to a couple of days, depending on the conditions.[9][10]
-
Extraction and Purification: The product, prednisolone, is extracted from the fermentation broth using an organic solvent and purified.
-
3.1.2. Synthesis of 6-Methylene Intermediate from Prednisolone
This step introduces the carbon atom at the 6-position, which will become the methyl group.
-
Protocol:
-
Dissolve prednisolone in a suitable solvent system, such as ethanol (B145695).
-
Add triethyl orthoformate and a catalytic amount of p-toluenesulfonic acid and stir.
-
Introduce a formaldehyde (B43269) solution and N-methylaniline and continue stirring at room temperature for several hours.
-
Adjust the pH to 1-2 with concentrated hydrochloric acid and stir for an additional period.
-
Precipitate the methylene intermediate by diluting the reaction mixture with water.
-
Isolate the solid product by filtration, wash until neutral, and dry. Molar yields for this step can be as high as 94.8%.[11]
-
3.1.3. Reduction of the Methylene Intermediate to 6β-Methylprednisolone
This step reduces the exocyclic double bond to form the methyl group.
-
Protocol:
-
Suspend the methylene intermediate in a solvent mixture, for example, absolute ethanol and cyclohexene.
-
Add a palladium on carbon (Pd/C) catalyst (e.g., 10% Pd/C) and triethylamine.
-
Heat the reaction mixture to 65-70°C and maintain for several hours.
-
After the reaction is complete, filter to remove the catalyst.
-
Evaporate the filtrate to dryness to obtain the crude 6β-methylprednisolone. This process can yield over 90% of the product.[12]
-
3.1.4. Isomerization and Final Purification
The final step involves the conversion of the 6β-isomer to the desired 6α-methylprednisolone, followed by purification. The exact industrial conditions for this isomerization are often proprietary. However, subsequent purification is typically achieved through recrystallization from a suitable solvent like acetone (B3395972) to achieve high purity.[13]
Quantitative Analysis of Synthesis
The efficiency of methylprednisolone synthesis is dependent on the chosen route and the optimization of each reaction step. The following table summarizes reported yields and purity for various stages of the synthesis.
| Reaction Step | Starting Material | Product | Reported Yield | Reported Purity | Reference |
| Methylene Reaction | Hydrocortisone | Methylene Intermediate | 94.8% (molar) | 95% (HPLC) | [11] |
| Reduction Reaction | Methylene Intermediate | 6β-Methylprednisolone | 93.5% | 94.7% (6β-isomer) | [12] |
| Hydrolysis | 6α-methyl-11β,17α-dihydroxypregn-1,4-diene-3,20-dione 21-acetate | Methylprednisolone | 89% | >99% (HPLC) | [14] |
| Overall Synthesis | Pregnenolone Acetate | Methylprednisolone | 42.3% | 98.5% | [14] |
Mechanism of Action: Glucocorticoid Receptor Signaling
Methylprednisolone exerts its potent anti-inflammatory and immunosuppressive effects primarily by acting as an agonist for the glucocorticoid receptor (GR).[15] The mechanism involves a cascade of intracellular events that ultimately alter gene expression.
Upon diffusing across the cell membrane, methylprednisolone binds to the cytosolic GR, which is part of a multiprotein complex. This binding event triggers a conformational change, leading to the dissociation of associated proteins and the translocation of the methylprednisolone-GR complex into the nucleus.
Caption: The signaling pathway of methylprednisolone via the glucocorticoid receptor.
In the nucleus, the activated complex can modulate gene expression in two primary ways:
-
Transactivation: The GR complex can bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased transcription.
-
Transrepression: More significantly for its anti-inflammatory effects, the GR complex can inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB).[15] It achieves this by either directly interacting with NF-κB or by inducing the expression of inhibitor of kappa B (IκB), which sequesters NF-κB in the cytoplasm.[16][17] By preventing NF-κB from binding to the promoter regions of pro-inflammatory genes, methylprednisolone effectively suppresses the expression of cytokines, chemokines, and adhesion molecules that drive the inflammatory response.[16]
Analytical Characterization
The identity and purity of methylprednisolone and its intermediates are confirmed using various analytical techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of methylprednisolone exhibits characteristic absorption bands corresponding to its functional groups. Key peaks are typically observed around 3400 cm⁻¹ (O-H stretching), 1710 cm⁻¹ (C=O stretching of the ketone in the A-ring), 1660 cm⁻¹ (C=O stretching of the side chain ketone), and 1620 cm⁻¹ (C=C stretching in the A-ring).[18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of methylprednisolone. The ¹H NMR spectrum shows characteristic signals for the methyl protons, olefinic protons, and the protons of the steroid backbone.[20][21] Similarly, the ¹³C NMR spectrum provides a unique fingerprint of the carbon skeleton.[22][23]
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular weight and fragmentation pattern of methylprednisolone and its derivatives, often after a derivatization step to increase volatility.[24][25][26][27]
Conclusion
The discovery and synthesis of methylprednisolone represent a significant achievement in medicinal chemistry and biotechnology. The work of scientists at The Upjohn Company and other institutions laid the groundwork for the large-scale production of this vital anti-inflammatory drug. The synthetic routes, which cleverly combine chemical and microbial transformations, highlight the power of interdisciplinary approaches in drug development. A thorough understanding of these synthetic pathways, coupled with a detailed knowledge of its mechanism of action, is essential for the continued development of novel and improved corticosteroid therapies. This guide serves as a technical resource to support these ongoing research and development endeavors.
References
- 1. The cortisone era: aspects of its impact. Some contributions of the Merck Laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. History of the development of corticosteroid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylprednisolone | C22H30O5 | CID 6741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]
- 5. acs.org [acs.org]
- 6. WO2006124141A2 - A process of preparing prednisolone devoid of steroid-derived impurities using recombinant e. coli transformed with a δ1-dehydrogenase gene - Google Patents [patents.google.com]
- 7. Prednisone - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. A New 3-Ketosteroid-Δ1–Dehydrogenase with High Activity and Broad Substrate Scope for Efficient Transformation of Hydrocortisone at High Substrate Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of Prednisolone by Pseudomonas oleovorans Cells Incorporated Into PVP/PEO Radiation Crosslinked Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN110655549A - Preparation method of 6 beta-methylprednisolone - Google Patents [patents.google.com]
- 12. Preparation method of methylprednisolone hemisuccinate impurity - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN101418029B - Method for synthesizing methylprednisolone - Google Patents [patents.google.com]
- 14. CN1763066A - Methylprednisolone chemical synthesis method - Google Patents [patents.google.com]
- 15. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Methylprednisolone inhibition of TNF-alpha expression and NF-kB activation after spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. IκBα‐independent downregulation of NF‐κB activity by glucocorticoid receptor | The EMBO Journal [link.springer.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Methylprednisolone(83-43-2) IR Spectrum [m.chemicalbook.com]
- 20. thomastobin.com [thomastobin.com]
- 21. researchgate.net [researchgate.net]
- 22. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 23. researchgate.net [researchgate.net]
- 24. Estimation of drug-likeness properties of GC–MS separated bioactive compounds in rare medicinal Pleione maculata using molecular docking technique and SwissADME in silico tools - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry [mdpi.com]
- 26. files01.core.ac.uk [files01.core.ac.uk]
- 27. academic.oup.com [academic.oup.com]
An In-depth Technical Guide on the Core Role of Methylprednisolone in Suppressing Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylprednisolone (B1676475), a potent synthetic glucocorticoid, is a cornerstone in the management of a wide array of inflammatory and autoimmune conditions.[1][2] Its therapeutic efficacy is rooted in its profound ability to modulate the intricate signaling networks that drive the inflammatory response. This technical guide provides a comprehensive examination of the molecular mechanisms by which methylprednisolone exerts its anti-inflammatory effects. We will delve into the canonical genomic pathways involving the glucocorticoid receptor, including transactivation and transrepression, as well as the rapid non-genomic actions of the steroid. Key inflammatory signaling cascades, such as NF-κB, AP-1, and MAPK pathways, will be dissected to illustrate the multifaceted inhibitory actions of methylprednisolone. This guide will further present quantitative data on its effects, detail relevant experimental protocols, and provide visual representations of the key signaling pathways to offer a thorough resource for researchers and professionals in the field.
Introduction to Methylprednisolone
Methylprednisolone is a synthetic glucocorticoid derived from hydrocortisone (B1673445) (cortisol) and is characterized by its potent anti-inflammatory and immunosuppressive properties with minimal mineralocorticoid activity.[2][3] It is utilized in the treatment of a diverse range of conditions, including but not limited to, allergic reactions, arthritis, asthma exacerbations, and acute exacerbations of multiple sclerosis.[2] The primary mechanism of action of methylprednisolone, like other corticosteroids, involves its interaction with the intracellular glucocorticoid receptor (GR), leading to broad changes in gene expression and cellular function.[1]
The Glucocorticoid Receptor: The Central Mediator of Methylprednisolone Action
The biological effects of methylprednisolone are predominantly mediated through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-dependent transcription factors.[4] In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex.[5]
Upon binding to methylprednisolone, which passively diffuses across the cell membrane, the GR undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus.[1][6] Within the nucleus, the activated methylprednisolone-GR complex modulates gene transcription through two primary genomic mechanisms: transactivation and transrepression.[4]
Genomic Mechanisms
Transactivation: The methylprednisolone-GR complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[1][4] This binding typically leads to the upregulation of anti-inflammatory genes. A key example is the induction of annexin-1 (lipocortin-1), which inhibits phospholipase A2, a critical enzyme in the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][6]
Transrepression: A significant portion of methylprednisolone's anti-inflammatory effects is attributed to its ability to suppress the expression of pro-inflammatory genes.[7] This is primarily achieved through the interference of the methylprednisolone-GR complex with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[2] This interaction does not involve direct binding of the GR to DNA but rather protein-protein interactions that prevent these pro-inflammatory transcription factors from binding to their respective DNA response elements.[7]
Non-Genomic Mechanisms
In addition to the well-established genomic effects that have a slower onset, methylprednisolone can also exert rapid, non-genomic effects.[8][9] These actions are initiated within minutes and are independent of gene transcription and protein synthesis.[9][10] The proposed mechanisms for these rapid effects include:
-
Membrane-bound GRs: Evidence suggests the existence of membrane-bound glucocorticoid receptors (mGRs) that can initiate rapid intracellular signaling cascades upon methylprednisolone binding.[5][8]
-
Cytosolic GR-mediated signaling: The cytoplasmic GR, upon binding methylprednisolone, can interact with and modulate the activity of various signaling proteins without translocating to the nucleus.[5]
-
Physicochemical interactions with cellular membranes: At high concentrations, methylprednisolone may directly interact with cellular membranes, altering their properties and the function of membrane-associated proteins.[11]
These non-genomic actions can influence ion transport and intracellular signaling pathways, contributing to the immediate anti-inflammatory and immunosuppressive effects of the drug.[8][11]
Suppression of Key Inflammatory Signaling Pathways
Methylprednisolone's anti-inflammatory prowess lies in its ability to interfere with multiple signaling pathways that are central to the inflammatory response.
Inhibition of the NF-κB Pathway
The NF-κB pathway is a critical regulator of the immune and inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[12] Methylprednisolone potently inhibits NF-κB signaling through several mechanisms:
-
Induction of IκBα: The methylprednisolone-GR complex can increase the transcription of the gene encoding IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus.[12][13]
-
Direct interaction with NF-κB: The activated GR can directly bind to the p65 subunit of NF-κB, preventing it from binding to its target DNA sequences.[14]
The net effect is a profound suppression of NF-κB-mediated transcription of pro-inflammatory genes.[6][14]
Suppression of the AP-1 Pathway
AP-1 is another crucial transcription factor involved in inflammation and immune responses. The activated GR can physically interact with components of the AP-1 complex (e.g., c-Jun and c-Fos), thereby inhibiting its transcriptional activity. This leads to a reduction in the expression of AP-1-dependent pro-inflammatory genes.
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling pathways (including ERK, JNK, and p38) play a significant role in mediating cellular responses to a variety of inflammatory stimuli.[15] Methylprednisolone can interfere with MAPK signaling, although the effects can be complex and cell-type specific. One established mechanism is the induction of MAPK phosphatase-1 (MKP-1), which dephosphorylates and inactivates MAPKs, thereby dampening downstream inflammatory signaling.[16] However, some studies have also reported that methylprednisolone can suppress MAPK phosphorylation through other mechanisms.[17]
Quantitative Data on Methylprednisolone's Anti-inflammatory Effects
The following tables summarize quantitative data from various studies, illustrating the dose-dependent effects of methylprednisolone on key inflammatory markers.
Table 1: Effect of Methylprednisolone on Cytokine Production
| Cytokine | Cell/System | Stimulus | Methylprednisolone Concentration/Dose | % Inhibition / Effect | Reference |
| IL-6 | Human peripheral blood mononuclear cells | LPS | 10 ng/mL | Significant reduction | [18] |
| TNF-α | Rat spinal cord injury model | Trauma | 30 mg/kg, i.v. | 55% reduction in expression | [14] |
| IL-17 | Rat lymph node cells | Concanavalin A | 0.1 - 100 ng/mL | Dose-dependent inhibition | [18] |
| IFN-γ | Rat lymph node cells | Concanavalin A | 10 ng/mL | Significant inhibition | [18] |
| IL-8 | Isolated cardiopulmonary bypass system | CPB | Not specified | Significantly less increase compared to control | [19] |
| IL-1β | Patients with ARDS | ARDS | Prolonged infusion | Significant reduction vs. placebo | [20] |
Table 2: Effects of Methylprednisolone on Inflammatory Markers and Cellular Processes
| Marker/Process | Model System | Methylprednisolone Dose/Concentration | Observed Effect | Reference |
| NF-κB binding activity | Rat spinal cord injury model | 30 mg/kg, i.v. | Significant reduction | [14] |
| Neutrophil influx | Rat polyvinyl sponge implant | Large intravascular doses | Markedly inhibited | [21] |
| C-reactive protein (CRP) | Patients with severe CAP | Not specified | Lower values in non-lymphopenic patients | [22] |
| Protein C levels | Patients with early ARDS | Continuous low-dose infusion | Increased to normal levels | [23] |
| Proadrenomedullin | Patients with early ARDS | Continuous low-dose infusion | Significant decrease | [23] |
Key Experimental Protocols
Western Blot for NF-κB Activation
This protocol is used to assess the effect of methylprednisolone on the activation of NF-κB by measuring the levels of key proteins in the pathway.
-
Cell Culture and Treatment: Culture relevant cells (e.g., macrophages, endothelial cells) to 70-80% confluency. Pre-treat cells with various concentrations of methylprednisolone for a specified time (e.g., 1 hour) before stimulating with a pro-inflammatory agent (e.g., TNF-α, LPS) for an appropriate duration.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against total and phosphorylated forms of NF-κB pathway proteins (e.g., p65, IκBα).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
ELISA for Cytokine Measurement
This protocol quantifies the concentration of specific cytokines in cell culture supernatants or biological fluids following methylprednisolone treatment.[24]
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) overnight at 4°C.[24]
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add serially diluted standards and samples (e.g., cell culture supernatants) to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature.
-
Substrate Addition and Measurement: Wash the plate and add a substrate solution (e.g., TMB). Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples.
Glucocorticoid Receptor (GR) Luciferase Reporter Assay
This assay measures the transcriptional activity of the GR in response to methylprednisolone.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a plasmid encoding the GR and a reporter plasmid containing a luciferase gene under the control of a GRE-containing promoter.
-
Cell Treatment: After 24 hours, treat the transfected cells with various concentrations of methylprednisolone or vehicle control.
-
Cell Lysis and Luciferase Assay: After the desired incubation period (e.g., 18-24 hours), lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay kit.
-
Data Normalization and Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Plot the dose-response curve to determine the EC50 of methylprednisolone.
Visualizing the Pathways: Diagrams and Workflows
Caption: Genomic mechanism of methylprednisolone action.
Caption: Methylprednisolone's inhibition of the NF-κB pathway.
Caption: General experimental workflow for a sandwich ELISA.
Conclusion
Methylprednisolone exerts its potent anti-inflammatory effects through a sophisticated and multi-pronged approach. By engaging the glucocorticoid receptor, it orchestrates a complex series of genomic and non-genomic events that culminate in the suppression of key inflammatory pathways, most notably the NF-κB, AP-1, and MAPK signaling cascades. This leads to a marked reduction in the production of pro-inflammatory mediators and the recruitment of immune cells to sites of inflammation. A thorough understanding of these intricate mechanisms is paramount for the rational use of methylprednisolone in clinical practice and for the development of novel anti-inflammatory therapies with improved efficacy and safety profiles. This guide provides a foundational resource for researchers and professionals dedicated to advancing the field of inflammation and immunopharmacology.
References
- 1. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]
- 2. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Receptor/gene/protein-mediated signaling connects methylprednisolone exposure to metabolic and immune-related pharmacodynamic actions in liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Methylprednisolone aceponate? [synapse.patsnap.com]
- 7. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-genomic Actions of Methylprednisolone Differentially Influence GABA and Glutamate Release From Isolated Nerve Terminals of the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. Non-genomic glucocorticoid effects to provide the basis for new drug developments: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methylprednisolone Promotes Mycobacterium smegmatis Survival in Macrophages through NF-κB/DUSP1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methylprednisolone inhibition of TNF-alpha expression and NF-kB activation after spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methylprednisolone Increases Neuronal Apoptosis during Autoimmune CNS Inflammation by Inhibition of an Endogenous Neuroprotective Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methylprednisolone inhibits interleukin-17 and interferon-gamma expression by both naive and primed T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The effect of methylprednisolone on cytokine concentration and leukocyte adhesion molecule expression in an isolated cardiopulmonary bypass system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. atsjournals.org [atsjournals.org]
- 21. The mechanism of action of a single dose of methylprednisolone on acute inflammation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. publications.ersnet.org [publications.ersnet.org]
- 23. Effects of Methylprednisolone Infusion on Markers of Inflammation, Coagulation and Angiogenesis in Early ARDS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cytokine Elisa [bdbiosciences.com]
The Impact of Methylprednisolone on Cytokine Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylprednisolone (B1676475), a potent synthetic glucocorticoid, is widely utilized for its profound anti-inflammatory and immunosuppressive effects. A primary mechanism underlying these properties is its ability to modulate the expression of a wide array of cytokine genes. This technical guide provides an in-depth analysis of the molecular mechanisms by which methylprednisolone exerts its effects on cytokine gene expression, with a focus on the signaling pathways involved, quantitative changes in cytokine levels, and detailed experimental protocols for researchers in the field. The information is presented to facilitate a comprehensive understanding for researchers, scientists, and professionals involved in drug development.
Introduction
Cytokines are a broad and diverse category of small proteins that are crucial in cell signaling. Their release has an effect on the behavior of cells around them. They are involved in a complex network of interactions that regulate immune responses and inflammatory processes. Dysregulation of cytokine production is a hallmark of numerous inflammatory and autoimmune diseases. Methylprednisolone, a member of the glucocorticoid class of steroid hormones, is a cornerstone in the management of these conditions. Its therapeutic efficacy is largely attributed to its ability to suppress the expression of pro-inflammatory cytokines while simultaneously upregulating anti-inflammatory mediators.[1][2] This guide will delve into the core mechanisms of methylprednisolone's action on cytokine gene expression, providing both a theoretical framework and practical experimental guidance.
Signaling Pathways Modulated by Methylprednisolone
The effects of methylprednisolone on cytokine gene expression are primarily mediated through its interaction with the glucocorticoid receptor (GR). This interaction initiates a cascade of events that ultimately alter the transcription of target genes.
The Glucocorticoid Receptor Signaling Pathway
Upon entering the cell, methylprednisolone binds to the cytosolic GR, which is part of a multiprotein complex including heat shock proteins (HSPs). Ligand binding induces a conformational change in the GR, leading to its dissociation from the HSPs and subsequent translocation into the nucleus.[3] Once in the nucleus, the activated GR can modulate gene expression through several mechanisms:
-
Transactivation: The GR homodimer can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like Glucocorticoid-Induced Leucine Zipper (GILZ) and Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1).[4][5]
-
Transrepression: The GR can interfere with the function of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are key regulators of pro-inflammatory cytokine gene expression. This "tethering" mechanism does not involve direct GR-DNA binding but rather protein-protein interactions that prevent these pro-inflammatory transcription factors from effectively activating their target genes.[6][7]
Inhibition of Pro-inflammatory Transcription Factors: NF-κB and AP-1
NF-κB and AP-1 are critical transcription factors that drive the expression of numerous pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-8. Methylprednisolone, through the activated GR, potently inhibits the activity of both NF-κB and AP-1.
The transrepression of NF-κB by the GR can occur through several mechanisms:
-
Direct Interaction: The activated GR can directly bind to the p65 subunit of NF-κB, preventing it from binding to its DNA consensus sequence.[6]
-
Induction of IκBα: The GR can increase the transcription of the gene encoding IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing its nuclear translocation and activity.[8]
Similarly, the GR can physically interact with components of the AP-1 complex (e.g., c-Jun and c-Fos), leading to the repression of AP-1-mediated gene transcription.[7]
Quantitative Effects of Methylprednisolone on Cytokine Gene Expression
The administration of methylprednisolone leads to significant and measurable changes in the expression levels of a wide range of cytokine genes. The following tables summarize quantitative data from various studies, illustrating the potent suppressive effects on pro-inflammatory cytokines and, in some cases, the induction of anti-inflammatory mediators.
Table 1: In Vitro Effects of Methylprednisolone on Pro-inflammatory Cytokine Gene Expression
| Cytokine | Cell Type/Model | Methylprednisolone Concentration | Duration of Treatment | Fold Change/Percent Reduction in mRNA | Reference |
| TNF-α | Human Monocytic Cells (U937) | Graded concentrations | 6 hours | Dose-dependent reduction | [1] |
| IL-6 | Human Bronchial Epithelial Cells | 1 µM | 24 hours | Significant reduction | [9] |
| IL-1β | Human Monocytes | 10⁻⁶ M | 3 hours | Significant reduction | [1] |
| IFN-γ | Rat Lymph Node Cells | 10 ng/mL | 24 hours | Marked inhibitory effect | [10] |
| IL-17 | Rat Lymph Node Cells | 10 ng/mL | 24 hours | Significant reduction | [10] |
Table 2: In Vivo Effects of Methylprednisolone on Pro-inflammatory Cytokine Gene Expression
| Cytokine | Disease Model/Patient Population | Methylprednisolone Dosage | Duration of Treatment | Fold Change/Percent Reduction in mRNA | Reference |
| TNF-α | Spinal Cord Injury (Rat) | 30 mg/kg | Immediately after injury | 55% reduction | [11] |
| IL-6 | Cardiopulmonary Bypass Patients | 30 mg/kg | Pre- and post-operative | Significant decrease | [12] |
| IL-8 | Cardiopulmonary Bypass Patients | 30 mg/kg | Pre- and post-operative | Significant decrease | [12] |
| IFN-γ | Experimental Autoimmune Encephalomyelitis (Rat) | Daily injections | 3 days | Significant inhibition | [13] |
| IL-17 | Experimental Autoimmune Encephalomyelitis (Rat) | Daily injections | 3 days | Significant inhibition | [13] |
Table 3: Effects of Methylprednisolone on Anti-inflammatory Cytokine Gene Expression
| Cytokine | Cell Type/Model | Methylprednisolone Concentration/Dosage | Duration of Treatment | Fold Change/Percent Induction in mRNA | Reference |
| IL-10 | ARDS Patients | 2 mg/kg/day | Progressive | Significant progressive increases | [2] |
| GILZ | Multiple Sclerosis Patients | IVMP | 1 hour post-treatment | Significantly higher in responders | [10][14] |
| MKP-1 | Airway Smooth Muscle Cells | 1 µM Dexamethasone | 24 hours | 44.6-fold increase | [5] |
Experimental Protocols
To aid researchers in studying the effects of methylprednisolone on cytokine gene expression, this section provides detailed methodologies for key experiments.
Quantification of Cytokine mRNA Expression by Real-Time PCR
This protocol outlines the steps for measuring changes in cytokine mRNA levels in cells treated with methylprednisolone.
Experimental Workflow:
Materials:
-
Cell culture reagents
-
Methylprednisolone
-
RNA extraction kit (e.g., TRIzol, RNeasy Kit)
-
Reverse transcription kit
-
Real-time PCR master mix (e.g., SYBR Green or TaqMan)
-
Cytokine-specific primers (see Table 4 for examples)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with methylprednisolone at various concentrations and for different durations. Include a vehicle-treated control group.
-
Total RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR: Perform real-time PCR using a master mix, cDNA template, and cytokine-specific primers. Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Analyze the real-time PCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in cytokine gene expression.
Table 4: Example Primer Sequences for Human Cytokine Gene Expression Analysis
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| TNF-α | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG |
| IL-6 | GGTACATCCTCGACGGCATCT | GTGCCTCTTTGCTGCTTTCAC |
| IL-1β | ATGATGGCTTATTACAGTGGCAA | GTCGGAGATTCGTAGCTGGA |
| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC |
Measurement of Cytokine Protein Levels by ELISA
This protocol describes how to quantify the amount of secreted cytokines in cell culture supernatants or biological fluids.
Procedure:
-
Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add cell culture supernatants or other biological samples to the wells and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody that recognizes a different epitope on the cytokine.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Determine the cytokine concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of the recombinant cytokine.[15][16]
Analysis of NF-κB Pathway Activation by Western Blotting
This protocol is for assessing the levels of key proteins in the NF-κB signaling pathway, such as the p65 subunit and IκBα.
Procedure:
-
Protein Extraction: Prepare cytoplasmic and nuclear protein extracts from methylprednisolone-treated and control cells.
-
Protein Quantification: Determine the protein concentration of the extracts using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p65 or anti-IκBα) at an appropriate dilution (e.g., 1:1000).[17][18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts).[19][20]
Assessment of NF-κB DNA Binding Activity by Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of NF-κB to its specific DNA consensus sequence.
Procedure:
-
Nuclear Extract Preparation: Isolate nuclear extracts from treated and control cells.[21][22]
-
Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB consensus sequence with a radioactive isotope (e.g., ³²P) or a non-radioactive label.
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or other appropriate detection methods. A "supershift" can be performed by adding an antibody specific to an NF-κB subunit to the binding reaction to confirm the identity of the protein in the complex.[23]
Conclusion
Methylprednisolone exerts a powerful regulatory influence on cytokine gene expression, which forms the basis of its anti-inflammatory and immunosuppressive therapeutic applications. By activating the glucocorticoid receptor, methylprednisolone initiates a complex series of molecular events that lead to the suppression of pro-inflammatory cytokine production, primarily through the inhibition of key transcription factors like NF-κB and AP-1, and the induction of anti-inflammatory genes. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field to further investigate and harness the therapeutic potential of methylprednisolone and other glucocorticoids in managing inflammatory and autoimmune diseases. A thorough understanding of these mechanisms is essential for the development of more targeted and effective anti-inflammatory therapies with improved safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. atsjournals.org [atsjournals.org]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. Frontiers | GILZ as a Mediator of the Anti-Inflammatory Effects of Glucocorticoids [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of mechanisms involved in transrepression of NF-kappa B by activated glucocorticoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of Severity Biomarkers and Immunological Features of Methylprednisolone Therapy for Severe COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methylprednisolone stimulated gene expression (GILZ, MCL-1) and basal cortisol levels in multiple sclerosis patients in relapse are associated with clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methylprednisolone inhibition of TNF-alpha expression and NF-kB activation after spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methylprednisolone prevents inflammatory reaction occurring during cardiopulmonary bypass: effects on TNF-alpha, IL-6, IL-8, IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biovendor.com [biovendor.com]
- 17. NF-κB p65 Antibody | Cell Signaling Technology [cellsignal.com]
- 18. NF-κB p65 antibody (10745-1-AP) | Proteintech [ptglab.com]
- 19. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. EMSA [celldeath.de]
- 22. imperial.ac.uk [imperial.ac.uk]
- 23. Regulation of nuclear factor kappaB by corticosteroids in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Journey of Methylprednisolone: An In-depth Technical Guide to Uptake and Transport
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylprednisolone (B1676475), a synthetic glucocorticoid, is widely utilized for its potent anti-inflammatory and immunosuppressive properties. Its therapeutic efficacy is fundamentally governed by its ability to traverse cellular membranes and interact with intracellular targets. This technical guide provides a comprehensive overview of the cellular uptake and transport mechanisms of methylprednisolone, intended to serve as a resource for researchers, scientists, and professionals in drug development. The guide delves into the key transport processes, summarizes critical quantitative data, outlines detailed experimental protocols, and visualizes the complex biological pathways involved.
Core Mechanisms of Methylprednisolone Cellular Transport
The cellular transport of methylprednisolone is a multifaceted process involving a combination of passive diffusion and carrier-mediated transport, significantly influenced by efflux pumps.
1.1. Passive Diffusion As a lipophilic steroid, methylprednisolone can passively diffuse across the lipid bilayer of cell membranes[1][2][3]. This process is driven by the concentration gradient of the drug across the membrane.
1.2. Carrier-Mediated Transport Evidence suggests the involvement of saturable, carrier-mediated transport systems in the uptake of methylprednisolone, particularly at the blood-brain barrier (BBB)[4]. Studies have shown that the transport of methylprednisolone across the BBB is a saturable process, which may involve the cytoplasmic endothelial glucocorticoid receptor[4].
1.3. P-glycoprotein (MDR1) Mediated Efflux A critical determinant of methylprednisolone's intracellular concentration and bioavailability is the ATP-dependent efflux pump, P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1)[5][6][7][8]. P-gp actively transports methylprednisolone out of cells, thereby limiting its net influx and accumulation. This is particularly relevant in tissues with high P-gp expression, such as the intestinal epithelium and the brain capillary endothelial cells forming the BBB[7][9]. The efflux of methylprednisolone can be inhibited by P-gp modulators like verapamil[5][6].
Quantitative Data on Methylprednisolone Transport
The following tables summarize key quantitative parameters related to the cellular transport of methylprednisolone, compiled from various in vitro and in vivo studies.
Table 1: Permeability and Efflux of Methylprednisolone in Caco-2 Cells
| Parameter | Value | Experimental Conditions | Reference |
| Apparent Permeability (Papp) (A-B) | ~ 3 x 10⁻⁶ cm/s | Caco-2 cell monolayer | [10] |
| Secretory Permeation (B-A) vs. Absorptive Permeation (A-B) | > 3-fold greater | Caco-2 cell monolayer | [5][6] |
| Efflux Ratio (B-A / A-B) | 5.1 | Caco-2 cell monolayer | [11] |
Table 2: Pharmacokinetic Parameters of Methylprednisolone (Rat Model)
| Parameter | Value | Route of Administration | Reference |
| Bioavailability | ~88% (oral) | Oral | [1] |
| Volume of Distribution (Vd) | 24 ± 6 L | Intravenous | [1] |
| Elimination Half-life | 1.8 to 5.2 hours | Intravenous | [8] |
Table 3: Blood-Brain Barrier Transport of Methylprednisolone (Guinea Pig Model)
| Parameter | Value | Experimental Method | Reference |
| Unidirectional Blood-to-Brain Transport Rate | 0.5 to 0.7 µL/min/g | Vascular brain perfusion | [4] |
| Volume of Distribution in Brain vs. Plasma Volume Marker | 2.6 to 6.3 times greater | Vascular brain perfusion with capillary depletion | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the cellular uptake and transport of methylprednisolone.
3.1. Caco-2 Cell Permeability Assay
This in vitro assay is widely used to predict intestinal drug absorption and to investigate the role of transporters like P-gp.
-
Cell Culture:
-
Caco-2 cells are seeded on permeable Transwell® filter supports (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Cells are cultured for 21-28 days in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics) to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER), with values typically exceeding 200 Ω·cm².
-
-
Transport Experiment:
-
The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM glucose, pH 7.4).
-
For apical-to-basolateral (A-B) transport (absorption), the methylprednisolone solution (typically 10-100 µM) is added to the apical (donor) chamber, and fresh transport buffer is added to the basolateral (receiver) chamber.
-
For basolateral-to-apical (B-A) transport (secretion/efflux), the drug solution is added to the basolateral (donor) chamber, and fresh buffer is added to the apical (receiver) chamber.
-
To investigate P-gp involvement, the experiment can be repeated in the presence of a P-gp inhibitor, such as verapamil (B1683045) (typically 100 µM), added to both chambers.
-
The plates are incubated at 37°C with gentle shaking.
-
Samples are collected from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replaced with fresh buffer.
-
The concentration of methylprednisolone in the samples is quantified by HPLC-UV or LC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor chamber.
-
The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the involvement of active efflux.
-
3.2. In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
This technique provides a more physiologically relevant model for studying intestinal absorption by maintaining an intact blood supply.
-
Surgical Procedure:
-
A rat is anesthetized, and the abdomen is opened with a midline incision.
-
A segment of the intestine (e.g., jejunum) of a defined length (e.g., 10 cm) is isolated.
-
Cannulas are inserted at both ends of the intestinal segment and secured with ligatures.
-
The segment is rinsed with warm saline to remove any contents.
-
-
Perfusion Experiment:
-
A perfusion solution (e.g., Krebs-Ringer buffer, pH 6.5) containing methylprednisolone at a known concentration and a non-absorbable marker (e.g., phenol (B47542) red) is perfused through the intestinal segment at a constant flow rate (e.g., 0.2 mL/min) using a syringe pump.
-
The perfusate is collected from the outlet cannula at regular intervals for a defined period (e.g., 90 minutes).
-
Blood samples can be collected from the mesenteric vein draining the perfused segment to determine the rate of drug appearance in the blood.
-
-
Sample Analysis and Data Calculation:
-
The concentrations of methylprednisolone and the non-absorbable marker in the collected perfusate are determined by HPLC-UV or LC-MS/MS.
-
The net water flux is calculated based on the change in the concentration of the non-absorbable marker.
-
The effective permeability (Peff) is calculated using the following equation, correcting for water flux: Peff = (-Q * ln(Cout_corr / Cin)) / (2 * π * r * L) where Q is the flow rate, Cout_corr is the corrected outlet drug concentration, Cin is the inlet drug concentration, r is the radius of the intestine, and L is the length of the perfused segment.
-
3.3. Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v) with a small amount of acid (e.g., 0.1% formic acid) is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at approximately 245 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Cell culture or perfusate samples may require protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins before injection into the HPLC system.
-
Visualizing the Pathways: Signaling and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to methylprednisolone's cellular transport and action.
Caption: Glucocorticoid receptor signaling pathway for methylprednisolone.
Caption: Overview of methylprednisolone cellular transport mechanisms.
Caption: Experimental workflow for the Caco-2 permeability assay.
Caption: Signaling pathways regulating P-glycoprotein (MDR1) expression.
Conclusion
The cellular uptake and transport of methylprednisolone are complex processes pivotal to its pharmacological activity. A thorough understanding of the interplay between passive diffusion, potential carrier-mediated uptake, and active efflux by P-glycoprotein is essential for optimizing drug delivery and overcoming mechanisms of drug resistance. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the cellular disposition of methylprednisolone and other corticosteroids, ultimately aiding in the development of more effective therapeutic strategies.
References
- 1. Regulation of P-glycoprotein and other ABC drug transporters at the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Situ Perfusion Model in Rat Colon for Drug Absorption Studies: Comparison with Small Intestine and Caco-2 Cell Model. | Semantic Scholar [semanticscholar.org]
- 4. Regulation of P-glycoprotein and other ABC drug transporters at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Regulation of P-glycoprotein gene expression by PKC/NF-κB-PXR signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Situ Perfusion Model in Rat Colon for Drug Absorption Studies: Comparison with Small Intestine and Caco-2 Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In situ perfusion in rodents to explore intestinal drug absorption: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zora.uzh.ch [zora.uzh.ch]
- 10. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methylprednisolone reduces the bulk flow of water across an in vitro blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Methylprednisolone Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the administration of methylprednisolone (B1676475) in mouse models, a common practice in preclinical research for a variety of conditions including spinal cord injury, neuroinflammation, and autoimmune diseases.
Data Presentation: Quantitative Summary
The following tables summarize common dosages and administration routes for methylprednisolone in various mouse models as cited in the literature.
| Mouse Model | Methylprednisolone Dose | Route of Administration | Frequency/Timing | Observed Effects | Reference |
| Traumatic Spinal Cord Injury | 30 mg/kg | Intravenous (tail vein) | Single bolus immediately after injury | Promoted functional recovery, attenuated neuronal cell death, suppressed microglial and A1 astrocyte activation. | [1] |
| Head Injury | 15, 30, 60, 120 mg/kg | Intravenous (tail vein) | Single dose within 5 minutes of injury | 30 mg/kg significantly improved neurological recovery at 1 hour post-injury. 15 mg/kg was less effective, and 60 or 120 mg/kg were ineffective. | [2] |
| Experimental Autoimmune Encephalomyelitis (EAE) | 20 mg/kg | Intraperitoneal | Every other day | Reduced antibody titers against SARS-CoV-2 spike protein in immunized mice. | [3] |
| EAE | Not specified | Intranasal or Intravenous | Not specified | Both routes were efficient in reducing neuroinflammation, immune cell infiltration, and demyelination. | [4] |
| EAE | Not specified | Oral | Daily | Remitted clinical signs and CNS inflammatory infiltrate. | [5] |
| Inflammatory Bowel Disease | 1 mg/kg | Intraperitoneal | Daily | Decreased accumulation of mononuclear cells in the lamina propria. | |
| Acute Lung Injury | 0.5, 2 mg/kg | Not specified | Not specified | 2 mg/kg attenuated lung mechanical changes and cytokine levels. The anti-inflammatory effect was stronger than 0.5 mg/kg but not dose-dependent at higher doses. | [6] |
| Osteonecrosis of the Femoral Head | Not specified | Not specified | Not specified | IKKe knockout suppressed methylprednisolone-induced osteonecrosis. | [7] |
Experimental Protocols
Protocol 1: Preparation of Methylprednisolone Sodium Succinate (B1194679) for Injection
Methylprednisolone sodium succinate is water-soluble and can be prepared for injection in a sterile vehicle.[8]
Materials:
-
Methylprednisolone sodium succinate powder (e.g., Solu-Medrol)
-
Sterile, pyrogen-free vehicle (e.g., 0.9% Sodium Chloride Injection, USP; Bacteriostatic Water for Injection; or 5% Dextrose in Water)[9]
-
Sterile syringes and needles (27-30 gauge for mice)
-
Sterile vials for reconstitution and dilution
Procedure:
-
Reconstitution: Aseptically add the appropriate volume of sterile vehicle to the vial containing the lyophilized methylprednisolone sodium succinate powder. The manufacturer's instructions for commercially available formulations should be followed for the initial reconstitution to achieve a known concentration.[9] For example, a vial containing 40 mg of methylprednisolone sodium succinate can be reconstituted to a specific concentration depending on the volume of diluent added.
-
Dilution to Working Concentration: Based on the desired dose (e.g., 30 mg/kg) and the average weight of the mice, calculate the required final concentration of the injection solution. The typical injection volume for intravenous administration in mice is 5-10 ml/kg, and for intraperitoneal injection is up to 10 ml/kg.[10][11]
-
Example Calculation for a 25g mouse at 30 mg/kg dose:
-
Dose for a 25g mouse = 30 mg/kg * 0.025 kg = 0.75 mg
-
If the desired injection volume is 0.1 ml (4 ml/kg), the required concentration is 0.75 mg / 0.1 ml = 7.5 mg/ml.
-
-
-
Final Preparation: Aseptically withdraw the calculated volume of the reconstituted methylprednisolone solution and dilute it with the sterile vehicle to the final desired volume and concentration in a sterile tube or vial.
-
Storage: Use the prepared solution promptly. If not used immediately, store under appropriate conditions as recommended by the manufacturer, typically at a controlled room temperature, and check for stability information.
Protocol 2: Intravenous (IV) Tail Vein Injection in Mice
This procedure should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared methylprednisolone solution
-
Mouse restrainer
-
Heat source (e.g., heat lamp or warming pad)
-
Sterile syringes (e.g., 1 ml) with 27-30 gauge needles
-
70% ethanol (B145695) or isopropanol (B130326) wipes
-
Gauze
Procedure:
-
Animal Preparation: Place the mouse in a suitable restrainer. To facilitate visualization of the tail veins, warm the tail using a heat lamp or by placing the restrainer on a warming pad for a few minutes.[10][12][13] This causes vasodilation.
-
Vein Identification: The two lateral tail veins are the primary sites for injection.[13] Gently wipe the tail with an alcohol pad to clean the injection site and improve vein visibility.
-
Injection:
-
Hold the syringe with the needle bevel facing up.
-
Gently grasp the tail and introduce the needle into one of the lateral veins at a shallow angle, parallel to the vein.[10][12]
-
A successful entry may be indicated by a small flash of blood in the needle hub.
-
Slowly inject the calculated volume of the methylprednisolone solution.[12] If resistance is met or a subcutaneous bleb forms, the needle is not in the vein. If this occurs, withdraw the needle and attempt the injection at a more proximal site on the tail.
-
-
Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.[13] Monitor the mouse for any adverse reactions before returning it to its cage.
Protocol 3: Intraperitoneal (IP) Injection in Mice
This is a common alternative to IV injection for systemic administration.
Materials:
-
Prepared methylprednisolone solution
-
Sterile syringes (e.g., 1 ml) with 25-27 gauge needles
-
70% ethanol or isopropanol wipes
Procedure:
-
Animal Restraint: Securely restrain the mouse by scruffing the neck and back to immobilize the head and body. Turn the mouse to expose its abdomen.
-
Injection Site: The ideal injection site is in the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other internal organs.[11][14][15]
-
Injection:
-
Wipe the injection site with an alcohol pad.
-
Tilt the mouse's head slightly downwards.
-
Insert the needle, with the bevel facing up, at a 30-45 degree angle into the peritoneal cavity.[16]
-
Gently aspirate to ensure no fluid (e.g., urine or blood) is drawn into the syringe.[14]
-
Inject the solution smoothly.
-
-
Post-Injection Care: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway
Methylprednisolone, a synthetic glucocorticoid, exerts its effects primarily through the glucocorticoid receptor (GR). The signaling can be broadly categorized into genomic and non-genomic pathways.[17]
-
Genomic Pathway: In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex.[4] Upon binding to methylprednisolone, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus.[4] In the nucleus, the ligand-receptor complex can either directly bind to glucocorticoid response elements (GREs) on DNA to activate or repress gene transcription, or it can interact with other transcription factors, such as NF-κB, to modulate their activity.[18]
-
Non-Genomic Pathway: Methylprednisolone can also induce rapid, non-genomic effects. These can be mediated by membrane-bound GRs or through interactions with cytoplasmic signaling molecules.[17]
References
- 1. Methylprednisolone Induces Neuro-Protective Effects via the Inhibition of A1 Astrocyte Activation in Traumatic Spinal Cord Injury Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-dose glucocorticoid treatment improves neurological recovery in head-injured mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Methylprednisolone induces reversible clinical and pathological remission and loss of lymphocyte reactivity to myelin oligodendrocyte glycoprotein in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of different doses of methylprednisolone therapy on acute respiratory distress syndrome: results from animal and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IKKe in osteoclast inhibits the progression of methylprednisolone-induced osteonecrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. depts.ttu.edu [depts.ttu.edu]
- 13. research.vt.edu [research.vt.edu]
- 14. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. uac.arizona.edu [uac.arizona.edu]
- 17. researchgate.net [researchgate.net]
- 18. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro T-Cell Suppression Assays Using Methylprednisolone
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Methylprednisolone (B1676475), a potent synthetic glucocorticoid, is widely utilized for its anti-inflammatory and immunosuppressive properties. A key mechanism of its action is the suppression of T-lymphocyte function, which plays a critical role in the adaptive immune response. In vitro T-cell suppression assays are essential tools for studying the immunomodulatory effects of compounds like methylprednisolone, allowing for the quantification of their impact on T-cell activation and proliferation. These assays are vital in immunology research and the development of new therapeutics for autoimmune diseases, organ transplantation, and inflammatory disorders.
This document provides detailed protocols for assessing the T-cell suppressive capacity of methylprednisolone using two common methods: the Carboxyfluorescein Succinimidyl Ester (CFSE) proliferation assay and the MTT cell viability assay. Additionally, it outlines the signaling pathways modulated by methylprednisolone in T-cells.
Mechanism of Action of Methylprednisolone in T-Cell Suppression
Methylprednisolone exerts its immunosuppressive effects on T-cells through multiple mechanisms:
-
Genomic Effects: Methylprednisolone diffuses across the cell membrane and binds to cytosolic glucocorticoid receptors (GR). This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory genes and downregulates the expression of pro-inflammatory genes, including those for cytokines like IL-2, which is crucial for T-cell proliferation.
-
Signaling Pathway Interference: Methylprednisolone can inhibit key signaling pathways involved in T-cell activation and differentiation, such as the PI3K/AKT/mTOR pathway.[1] This interference can lead to reduced T-cell proliferation and altered differentiation of T-cell subsets.[1]
-
Induction of Apoptosis: At higher concentrations, methylprednisolone can induce apoptosis in T-lymphocytes, contributing to the overall reduction in T-cell numbers and function.
-
MicroRNA Regulation: Methylprednisolone has been shown to upregulate the expression of certain microRNAs, such as miR-98, which in turn suppress the expression of pro-inflammatory targets in T-cells.[2]
Quantitative Data Summary
The following tables summarize the effective concentrations of methylprednisolone for T-cell suppression and provide representative data from a T-cell proliferation suppression assay.
Table 1: Effective Concentrations of Methylprednisolone for T-Cell Suppression
| Parameter | Concentration | Cell Type | Reference |
| IC50 (Inhibition of T-cell return to blood) | 0.4 ng/mL | Rat T-cells | [3] |
| IC50 (Inhibition of helper T-cell return from extravascular sites) | 12-19 ng/mL | Human helper T-cells | [4] |
| DC50 (Direct inhibition of T-cell proliferation) | 0.37 ng/mL | Rat T-cells | [3] |
| Effective Concentration for Cytotoxicity Suppression | 0.25 - 10 µg/mL | Human cytotoxic lymphocytes | [5] |
| Concentration for In Vitro Studies | 1 µM | Human CD4+ T-cells | [2] |
Table 2: Representative Data of Methylprednisolone-Induced T-Cell Proliferation Suppression (MTT Assay)
| Methylprednisolone Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Proliferation Inhibition |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 0% |
| 0.01 | 1.02 ± 0.06 | 18.4% |
| 0.1 | 0.68 ± 0.05 | 45.6% |
| 1 | 0.35 ± 0.04 | 72.0% |
| 10 | 0.15 ± 0.03 | 88.0% |
| 100 | 0.08 ± 0.02 | 93.6% |
Experimental Protocols
Protocol 1: T-Cell Proliferation Suppression Assay using CFSE and Flow Cytometry
This protocol details the measurement of T-cell proliferation by tracking the dilution of the fluorescent dye CFSE.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phosphate Buffered Saline (PBS)
-
Carboxyfluorescein Succinimidyl Ester (CFSE)
-
T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies, or Phytohemagglutinin (PHA))
-
Methylprednisolone
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving methylprednisolone
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Alternatively, purify T-cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Wash the cells twice with PBS and resuspend in PBS at a concentration of 1 x 10^7 cells/mL.
-
-
CFSE Labeling:
-
Add CFSE to the cell suspension to a final concentration of 1-5 µM.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.
-
Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
-
Cell Culture and Treatment:
-
Plate 100 µL of the CFSE-labeled cell suspension into a 96-well round-bottom plate (1 x 10^5 cells/well).
-
Prepare serial dilutions of methylprednisolone in complete RPMI-1640 medium. The final DMSO concentration should be less than 0.1%.
-
Add 50 µL of the methylprednisolone dilutions to the respective wells. Include a vehicle control (DMSO).
-
Add 50 µL of T-cell activators (e.g., pre-coated anti-CD3 at 1 µg/mL and soluble anti-CD28 at 1 µg/mL) to each well, except for the unstimulated control.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a humidified atmosphere with 5% CO2.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well and transfer to FACS tubes.
-
Wash the cells with PBS containing 2% FBS.
-
Resuspend the cells in an appropriate volume of FACS buffer.
-
Acquire the samples on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.
-
Analyze the data using appropriate software to determine the percentage of proliferated cells based on the dilution of CFSE fluorescence.
-
Protocol 2: T-Cell Proliferation Suppression Assay using MTT
This protocol assesses cell viability and proliferation based on the metabolic activity of the cells.
Materials:
-
PBMCs or isolated T-cells
-
Complete RPMI-1640 medium
-
T-cell activators
-
Methylprednisolone
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom plate
-
Microplate reader
Procedure:
-
Cell Preparation and Seeding:
-
Prepare and wash the cells as described in Protocol 1, Step 1.
-
Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into a 96-well flat-bottom plate (1 x 10^5 cells/well).
-
-
Treatment and Stimulation:
-
Prepare serial dilutions of methylprednisolone and add 50 µL to the respective wells.
-
Add 50 µL of T-cell activators to each well, except for the unstimulated control.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[6] Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of proliferation inhibition using the following formula: % Inhibition = [1 - (Absorbance of treated cells / Absorbance of vehicle-treated cells)] x 100
-
Visualizations
Caption: Experimental workflow for in vitro T-cell suppression assays.
References
- 1. Methylprednisolone Modulates the Tfr/Tfh ratio in EAE-Induced Neuroinflammation through the PI3K/AKT/FoxO1 and PI3K/AKT/mTOR Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocorticoids suppress T cell function by upregulating microRNA 98 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunodynamics of methylprednisolone induced T-cell trafficking and deactivation using whole blood lymphocyte proliferation techniques in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacoimmunodynamics of Methylprednisolone: Trafficking of Helper T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of human cytotoxic lymphocytes by methylprednisolone. An immunosuppressive mechanism of action of steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Methylprednisolone Dosage in Rat Spinal Cord Injury Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methylprednisolone (B1676475) (MP) dosage regimens used in preclinical research for spinal cord injury (SCI) in rat models. The following sections detail established protocols, summarize quantitative outcomes from various studies, and offer standardized methodologies for conducting such experiments.
Introduction
Methylprednisolone, a synthetic glucocorticosteroid, has been a cornerstone in both clinical and preclinical studies of acute SCI.[1] Its therapeutic rationale is based on its anti-inflammatory and neuroprotective effects, which are thought to mitigate secondary injury cascades that exacerbate tissue damage following the initial trauma.[1][2] However, the efficacy and optimal dosage of MP remain subjects of ongoing research and debate, with studies reporting varied outcomes.[3][4][5] A systematic review of animal studies revealed that 34% showed beneficial effects of MP administration, 58% reported no effects, and 8% had mixed results.[4]
This document aims to provide researchers with detailed protocols and comparative data from key studies to aid in the design and execution of future preclinical trials investigating the therapeutic potential of methylprednisolone in SCI.
Experimental Protocols
High-Dose Methylprednisolone Protocol (NASCIS II/III-based)
This protocol is adapted from regimens used in the National Acute Spinal Cord Injury Studies (NASCIS) and applied to rat models.[6][7]
-
Objective: To evaluate the neuroprotective effects of a high-dose MP regimen administered shortly after SCI.
-
Animal Model: Adult female Sprague-Dawley or Wistar rats are commonly used.[4][8] The SCI is often induced at the thoracic level (e.g., T8-T10) using a standardized contusion or compression model, such as the NYU Impactor or a weight-drop device.[1][9][10]
-
Materials:
-
Methylprednisolone sodium succinate (B1194679) (MPSS)
-
Sterile saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments for laminectomy
-
Spinal cord impactor device
-
Intravenous (IV) or intraperitoneal (IP) injection supplies
-
-
Procedure:
-
Anesthetize the rat and perform a laminectomy at the desired spinal level to expose the dura mater.
-
Induce a standardized spinal cord injury of moderate to severe intensity.
-
Within 8 hours of injury (ideally as soon as possible), administer a bolus intravenous (IV) injection of methylprednisolone at a dose of 30 mg/kg.[11] Some studies have also utilized intraperitoneal (IP) injections.
-
Follow the initial bolus with a continuous infusion of MP at a rate of 5.4 mg/kg/hour for 23 hours.[12] Alternatively, some studies have used repeated bolus injections.[2]
-
A control group should receive a vehicle (sterile saline) injection following the same administration schedule.
-
Provide post-operative care, including manual bladder expression, hydration, and analgesics as required.
-
Monitor functional recovery over a period of several weeks using standardized behavioral tests such as the Basso, Beattie, Bresnahan (BBB) locomotor rating scale.[13][14][15]
-
At the end of the study period, euthanize the animals and collect spinal cord tissue for histological and molecular analysis.
-
Low-Dose Methylprednisolone Protocol
Recent research suggests that low-dose MP regimens may offer therapeutic benefits with a reduced risk of side effects.[16]
-
Objective: To assess the efficacy of a low-dose MP regimen in promoting neurological recovery and minimizing adverse effects.
-
Animal Model: As described in the high-dose protocol.
-
Materials: Same as the high-dose protocol.
-
Procedure:
-
Follow steps 1 and 2 of the high-dose protocol to induce SCI.
-
Administer a lower dose of methylprednisolone, for example, a single intraperitoneal injection of 2 mg/kg, 60 minutes after the surgical procedure, repeated every 24 hours for 72 hours.
-
Include a high-dose group and a vehicle control group for comparison.
-
Provide post-operative care as described previously.
-
Evaluate functional and histological outcomes as in the high-dose protocol.
-
Data Presentation
The following tables summarize quantitative data from various studies on methylprednisolone dosage for SCI in rats.
| Dosage Regimen | Rat Strain | SCI Model | Timing of Administration | Outcome Measures | Results | Reference |
| 30 mg/kg IV bolus | Long-Evans | Graded impact | 10 min post-injury | 24-hour lesion volume | Significantly reduced lesion volume. | [11] |
| 30 mg/kg IV bolus | Long-Evans | Graded impact | 30 min or more post-injury | 24-hour lesion volume | No effect on lesion volume; in some cases, increased lesion volume. | [11] |
| Low-dose vs. High-dose | Sprague-Dawley | Not specified | Not specified | Neurological recovery, neuronal death, axon regeneration | Low-dose regimen showed superior neurological recovery and reduced neuronal death. | [16] |
| NASCIS II protocol (30 mg/kg bolus + 5.4 mg/kg/hr for 23h) | Long-Evans | Standardized SCI | Not specified | Ciliary Neurotrophic Factor (CNTF) expression | Diminished CNTF expression at 12 and 24 hours post-injury. | [6] |
| High-dose (unspecified) | Sprague-Dawley | C2 hemisection | Not specified | Retrogradely labeled rubrospinal neurons | Significantly higher number of labeled cells in the MP group. | [8] |
| 30 mg/kg IP bolus, then 5.4 mg/kg/hr for 23h | Not specified | T4 or T12 clip-compression | 10 min post-injury | BBB score, mechanical allodynia, tissue sparing | No improvement in BBB scores or allodynia, but increased tissue sparing. | [3] |
| 30 mg/kg single dose | Sprague-Dawley | T10 contusion | 30 min post-injury | Hind limb function | Combined with treadmill training, significantly improved hind limb function. | [17] |
| 5, 15, or 30 mg/kg single dose | Not specified | T10 weight-drop | 10 min pre-injury | 24-hour lesion volume | No statistically significant preventive effect. | [9] |
| 60 mg/kg IM bolus, then 30 mg/kg every 6h for 24h | Not specified | Contusion | 1h post-injury | Not specified | Details on this specific regimen's outcome were not fully elaborated in the provided search results. | [2] |
| 30 mg/kg IV single dose | Wistar | T8-T9 compression | 1h post-injury | BBB score | Improved motor function compared to placebo. |
Visualizations
Experimental Workflow for MP Administration in Rat SCI Model
References
- 1. Efficacy of methylprednisolone therapy for the injured rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methylprednisolone causes minimal improvement after spinal cord injury in rats, contrasting with benefits of an anti-integrin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. limav.org [limav.org]
- 5. Methylprednisolone in the management of spinal cord injuries: Lessons from randomized, controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of methylprednisolone intravenous infusion on the expression of ciliary neurotrophic factor in a rat spinal cord injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. The neuroprotective effect of high-dose methylprednisolone in rat spinal cord hemisection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KoreaMed [koreamed.org]
- 10. scielo.br [scielo.br]
- 11. Therapeutic time window for methylprednisolone in spinal cord injured rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Steroids for acute spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of The Sensitivity and Reproducibility Of The Basso, Beattie, Bresnahan (BBB) Scale in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pages.jh.edu [pages.jh.edu]
- 16. Effect of Low-dose Methylprednisolone in Promoting Neurological Function Recovery After Spinal Cord Injury: Clinical and Animal Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of methylprednisolone and treadmill training on spinal cord injury in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Methylprednisolone Acetate Injectable Suspension for Intra-Articular Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, manufacturing, and quality control of sterile methylprednisolone (B1676475) acetate (B1210297) injectable suspension intended for intra-articular administration. The protocols are based on established scientific literature and pharmacopeial standards, offering a guide for the development of a pharmaceutically equivalent and stable product.
Formulation Development
The formulation of a methylprednisolone acetate injectable suspension is critical for its safety, efficacy, and stability. The acetate salt of methylprednisolone is chosen for its low water solubility, which allows for a sustained-release depot effect upon intra-articular injection.[1] An optimized formulation aims to control particle size, ensure suspendability, and maintain stability over the product's shelf life.
Optimized Formulation Composition
An example of a well-characterized formulation for a 40 mg/mL methylprednisolone acetate injectable suspension is detailed below.[1][2][3]
| Component | Concentration (% w/w or % w/v) | Function |
| Methylprednisolone Acetate | 4.0% w/w | Active Pharmaceutical Ingredient (API) |
| PEG-3350 | 2.91% w/w | Wetting/suspending agent |
| Polysorbate 80 (Tween-80) | 0.19% w/v | Wetting agent/surfactant |
| Monobasic Sodium Phosphate | 0.68% w/w | Buffering agent |
| Dibasic Sodium Phosphate | 0.15% w/w | Buffering agent |
| Benzyl (B1604629) Alcohol | 0.91% w/v | Preservative |
| Sodium Metabisulfite (B1197395) | 0.32% w/w | Antioxidant |
| Water for Injection (WFI) | q.s. to 100% | Vehicle |
Note: The pH of the final suspension should be maintained between 3.0 and 7.0.[4][5]
Manufacturing Process
The manufacturing process for a sterile aqueous suspension involves several key steps to ensure the final product is sterile, stable, and meets all quality attributes.
Experimental Protocol: Suspension Preparation
This protocol is based on the rapid stirring and colloid milling method.[1][3]
-
Aqueous Vehicle Preparation: In a suitable vessel, dissolve accurately weighed quantities of PEG-3350, Polysorbate 80, monobasic sodium phosphate, dibasic sodium phosphate, benzyl alcohol, and sodium metabisulfite in Water for Injection (WFI) with continuous stirring until all components are fully dissolved.
-
API Slurry Formation: While rapidly stirring the aqueous vehicle, gradually add the micronized methylprednisolone acetate powder. Continue stirring for a minimum of 30 minutes to ensure thorough wetting of the API particles.
-
Homogenization: Pass the suspension through a colloid mill or a high-pressure homogenizer. The processing parameters (e.g., gap setting on the colloid mill, pressure, and number of passes in a homogenizer) should be optimized to achieve the target particle size distribution.
-
pH Adjustment: Check the pH of the suspension and adjust if necessary to be within the range of 3.0-7.0 using sodium hydroxide (B78521) or hydrochloric acid.[6]
-
Volume Adjustment: Add WFI to the final volume and mix until uniform.
Sterilization
Moist heat sterilization (autoclaving) of an aqueous slurry of methylprednisolone acetate in the presence of a surfactant like Polysorbate 80 has been proposed as a viable sterilization method.[7]
-
Prepare an aqueous slurry of methylprednisolone acetate and Polysorbate 80 in a suitable container.
-
Purge the container with nitrogen to displace oxygen and prevent oxidative degradation.
-
Autoclave the slurry at approximately 122°C for an appropriate duration (e.g., 15-60 minutes).[7] The cycle parameters must be validated to ensure sterility without causing significant drug degradation or changes in particle size.
-
Allow the sterilized slurry to cool.
-
Aseptically combine the sterile drug slurry with a separately sterilized and cooled solution of the remaining excipients to form the final suspension.
Quality Control and Characterization
Rigorous quality control testing is essential to ensure the safety, efficacy, and batch-to-batch consistency of the final product.
Key Quality Control Parameters
| Parameter | Specification | Reference(s) |
| Assay | 90.0% - 110.0% of the labeled amount of methylprednisolone acetate. | [4][5] |
| pH | Between 3.0 and 7.0. | [4][5] |
| Particle Size | Not less than 99% of particles < 20 µm, and not less than 75% of particles < 10 µm. An innovator product had a D90 value of 23.13 µm.[1][4][5] | [1][4][5] |
| Sterility | Must meet the requirements of the sterility test. | USP <71> |
| Uniformity of Dosage Units | Meets the requirements. | [4][5] |
Experimental Protocols for Quality Control
-
Instrument: Malvern Mastersizer or equivalent laser diffraction particle size analyzer.
-
Sample Preparation: Disperse the suspension in a suitable medium (e.g., water with a small amount of surfactant) and sonicate to ensure a uniform dispersion without particle agglomeration.[8]
-
Measurement: Add the sample dispersion to the analyzer's measurement cell until an obscuration range of 10-20% is achieved.[8]
-
Data Analysis: Measure the particle size distribution and report the D10, D50, and D90 values.[9]
A stability-indicating RP-HPLC method is crucial for accurately quantifying methylprednisolone acetate and its related substances.[10][11][12]
HPLC Method Parameters: [11]
| Parameter | Condition |
| Column | C18 (e.g., 100 mm x 4.6 mm, 3.5 µm particle size) |
| Mobile Phase | Isocratic mixture of 1 g/L Ammonium Acetate and Acetonitrile (67:33 v/v) |
| Flow Rate | 1.5 mL/min |
| Column Temp | 50 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10-20 µL |
In vitro release testing is performed to ensure the depot action and reproducibility of the drug release profile.[1]
Dissolution Test Parameters: [1][13]
| Parameter | Condition |
| Apparatus | USP Apparatus II (Paddle) |
| Dissolution Medium | Phosphate buffer (pH 6.8 or 7.4) to simulate muscle or physiological tissue pH, respectively.[1] The use of 0.55% Sodium Dodecyl Sulfate (SDS) has also been reported.[14] |
| Speed | 50 rpm[13] |
| Temperature | 37 ± 0.5 °C |
| Sampling Times | Appropriate time points to characterize the release profile (e.g., over several hours or days). Cumulative drug release from an innovator product was 93.3% at 184 hours in pH 6.8 buffer.[1] |
| Analytical Method | HPLC or UV-Vis Spectrophotometry to quantify the amount of dissolved methylprednisolone acetate. |
Similarity Factor (f2): To compare the dissolution profile of a test formulation to a reference product, the similarity factor (f2) can be calculated. An f2 value between 50 and 100 suggests that the two dissolution profiles are similar.[1] For one optimized formulation, f2 values of 62.94 and 54.37 were obtained at pH 6.8 and pH 7.4, respectively, when compared to the innovator product.[1][3]
Stability Studies
Stability studies are conducted to ensure that the product maintains its quality attributes throughout its shelf life. An optimized formulation should show no significant changes in physicochemical properties such as crystal growth, sedimentation, particle size, and pH at various storage temperatures over time.[1][8]
| Storage Condition | Duration |
| 25°C / 60% RH | Long-term |
| 40°C / 75% RH | Accelerated |
References
- 1. Formulation and Evaluation of Pharmaceutically Equivalent Parenteral Depot Suspension of Methyl Prednisolone Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Formulation and Evaluation of Pharmaceutically Equivalent Parenteral Depot Suspension of Methyl Prednisolone Acetate | Semantic Scholar [semanticscholar.org]
- 3. Formulation and evaluation of pharmaceutically equivalent parenteral depot suspension of methyl prednisolone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylprednisolone Acetate Injectable Suspension [drugfuture.com]
- 5. ftp.uspbpep.com [ftp.uspbpep.com]
- 6. Methylprednisolone Acetate Injectable Suspension, USP 80 mg/mL (1 mL) Rx only Single-Dose Vial Not For Intravenous Use [dailymed.nlm.nih.gov]
- 7. patents.justia.com [patents.justia.com]
- 8. thaiscience.info [thaiscience.info]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. benchchem.com [benchchem.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 14. accessdata.fda.gov [accessdata.fda.gov]
Revolutionizing Methylprednisolone Delivery: A Guide to Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development and characterization of advanced drug delivery systems for methylprednisolone (B1676475). The aim is to enhance therapeutic efficacy and minimize side effects by enabling controlled and targeted drug release. This guide covers various carrier systems, including nanoparticles, hydrogels, liposomes, and microspheres, providing a comprehensive resource for researchers in the field.
Introduction to Methylprednisolone and Advanced Drug Delivery
Methylprednisolone is a potent synthetic glucocorticoid with strong anti-inflammatory and immunosuppressive properties.[1] It is widely used in the treatment of a variety of conditions, including arthritis, allergic reactions, asthma, and acute exacerbations of multiple sclerosis.[1] However, systemic administration of high doses can lead to significant side effects.[2] Advanced drug delivery systems offer a promising strategy to overcome these limitations by providing sustained and localized release, thereby increasing the therapeutic concentration at the target site while reducing systemic exposure.[3][4]
Signaling Pathway of Methylprednisolone
Methylprednisolone exerts its effects primarily by binding to intracellular glucocorticoid receptors (GR). This drug-receptor complex then translocates to the nucleus, where it modulates the expression of a wide range of genes.[5][6] This genomic signaling pathway leads to the suppression of pro-inflammatory mediators and the induction of anti-inflammatory proteins.[5][7] Methylprednisolone can also induce non-genomic effects through interactions with cytoplasmic and membrane-bound GRs.[6]
References
- 1. animal.research.wvu.edu [animal.research.wvu.edu]
- 2. Effects of methylprednisolone and treadmill training on spinal cord injury in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rat model of spinal cord injury [bio-protocol.org]
- 4. Targeted-delivery of nanomedicine-enabled methylprednisolone to injured spinal cord promotes neuroprotection and functional recovery after acute spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. horiba.com [horiba.com]
- 6. solids-solutions.com [solids-solutions.com]
- 7. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols [mdpi.com]
Methylprednisolone in Primary Neuronal Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylprednisolone (B1676475) (MP), a synthetic glucocorticoid, is widely recognized for its potent anti-inflammatory and immunosuppressive properties. In the context of neuroscience research, MP is a valuable tool for investigating neuronal responses to injury, inflammation, and oxidative stress in vitro. Primary neuronal cell cultures provide a controlled environment to dissect the molecular mechanisms underlying the effects of MP on neuronal survival, apoptosis, and signaling pathways. These application notes provide an overview of the use of methylprednisolone in primary neuronal cell culture, summarizing its effects and providing detailed protocols for key experiments.
Applications of Methylprednisolone in Neuronal Cultures
Methylprednisolone is utilized in primary neuronal cultures to model and study various aspects of neurological conditions and therapeutic interventions. Key applications include:
-
Neuroprotection Studies: Investigating the protective effects of MP against various neuronal insults, such as oxidative stress, excitotoxicity, and physical trauma.[1][2]
-
Anti-inflammatory and Immunosuppressive Models: Studying the mechanisms by which MP modulates inflammatory responses in the central nervous system by acting on neurons and glial cells.[3][4]
-
Apoptosis and Autophagy Research: Examining the dual role of MP in promoting or inhibiting programmed cell death and autophagy in neurons, depending on the cellular context and concentration.[1][5][6][7]
-
Spinal Cord Injury Models: Simulating aspects of secondary injury cascades in spinal cord injury to evaluate the therapeutic potential of MP.[1][2][8]
-
Demyelinating Disease Research: While often focused on oligodendrocytes, neuronal cultures are used to understand the indirect effects of MP on neuronal health in models of diseases like multiple sclerosis.[9][10]
Data Summary: Effects of Methylprednisolone on Neuronal Cells
The following tables summarize quantitative data from various studies on the effects of methylprednisolone on neuronal and related cell types.
Table 1: Effects of Methylprednisolone on Neuronal and Glial Cell Viability
| Cell Type | Insult | MP Concentration | Duration of Treatment | Effect on Viability | Reference |
| N2a (neuron-like) | H₂O₂ (100 µM) | 10 µM | 30 min pre-treatment | Increased cell survival | [1] |
| Primary Spinal Neurons | Dendrite Amputation | 30 µg/mL | Post-lesion | Significantly increased survival | [2] |
| Primary Spinal Neurons | Dendrite Amputation | 100 µg/mL | Post-lesion | Reduced survival | [2] |
| Neural Stem/Progenitor Cells | None | 10, 15, 20 µg/mL | 7 days | Reduced viability | |
| Primary Oligodendrocytes | AMPA/Staurosporine | 1 µM | 24 hours | Attenuated cell death | [9] |
| Primary Neurons | AMPA/Staurosporine | 1 µM | 24 hours | No rescue from cell death | [9] |
Table 2: Modulation of Apoptosis-Related Markers by Methylprednisolone
| Cell Type | Insult | MP Concentration | Marker | Regulation | Reference |
| N2a (neuron-like) | H₂O₂ (100 µM) | 10 µM | Apoptosis Rate | Decreased | [1] |
| Retinal Ganglion Cells | MOG-EAE | 20 mg/kg (in vivo) | Apoptosis Rate | Significantly increased | [5][6][7] |
| Neuronal Cells (in vivo) | Traumatic Spinal Cord Injury | Not specified | TUNEL-positive cells | Significantly lower | [8] |
| Neuronal Cells (in vitro) | H₂O₂ | Not specified | Bax, Cleaved Caspase-3 | Reduced | [11][12] |
| Neuronal Cells (in vitro) | H₂O₂ | Not specified | Bcl-2 | Increased | [11][12] |
Table 3: Effects of Methylprednisolone on Signaling Pathways
| Cell Type | MP Concentration | Pathway Component | Effect | Reference |
| N2a (neuron-like) | 10 µM | LC3B, Beclin-1 | Downregulation | [1] |
| Retinal Ganglion Cells | 20 mg/kg (in vivo) | MAPK Phosphorylation | Suppression | [5][6][7] |
Signaling Pathways Modulated by Methylprednisolone in Neurons
Methylprednisolone exerts its effects through genomic and non-genomic pathways. The classical genomic pathway involves the binding of MP to the cytosolic glucocorticoid receptor (GR), which then translocates to the nucleus to regulate gene expression. Non-genomic effects are more rapid and are mediated by membrane-bound receptors or direct interactions with cellular components.
In some contexts, particularly under conditions of neuroinflammation, methylprednisolone has been shown to increase neuronal apoptosis by suppressing the MAPK signaling pathway, an important endogenous neuroprotective cascade. This effect is often calcium-dependent.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of methylprednisolone on primary neuronal cultures.
Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents.
Materials:
-
Timed-pregnant rat (E18) or mouse (E16)
-
Dissection medium: HBSS with 1% Penicillin-Streptomycin
-
Digestion solution: 0.25% Trypsin-EDTA
-
Plating medium: Neurobasal medium with B-27 supplement, GlutaMAX, and 10% FBS
-
Maintenance medium: Neurobasal medium with B-27 supplement and GlutaMAX
-
Poly-L-lysine coated culture plates/coverslips
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Aseptically remove the uterine horns and place them in a petri dish containing ice-cold dissection medium.
-
Isolate the embryos and dissect the cortices from the brains.
-
Mince the cortical tissue and transfer it to a conical tube containing digestion solution.
-
Incubate at 37°C for 15 minutes.
-
Stop the digestion by adding an equal volume of plating medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in plating medium and count the viable cells using a hemocytometer.
-
Plate the cells on poly-L-lysine coated surfaces at a desired density (e.g., 2 x 10⁵ cells/cm²).
-
After 24 hours, replace the plating medium with maintenance medium.
-
Maintain the cultures at 37°C in a humidified incubator with 5% CO₂.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
After the desired treatment period, add 10 µL of MTT solution to each well of a 96-well plate containing 100 µL of culture medium.
-
Incubate the plate at 37°C for 4 hours.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan (B1609692) crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a plate reader.
-
Express the results as a percentage of the control (untreated) cells.
TUNEL Assay for Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Commercial TUNEL assay kit
-
Paraformaldehyde (4% in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Grow and treat neurons on coverslips.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization solution for 2 minutes on ice.
-
Proceed with the TUNEL reaction according to the manufacturer's instructions, which typically involves incubating the cells with TdT enzyme and labeled nucleotides.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the cells under a fluorescence microscope. TUNEL-positive cells will show fluorescence (e.g., green), indicating apoptotic nuclei.
Western Blot for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins, such as Bcl-2, Bax, and cleaved caspase-3.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
Methylprednisolone exhibits complex and context-dependent effects on primary neuronal cultures. While it can offer neuroprotection against certain insults, particularly those involving inflammation and oxidative stress, it can also induce apoptosis, especially at high concentrations or in specific disease models. The provided protocols offer a framework for researchers to investigate the multifaceted roles of methylprednisolone in neuronal cell biology, aiding in the development of more targeted and effective therapeutic strategies for neurological disorders. Careful consideration of the experimental model, drug concentration, and treatment duration is crucial for interpreting the in vitro effects of this potent glucocorticoid.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Isolation, Culture and Differentiation of Adult Hippocampal Precursor Cells [bio-protocol.org]
- 3. Methylprednisolone Increases Neuronal Apoptosis during Autoimmune CNS Inflammation by Inhibition of an Endogenous Neuroprotective Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Concentration Dependent Actions of Glucocorticoids on Neuronal Viability and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation and Differentiation of Primary Neurospheres from Zebrafish Neural Stem Cells [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. Primary Culture of Cortical Neurons [en.bio-protocol.org]
- 10. Primary Culture of Cortical Neurons [bio-protocol.org]
- 11. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Methylprednisolone Efficacy
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the experimental design for evaluating the efficacy of methylprednisolone (B1676475), a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1][2] This document outlines detailed in vitro and in vivo protocols to assess the biological activity and therapeutic potential of methylprednisolone. The provided methodologies cover key aspects of its mechanism of action, including its effects on critical inflammatory signaling pathways and cytokine production. Data presentation guidelines and mandatory visualizations are included to facilitate robust and reproducible research.
Introduction
Methylprednisolone is a widely prescribed corticosteroid used to treat a variety of inflammatory and autoimmune conditions.[2][3] Its therapeutic effects are primarily mediated by its interaction with the intracellular glucocorticoid receptor (GR).[1][4] Upon binding, the methylprednisolone-GR complex translocates to the nucleus and modulates the expression of target genes.[1][4] This genomic mechanism leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.[1][5] Methylprednisolone also exerts non-genomic effects by interfering with cellular signaling cascades, such as the NF-κB and MAPK pathways, which are pivotal in the inflammatory response.[4][5][6]
These protocols are designed to provide a standardized framework for researchers to investigate the efficacy of methylprednisolone in relevant biological systems.
Signaling Pathways
Methylprednisolone's efficacy is rooted in its ability to modulate key inflammatory signaling pathways. The following diagram illustrates the primary mechanism of action.
Caption: Methylprednisolone signaling pathway.
In Vitro Efficacy Testing
In vitro assays are crucial for elucidating the cellular and molecular mechanisms of methylprednisolone.
Experimental Workflow
The following diagram outlines a typical workflow for in vitro testing.
Caption: In vitro experimental workflow.
Protocol: Inhibition of LPS-Induced Cytokine Production in Macrophages
This protocol assesses the ability of methylprednisolone to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Methylprednisolone
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C, 5% CO2.
-
Treatment: Pre-treat cells with varying concentrations of methylprednisolone (e.g., 0.1, 1, 10, 100, 1000 nM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using ELISA kits according to the manufacturer's instructions.[7]
Data Presentation:
| Treatment Group | Methylprednisolone (nM) | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | IL-1β (pg/mL) ± SD |
| Untreated Control | 0 | 50.2 ± 5.1 | 35.8 ± 4.2 | 15.3 ± 2.1 |
| Vehicle + LPS | 0 | 1540.5 ± 120.3 | 2150.7 ± 180.5 | 850.1 ± 75.6 |
| MP + LPS | 0.1 | 1380.2 ± 110.8 | 1945.3 ± 165.2 | 760.4 ± 68.9 |
| MP + LPS | 1 | 975.6 ± 85.4 | 1350.1 ± 110.7 | 480.9 ± 45.3 |
| MP + LPS | 10 | 450.3 ± 40.1 | 620.8 ± 55.9 | 210.6 ± 20.1 |
| MP + LPS | 100 | 150.9 ± 15.8 | 210.2 ± 22.4 | 75.3 ± 8.9 |
| MP + LPS | 1000 | 65.4 ± 7.2 | 95.7 ± 10.3 | 30.1 ± 4.5 |
Protocol: Western Blot for NF-κB and MAPK Pathway Inhibition
This protocol evaluates the effect of methylprednisolone on the activation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 cells
-
LPS
-
Methylprednisolone
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (p-p65, p65, p-ERK1/2, ERK1/2, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Once confluent, pre-treat with methylprednisolone (100 nM) for 1 hour, followed by LPS stimulation (100 ng/mL) for 30 minutes.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescence detection system. Densitometry analysis can be used for quantification relative to a loading control (β-actin).
In Vivo Efficacy Testing
In vivo models are essential for assessing the therapeutic efficacy of methylprednisolone in a complex biological system.
Experimental Workflow
The following diagram illustrates a typical workflow for in vivo testing.
Caption: In vivo experimental workflow.
Protocol: LPS-Induced Systemic Inflammation in Mice
This model is used to evaluate the anti-inflammatory effects of methylprednisolone in an acute systemic inflammation setting.[8][9]
Animals:
-
Male C57BL/6 mice, 8-10 weeks old
Materials:
-
Lipopolysaccharide (LPS)
-
Methylprednisolone
-
Sterile saline
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping: Randomly divide mice into groups (n=8-10 per group):
-
Vehicle Control (Saline)
-
LPS + Vehicle
-
LPS + Methylprednisolone (e.g., 1, 5, 10 mg/kg)
-
LPS + Positive Control (e.g., Dexamethasone)
-
-
Treatment: Administer methylprednisolone or vehicle intraperitoneally (i.p.) 1 hour before LPS challenge.
-
LPS Challenge: Administer LPS (1 mg/kg, i.p.) to induce inflammation.
-
Sample Collection: At 2, 6, and 24 hours post-LPS injection, collect blood via cardiac puncture under anesthesia.
-
Cytokine Analysis: Isolate serum and measure levels of TNF-α and IL-6 using ELISA.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) at 2h ± SEM | Serum IL-6 (pg/mL) at 6h ± SEM |
| Vehicle Control | - | 45.3 ± 5.8 | 30.1 ± 4.5 |
| LPS + Vehicle | - | 3580.4 ± 250.1 | 5240.7 ± 310.2 |
| LPS + MP | 1 | 2850.9 ± 210.6 | 4180.3 ± 280.9 |
| LPS + MP | 5 | 1540.2 ± 150.8 | 2250.6 ± 190.4 |
| LPS + MP | 10 | 780.6 ± 85.3 | 1130.9 ± 120.7 |
| LPS + Dexamethasone | 5 | 690.1 ± 75.9 | 995.4 ± 105.3 |
Protocol: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a well-established model of rheumatoid arthritis used to assess the efficacy of anti-arthritic compounds.[10][11][12]
Animals:
-
DBA/1 mice, 8-10 weeks old
Materials:
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Methylprednisolone
Procedure:
-
Immunization: Emulsify bovine type II collagen in CFA and inject intradermally at the base of the tail (Day 0).
-
Booster: On Day 21, administer a booster injection of type II collagen emulsified in IFA.
-
Arthritis Scoring: Monitor mice daily for signs of arthritis starting from Day 21. Score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal swelling and ankylosis). The maximum score per mouse is 16.
-
Treatment: Once arthritis is established (mean score > 4), randomize mice into treatment groups and administer methylprednisolone (e.g., 1 mg/kg/day, i.p.) or vehicle daily.
-
Endpoint Analysis: Continue treatment and scoring for 14-21 days. At the end of the study, collect paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.
Data Presentation:
| Treatment Group | Mean Arthritis Score (Day 35) ± SEM | Paw Thickness (mm) (Day 35) ± SEM |
| Naive Control | 0.0 ± 0.0 | 1.5 ± 0.1 |
| CIA + Vehicle | 10.5 ± 1.2 | 3.2 ± 0.3 |
| CIA + Methylprednisolone (1 mg/kg) | 4.2 ± 0.8 | 2.1 ± 0.2 |
| CIA + Positive Control (e.g., Enbrel) | 3.8 ± 0.7 | 1.9 ± 0.2 |
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the preclinical evaluation of methylprednisolone efficacy. By employing a combination of in vitro and in vivo models, researchers can gain a comprehensive understanding of its mechanisms of action and therapeutic potential. Consistent application of these standardized methods will facilitate the generation of high-quality, reproducible data for drug development and academic research.
References
- 1. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]
- 2. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. internationaldrugmart.com [internationaldrugmart.com]
- 4. Methylprednisolone - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Methylprednisolone aceponate? [synapse.patsnap.com]
- 6. Methylprednisolone inhibition of TNF-alpha expression and NF-kB activation after spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Methylprednisolone Stiffens Aortas in Lipopolysaccharide-Induced Chronic Inflammation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Collagen-Induced Arthritis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdbioproducts.com [mdbioproducts.com]
- 12. meliordiscovery.com [meliordiscovery.com]
Measuring Methylprednisolone in Plasma: A Guide to Analytical Methods and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of methylprednisolone (B1676475) in plasma. It is intended to guide researchers, scientists, and professionals in drug development in selecting and implementing appropriate analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and other research applications. The following sections detail validated methods using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are commonly employed for their sensitivity and specificity.
Introduction
Methylprednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. Accurate measurement of its concentration in plasma is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and minimizing adverse effects. This guide outlines established analytical techniques, providing comprehensive protocols and performance data to aid in method selection and implementation.
Analytical Methods Overview
The primary methods for quantifying methylprednisolone in plasma are HPLC-UV and LC-MS/MS. LC-MS/MS is generally considered the gold standard due to its superior sensitivity and specificity, while HPLC-UV offers a robust and more accessible alternative for applications where lower sensitivity is acceptable.[1]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV methods offer a reliable and cost-effective approach for the determination of methylprednisolone in plasma. These methods typically involve a straightforward sample preparation step, such as protein precipitation or liquid-liquid extraction, followed by chromatographic separation on a reversed-phase column and detection at a specific UV wavelength.[2][3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS assays provide the highest sensitivity and selectivity for methylprednisolone analysis.[4] These methods utilize techniques like online solid-phase extraction (SPE) for sample cleanup and tandem mass spectrometry for detection, allowing for very low limits of quantification.[5][6] The use of an internal standard is essential for accurate quantification.
Quantitative Data Summary
The following tables summarize the quantitative performance data from various validated analytical methods for methylprednisolone in plasma.
Table 1: HPLC-UV Method Performance
| Parameter | Reported Value(s) | Reference(s) |
| Linearity Range | 0.025 - 4 µg/mL | [2] |
| Limit of Detection (LOD) | 10 ng/mL | [2] |
| Limit of Quantitation (LOQ) | 10 ng/mL | [7] |
| Inter-assay CV | < 10% | [2] |
| Intra-assay CV | < 10% | [2] |
Table 2: LC-MS/MS Method Performance
| Parameter | Reported Value(s) | Reference(s) |
| Linearity Range | 5.25 - 525 ng/mL; 10.1 - 804 ng/mL; 12.5 - 800 ng/mL | [4][5][8] |
| Lower Limit of Quantitation (LLOQ) | 5.25 ng/mL; 10.1 ng/mL; 12.5 ng/mL; 20 ng/mL | [4][5][8][9] |
| Intra-day Precision (%CV) | ≤ 15% | [9] |
| Inter-day Precision (%CV) | ≤ 15% | [9] |
| Accuracy | 85.8 - 118% | [9] |
| Extraction Recovery | 76.8 - 80.8% | [9] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the analysis of methylprednisolone in plasma using HPLC-UV and LC-MS/MS.
Protocol 1: HPLC-UV Method
This protocol is based on a method involving liquid-liquid extraction for sample cleanup.[7]
1. Materials and Reagents
-
Methylprednisolone reference standard
-
Dexamethasone (B1670325) (Internal Standard)
-
Dichloromethane (B109758) (HPLC grade)
-
Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Glacial Acetic Acid (HPLC grade)
-
Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate
-
Human Plasma (blank)
-
Milli-Q water or equivalent
2. Instrumentation
-
HPLC system with UV detector
-
Analytical balance
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
3. Chromatographic Conditions
-
Column: 150 x 4.6 mm, 3 µm Spherisorb silica[7]
-
Mobile Phase: Hexane: Dichloromethane: Ethanol: Glacial Acetic Acid (26:69:3.4:2 v/v/v/v)[7]
-
Flow Rate: 0.75 mL/min[7]
-
Detection Wavelength: 254 nm[7]
-
Injection Volume: 50 µL (example, can be optimized)
4. Sample Preparation
-
Pipette 1 mL of plasma into a clean centrifuge tube.
-
Spike with an appropriate amount of dexamethasone internal standard.
-
Add 12 mL of dichloromethane and vortex for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic (lower) layer to a new tube.
-
Wash the organic phase with 2 mL of 100 mM NaOH, vortex, and centrifuge. Discard the aqueous (upper) layer.
-
Wash the organic phase with 1 mL of water, vortex, and centrifuge. Discard the aqueous layer.
-
Dry the organic phase over approximately 1 g of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.[7]
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot onto the HPLC system.
Protocol 2: LC-MS/MS Method with Protein Precipitation
This protocol details a common and rapid sample preparation technique using protein precipitation.[8]
1. Materials and Reagents
-
Methylprednisolone reference standard
-
Propranolol (Internal Standard)[8]
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Human Plasma (blank)
-
Milli-Q water or equivalent
2. Instrumentation
-
LC-MS/MS system (e.g., API-4000 or equivalent)[4]
-
Analytical balance
-
High-speed refrigerated centrifuge
-
Vortex mixer
-
Autosampler vials
3. Chromatographic and Mass Spectrometric Conditions
-
Column: C18 Phenomenex Kinetex (50 x 3 mm, 5 µm) or equivalent[8]
-
Mobile Phase A: 0.1% Formic Acid in Water[8]
-
Mobile Phase B: 0.1% Formic Acid in Methanol[8]
-
Flow Rate: 0.5 mL/min (using a gradient)[8]
-
Ionization Mode: Electrospray Ionization (ESI), Positive[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Methylprednisolone: m/z 375.4 -> 160.8[5]
-
Propranolol (IS): (Example, obtain from literature or optimize)
-
4. Sample Preparation
-
Thaw frozen plasma samples at room temperature.
-
Pipette 150 µL of plasma into a 2 mL microcentrifuge tube.[8]
-
Add 50 µL of internal standard solution (Propranolol, 10 µg/mL).[8]
-
Vortex for 60 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.[8]
-
Vortex for 10 minutes.[8]
-
Centrifuge at 12,000 rpm for 5 minutes at 4°C.[8]
-
Transfer 300 µL of the supernatant to an autosampler vial.[8]
-
Inject the sample into the LC-MS/MS system.
Protocol 3: LC-MS/MS Method with Online Solid-Phase Extraction (SPE)
This protocol describes a more automated and high-throughput approach using online SPE for sample cleanup.[5][6]
1. Materials and Reagents
-
Methylprednisolone reference standard
-
Prednisolone (Internal Standard)[5]
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Human Plasma (blank)
-
Milli-Q water or equivalent
2. Instrumentation
-
LC-MS/MS system with an online SPE module
-
Analytical balance
-
High-speed centrifuge
-
Vortex mixer
-
Autosampler vials
3. Chromatographic and Mass Spectrometric Conditions
-
SPE Cartridge: HySphere C8 EC-SE or equivalent[5]
-
Analytical Column: Agilent Eclipse XDB C18 or equivalent[5]
-
Loading Solvent: Water with 0.5% Formic Acid[5]
-
Washing Solvents: Water and 30% Methanol in water[5]
-
Elution: Performed by the analytical mobile phase gradient
-
Ionization Mode: ESI, Positive[5]
-
Detection Mode: MRM
-
MRM Transitions:
4. Sample Preparation (Pre-treatment)
-
Thaw frozen plasma samples at room temperature.
-
Pipette 200 µL of plasma into a microcentrifuge tube.[5]
-
Add 20 µL of internal standard solution (Prednisolone, 555 ng/mL).[5]
-
Add 20 µL of methanol.[5]
-
Vortex for 30 seconds.
-
Add 160 µL of methanol for protein precipitation and vortex for 1 minute.[5]
-
Centrifuge at 13,000 rpm for 5 minutes.[5]
-
Transfer 200 µL of the supernatant to a new tube.[5]
-
Add 200 µL of water and vortex for 30 seconds.[5]
-
Centrifuge at 13,000 rpm for 5 minutes.[5]
-
Transfer the final supernatant to an autosampler vial for injection.
Conclusion
The choice of analytical method for methylprednisolone in plasma depends on the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation. LC-MS/MS methods offer the highest sensitivity and are suitable for studies requiring low limits of quantification. HPLC-UV methods, while less sensitive, provide a robust and accessible alternative for various research and clinical applications. The protocols provided in this document offer a detailed starting point for method implementation and validation.
References
- 1. protocols.io [protocols.io]
- 2. Two chromatographic methods for the determination of corticosteroids in human biological fluids: pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous analysis of methylprednisolone, methylprednisolone succinate, and endogenous corticosterone in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. scribd.com [scribd.com]
- 8. jmpas.com [jmpas.com]
- 9. Liquid chromatography-tandem mass spectrometry for the determination of methylprednisolone in rat plasma and liver after intravenous administration of its liver-targeted dextran prodrug - PMC [pmc.ncbi.nlm.nih.gov]
Methylprednisolone: A Tool for Probing the Immune Response
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methylprednisolone (B1676475), a synthetic glucocorticoid, is a potent anti-inflammatory and immunosuppressive agent widely utilized in both clinical practice and basic research. Its profound effects on the immune system make it an invaluable tool for dissecting the complexities of the immune response. By selectively modulating the activity of various immune cell populations and their signaling pathways, researchers can gain critical insights into the mechanisms underlying inflammation, autoimmunity, and transplant rejection. These application notes provide an overview of the mechanisms of action of methylprednisolone and detailed protocols for its use in studying the immune response.
Methylprednisolone exerts its effects primarily through its interaction with the glucocorticoid receptor (GR).[1] Upon binding, the methylprednisolone-GR complex translocates to the nucleus, where it can modulate gene expression in two principal ways: transactivation and transrepression.[1] In transactivation, the complex binds to glucocorticoid response elements (GREs) on DNA, leading to the increased transcription of anti-inflammatory genes. Conversely, in transrepression, the complex interferes with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[2] This dual mechanism allows methylprednisolone to orchestrate a broad-ranging suppression of the immune system.
Data Presentation: Quantitative Effects of Methylprednisolone
The following tables summarize the quantitative effects of methylprednisolone on various aspects of the immune response, compiled from in vitro and in vivo studies.
Table 1: Effect of Methylprednisolone on Cytokine Production
| Cytokine | Cell Type/Model | Methylprednisolone Concentration/Dose | Incubation/Treatment Time | Effect on Cytokine Level | Reference |
| IL-6 | Human peripheral blood mononuclear cells (PBMCs) and synoviocytes co-culture | 0.01 µg/mL | 48 hours | Significant inhibition | [3] |
| IL-8 | Whole blood in an isolated cardiopulmonary bypass system | Not specified | 90 minutes | Significantly less increase compared to control | [4][5] |
| TNF-α | Human peripheral blood mononuclear cells (PBMCs) and synoviocytes co-culture | 0.01 µg/mL | 48 hours | Significant inhibition | [3] |
| IL-1β | Human peripheral blood mononuclear cells (PBMCs) and synoviocytes co-culture | 0.01 µg/mL | 48 hours | Significant inhibition | [3] |
| IFN-γ | Human peripheral blood mononuclear cells (PBMCs) and synoviocytes co-culture | 0.01 µg/mL | 48 hours | Significant inhibition | [3] |
| IL-10 | Human peripheral blood mononuclear cells (PBMCs) and synoviocytes co-culture | 0.01 µg/mL | 48 hours | Significant inhibition | [3] |
| IL-17 | Mitogen-stimulated rat lymph node cells | 10 ng/mL | 48 hours | Significant reduction | [6] |
Table 2: Effect of Methylprednisolone on Immune Cell Populations
| Cell Type | Sub-population | Model | Methylprednisolone Dose | Treatment Duration | Effect on Cell Population | Reference | |---|---|---|---|---|---| | T Lymphocytes | CD4+ T cells | Multiple Sclerosis Patients | 500-1000 mg (intravenous) | Single infusion | Predominantly affected by apoptosis |[7] | | T Lymphocytes | Helper T cells | Healthy Volunteers | 1 mg/kg (intravenous) | 4 hours | Significant decrease in circulating levels |[8] | | B Lymphocytes | - | Healthy Volunteers | 96 mg/day | 3-5 days | Preserved B-cell functions |[9] | | Macrophages | M2 polarization | Sepsis-induced acute kidney injury model | Not specified | Not specified | Promotes M2 polarization |[1] | | Neutrophils | - | Patients with solid tumors | 20-190 mg/24 hours (prednisone equivalent) | 4 days | Significant increase in absolute neutrophil count |[3][10] | | Lymphocytes | - | Patients with solid tumors | 20-190 mg/24 hours (prednisone equivalent) | 1 day | Significant transient drop in absolute lymphocyte count |[3][10] |
Table 3: Effect of Methylprednisolone on Gene Expression in Immune Cells
| Gene | Cell Type | Methylprednisolone Concentration/Dose | Treatment Duration | Effect on Gene Expression | Reference | |---|---|---|---|---| | T-cell-specific transcription factor 7 | Peripheral blood mononuclear cells (MS patients) | Intravenous | Post-therapy | Significantly reduced mRNA levels |[11] | | T-cell-specific protein-tyrosine kinase | Peripheral blood mononuclear cells (MS patients) | Intravenous | Post-therapy | Significantly reduced mRNA levels |[11] | | CD5 | Peripheral blood mononuclear cells (MS patients) | Intravenous | Post-therapy | Significantly reduced mRNA levels |[11] | | Interferon-stimulated gene factor 3 gamma subunit | Peripheral blood mononuclear cells (MS patients) | Intravenous | Post-therapy | Significantly reduced mRNA levels |[11] | | Eosinophil-derived neurotoxin | Peripheral blood mononuclear cells (MS patients) | Intravenous | Post-therapy | Significantly increased expression |[11] |
Mandatory Visualizations
Caption: Methylprednisolone signaling pathway.
Caption: In vitro immune cell assay workflow.
Caption: Methylprednisolone's effect on immune response.
Experimental Protocols
Protocol 1: In Vitro Lymphocyte Proliferation Assay using MTT
This protocol describes a method to assess the effect of methylprednisolone on mitogen-stimulated lymphocyte proliferation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phytohemagglutinin (PHA) or Concanavalin A (ConA)
-
Methylprednisolone (stock solution in DMSO or ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.
-
Plating: Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Methylprednisolone Treatment: Prepare serial dilutions of methylprednisolone in complete medium. Add 50 µL of the methylprednisolone dilutions to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO or ethanol (B145695) as the highest methylprednisolone concentration).
-
Mitogen Stimulation: Prepare a working solution of PHA (e.g., 5 µg/mL) or ConA in complete medium. Add 50 µL of the mitogen solution to the stimulated wells. Add 50 µL of complete medium to the unstimulated control wells.
-
Incubation: Incubate the plate for 72 hours in a CO2 incubator.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition for each methylprednisolone concentration relative to the stimulated control.
Protocol 2: In Vivo Administration of Methylprednisolone in a Mouse Model of Inflammation
This protocol provides a general guideline for administering methylprednisolone to mice in a model of acute inflammation.
Materials:
-
Methylprednisolone sodium succinate (B1194679)
-
Sterile saline (0.9% NaCl)
-
Mice (e.g., C57BL/6)
-
Inflammatory stimulus (e.g., lipopolysaccharide - LPS)
-
Syringes and needles for injection
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Methylprednisolone Preparation: Dissolve methylprednisolone sodium succinate in sterile saline to the desired concentration. A common dose for anti-inflammatory effects in mice is in the range of 10-30 mg/kg.[12]
-
Administration:
-
Administer methylprednisolone via intraperitoneal (i.p.) or intravenous (i.v.) injection. The timing of administration will depend on the experimental design (e.g., pre-treatment before the inflammatory stimulus or therapeutic treatment after the onset of inflammation).
-
Administer an equal volume of sterile saline to the control group.
-
-
Induction of Inflammation: Induce inflammation according to the specific model. For example, inject LPS (e.g., 1-5 mg/kg, i.p.) to induce systemic inflammation.
-
Monitoring and Sample Collection: Monitor the animals for clinical signs of inflammation. At the desired time points, collect blood samples (for cytokine analysis) and/or tissues (for histological analysis or gene expression studies).
-
Data Analysis: Analyze the collected samples to assess the effect of methylprednisolone on the inflammatory response (e.g., cytokine levels, immune cell infiltration).
Protocol 3: Measurement of Cytokine Levels by ELISA
This protocol outlines the general steps for measuring cytokine concentrations in cell culture supernatants or plasma/serum samples using a sandwich ELISA kit.
Materials:
-
Commercially available ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)
-
Cell culture supernatants or plasma/serum samples
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, including standards, buffers, and antibodies, according to the ELISA kit manufacturer's instructions.
-
Plate Coating: Coat the wells of a 96-well microplate with the capture antibody. Incubate as recommended by the manufacturer.
-
Washing: Wash the plate several times with the provided wash buffer to remove unbound antibody.
-
Blocking: Add a blocking buffer to each well to prevent non-specific binding. Incubate as recommended.
-
Sample and Standard Incubation: Add the standards and samples to the appropriate wells. Incubate for the recommended time to allow the cytokine to bind to the capture antibody.
-
Washing: Repeat the washing step to remove unbound substances.
-
Detection Antibody Incubation: Add the detection antibody to each well. This antibody will bind to a different epitope on the captured cytokine. Incubate as recommended.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add the enzyme-conjugated secondary antibody (e.g., streptavidin-HRP) to each well. Incubate as recommended.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution to each well. The enzyme will catalyze a color change.
-
Stop Reaction: Add the stop solution to terminate the reaction.
-
Readout: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to determine the concentration of the cytokine in the samples.
Protocol 4: Analysis of Immune Cell Subsets by Flow Cytometry
This protocol provides a framework for analyzing the effect of methylprednisolone on the proportions of different immune cell subsets.
Materials:
-
Whole blood or isolated immune cells
-
Fluorochrome-conjugated antibodies specific for cell surface markers (e.g., CD3, CD4, CD8, CD19, CD14)
-
FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Red blood cell lysis buffer (if using whole blood)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
If using whole blood, collect it in tubes containing an anticoagulant (e.g., EDTA).
-
If using isolated cells, prepare a single-cell suspension.
-
-
Staining:
-
Add the appropriate volume of blood or number of cells to a FACS tube.
-
Add the pre-titrated fluorochrome-conjugated antibodies to the cells.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Lysis (for whole blood): If using whole blood, add red blood cell lysis buffer and incubate according to the manufacturer's instructions.
-
Washing: Wash the cells twice with FACS buffer by centrifugation and resuspension.
-
Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Data Analysis: Use flow cytometry analysis software to gate on the cell populations of interest and determine their frequencies. Compare the percentages of different immune cell subsets between methylprednisolone-treated and control groups.[3][10]
Protocol 5: Macrophage Polarization Assay
This protocol describes how to assess the effect of methylprednisolone on macrophage polarization towards an M2 phenotype.
Materials:
-
Human or mouse monocytes
-
Macrophage colony-stimulating factor (M-CSF)
-
Interleukin-4 (IL-4) and Interleukin-13 (IL-13) for M2 polarization
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization
-
Methylprednisolone
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Reagents for analysis (e.g., antibodies for flow cytometry, RNA isolation kit for qPCR)
Procedure:
-
Monocyte to Macrophage Differentiation: Isolate monocytes and differentiate them into macrophages by culturing them in the presence of M-CSF (e.g., 50 ng/mL) for 6-7 days.
-
Polarization:
-
Replace the medium with fresh medium containing the polarizing cytokines.
-
For M2 polarization, add IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL).
-
For M1 polarization (as a control), add LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL).
-
To test the effect of methylprednisolone, add it at various concentrations to the M2 polarization cultures.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis: Analyze the macrophage phenotype.
-
Flow Cytometry: Stain the cells with antibodies against M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD206, CD163).
-
qPCR: Isolate RNA and perform quantitative real-time PCR to measure the expression of M1 genes (e.g., iNOS, TNF-α) and M2 genes (e.g., Arg1, Ym1).
-
-
Data Analysis: Compare the expression of M1/M2 markers and genes in the methylprednisolone-treated groups to the control M2 and M1 groups.
References
- 1. The polarization of M2 macrophages can be adjusted to alleviate renal injury by methylprednisolone in sepsis-AKI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. Early changes in immune cell subsets with corticosteroids in patients with solid tumors: implications for COVID-19 management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of methylprednisolone on cytokine concentration and leukocyte adhesion molecule expression in an isolated cardiopulmonary bypass system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An optimized Protocol for Human M2 Macrophages using M-CSF and IL-4/IL-10/TGF-β Yields a Dominant Immunosuppressive Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-dose methylprednisolone therapy in multiple sclerosis induces apoptosis in peripheral blood leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo and in vitro effects of methylprednisolone on human lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Suppression of immune system genes by methylprednisolone in exacerbations of multiple sclerosis. Preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Methylprednisolone Induces Neuro-Protective Effects via the Inhibition of A1 Astrocyte Activation in Traumatic Spinal Cord Injury Mouse Models [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Methylprednisolone Solubility in Cell Culture Media
Welcome to the technical support center for improving the solubility of methylprednisolone (B1676475) in your cell culture applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for successful experiments.
Frequently Asked Questions (FAQs)
Q1: My methylprednisolone powder is not dissolving in my aqueous cell culture medium. What am I doing wrong?
A1: Methylprednisolone is practically insoluble in water and aqueous buffers. Direct addition of methylprednisolone powder to cell culture media will likely result in precipitation or incomplete dissolution. To achieve the desired concentration in your media, it is essential to first prepare a concentrated stock solution in an appropriate organic solvent.
Q2: What is the recommended solvent for preparing a methylprednisolone stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a highly effective and commonly used solvent for creating stock solutions of methylprednisolone.[1][2][3] It can dissolve methylprednisolone at high concentrations. Ethanol (B145695) and dimethylformamide (DMF) are also viable options.[1][4]
Q3: I am concerned about the potential toxicity of DMSO to my cells. What is the maximum recommended concentration of DMSO in the final cell culture medium?
A3: To avoid cytotoxic effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%.[5] It is crucial to include a vehicle control (media with the same final concentration of DMSO without methylprednisolone) in your experiments to account for any potential effects of the solvent on cell behavior.[5]
Q4: I am observing precipitation after diluting my methylprednisolone DMSO stock solution into the cell culture medium. How can I prevent this?
A4: Precipitation upon dilution is a common issue and can be mitigated by performing a stepwise dilution.[5] Instead of adding the stock solution directly to the full volume of media, add the stock to a smaller volume of media first, mix thoroughly, and then bring it up to the final volume. This gradual change in solvent composition can help keep the compound in solution.
Q5: Are there any alternatives to DMSO for dissolving methylprednisolone?
A5: Yes, other organic solvents like ethanol and dimethylformamide (DMF) can be used.[1][4] Additionally, for certain applications, using a more water-soluble form of methylprednisolone, such as methylprednisolone sodium succinate (B1194679), is a highly effective alternative.[6][7][8] Other potential, less common alternatives to DMSO that are being explored for their lower toxicity include Cyrene™ and zwitterionic liquids.[9][10][11]
Q6: What is methylprednisolone sodium succinate, and how does its solubility differ from methylprednisolone?
A6: Methylprednisolone sodium succinate is a water-soluble ester of methylprednisolone.[8] It is very soluble in water and alcohol, making it an excellent choice for applications where organic solvents are not desirable.[6][7] This form is often used for intravenous administration in clinical settings due to its high aqueous solubility.[6][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Methylprednisolone powder will not dissolve in PBS or cell culture medium. | Low aqueous solubility of methylprednisolone. | Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol first, then dilute into the aqueous medium.[1][3] |
| Precipitate forms after adding DMSO stock solution to the culture medium. | Rapid change in solvent polarity. | Perform a stepwise dilution. Add the stock solution to a small volume of medium, mix well, and then add the remaining medium.[5] |
| The final concentration of methylprednisolone in the medium is lower than expected. | Incomplete dissolution or precipitation. | Ensure the stock solution is fully dissolved before dilution. Consider using a brief, gentle warming (e.g., 37°C) or sonication for the stock solution. For methylprednisolone sodium succinate, these methods can also aid dissolution in aqueous solutions.[12] |
| Observed cellular toxicity or altered cell behavior in the control group. | High concentration of the organic solvent (e.g., DMSO). | Ensure the final concentration of the organic solvent in the cell culture medium is below cytotoxic levels (typically <0.5% for DMSO).[5] Always include a vehicle control. |
| Need to avoid organic solvents entirely. | Experimental constraints or cell type sensitivity. | Use a water-soluble form, such as methylprednisolone sodium succinate.[6][7][8] |
Quantitative Data Summary
Table 1: Solubility of Methylprednisolone in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~20 mg/mL, 75 mg/mL | [1][2][4] |
| Ethanol | ~5 mg/mL, 10 mg/mL | [1][2] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1][4] |
| Chloroform:Methanol (1:1) | 50 mg/mL | |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [1][4] |
| Water | Practically Insoluble | [2] |
Table 2: Solubility of Methylprednisolone Sodium Succinate
| Solvent | Solubility | Reference |
| Water | Very Soluble, 100 mg/mL | [6][7][13] |
| DMSO | 43 mg/mL, 100 mg/mL | [8][13] |
| Ethanol | 99 mg/mL, 100 mg/mL | [8][13] |
| PBS (pH 7.2) | ~3 mg/mL | [8][14] |
| Dimethylformamide (DMF) | 10 mg/mL | [8] |
Experimental Protocols
Protocol 1: Preparation of Methylprednisolone Stock Solution using DMSO
Objective: To prepare a high-concentration stock solution of methylprednisolone for dilution into cell culture media.
Materials:
-
Methylprednisolone powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptically weigh the desired amount of methylprednisolone powder and place it in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).
-
Vortex the solution until the methylprednisolone is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter if required for your application.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of Methylprednisolone Sodium Succinate Aqueous Stock Solution
Objective: To prepare a water-soluble stock solution of methylprednisolone sodium succinate.
Materials:
-
Methylprednisolone sodium succinate powder
-
Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)
-
Sterile vials or tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weigh the required amount of methylprednisolone sodium succinate powder and place it in a sterile container.
-
Add the calculated volume of sterile water or PBS to reach the desired concentration.
-
Vortex the solution until the powder is fully dissolved. The use of a 37°C water bath or sonication can facilitate dissolution.[12]
-
Sterile-filter the solution through a 0.22 µm filter.
-
It is recommended to use this aqueous solution fresh. If storage is necessary, it should be for a short duration as recommended by the manufacturer, typically not more than a day.[1][14]
Visual Guides
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Methylprednisolone | CAS 83-43-2 | Cayman Chemical | Biomol.com [biomol.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
- 10. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Methylprednisolone in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylprednisolone (B1676475) in aqueous solutions.
Troubleshooting Guides
Issue: Precipitation or Cloudiness Observed in Solution
Q1: My methylprednisolone solution, which was initially clear, has become cloudy or formed a precipitate. What is the likely cause and how can I fix it?
A1: This is a common issue often arising from the low aqueous solubility of methylprednisolone. The sodium succinate (B1194679) ester of methylprednisolone is often used to improve water solubility for injections or solutions. However, this ester can hydrolyze back to the less soluble free methylprednisolone, which then precipitates.[1] This process is influenced by pH and temperature.
Troubleshooting Steps:
-
Verify pH: The rate of hydrolysis is significantly influenced by the pH of the solution. The minimum rate of hydrolysis for methylprednisolone sodium succinate occurs at approximately pH 3.5.[1][2] Check and adjust the pH of your solution if it deviates significantly.
-
Control Temperature: Hydrolysis is accelerated at higher temperatures. If possible, prepare and store your solutions at lower temperatures, such as 4°C, to slow down degradation.[1][3]
-
Co-solvents: If your experimental design allows, consider the use of a water-miscible organic co-solvent like DMSO or ethanol (B145695).[4] A common practice is to prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous buffer.[4] Ensure the final concentration of the organic solvent is low enough to not interfere with your experiment.[4]
-
Check for Saturation: Ensure you have not exceeded the solubility limit of methylprednisolone in your specific aqueous system. Methylprednisolone itself is practically insoluble in water.[5]
Logical Troubleshooting Workflow for Precipitation
Caption: Troubleshooting workflow for methylprednisolone precipitation.
Issue: Unexpected Peaks in HPLC Chromatogram
Q2: I am analyzing my methylprednisolone solution using HPLC and see unexpected peaks. What could they be?
A2: Unexpected peaks in your HPLC chromatogram are likely degradation products of methylprednisolone. The primary degradation pathways in aqueous solutions are hydrolysis, acyl migration, oxidation, and photodegradation.[1][6]
Common Degradation Products:
-
Hydrolysis Products: For methylprednisolone esters like the sodium succinate, hydrolysis yields free methylprednisolone and the corresponding acid (e.g., succinic acid).[1]
-
Acyl Migration Products: In solutions with a pH between 3.4 and 7.4, acyl migration is a dominant degradation pathway for esters like methylprednisolone 21-succinate, leading to the formation of isomers such as the 17-succinate.[1][2][7]
-
Oxidation Products: The dihydroxyacetone side chain is susceptible to oxidation.[6]
-
Photodegradation Products: Exposure to light can lead to the formation of various degradation products.[8][9]
Troubleshooting Steps:
-
Perform a Forced Degradation Study: To confirm if the new peaks are degradation products, subject your methylprednisolone solution to stress conditions (acid, base, oxidation, heat, light).[6] This will help in identifying the degradation products by comparing the chromatograms.
-
Review Storage Conditions: Ensure your solutions are protected from light and stored at an appropriate temperature to minimize degradation.[8][10]
-
Inert Atmosphere: If oxidation is suspected, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Frequently Asked Questions (FAQs)
Stability & Degradation
Q3: What are the main factors affecting the stability of methylprednisolone in aqueous solutions?
A3: The stability of methylprednisolone in aqueous solutions is primarily affected by:
-
pH: The rate of hydrolysis is pH-dependent, with the minimum rate occurring around pH 3.5.[2]
-
Temperature: Higher temperatures accelerate degradation, particularly hydrolysis.[8]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[11]
-
Excipients: Other components in the formulation can interact with methylprednisolone and affect its stability.[1]
Factors Affecting Methylprednisolone Stability
Caption: Factors influencing methylprednisolone stability.
Q4: What is the primary degradation pathway for methylprednisolone sodium succinate in aqueous solution?
A4: The primary degradation pathways for methylprednisolone sodium succinate are hydrolysis of the ester linkage to form free methylprednisolone and succinic acid, and acyl migration from the 21-hydroxyl group to the 17-hydroxyl group.[1][7]
Methylprednisolone Degradation Pathway
Caption: Simplified degradation pathways of methylprednisolone.
Solubility
Q5: What is the aqueous solubility of methylprednisolone, and how can I improve it?
A5: Methylprednisolone is practically insoluble in water, with a reported solubility of approximately 120 mg/L at 25°C.[5][12] To improve aqueous solubility for experimental use:
-
Use a Salt Form: Employ a water-soluble salt, such as methylprednisolone sodium succinate.[12]
-
pH Adjustment: For acidic or basic compounds, adjusting the pH can increase solubility. For methylprednisolone-16-carboxylate, increasing the pH above its pKa will ionize the carboxylate group and significantly enhance solubility.[4]
-
Use of Co-solvents: As mentioned in Q1, dissolving methylprednisolone in a water-miscible organic solvent like DMSO or ethanol before diluting with an aqueous buffer is a common and effective method.[4][13]
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Methylprednisolone
| Stress Condition | Reagent/Condition | Duration | Temperature | Potential Degradation Products | Illustrative % Degradation |
| Acid Hydrolysis | 0.01N - 5N HCl | 2 - 5 hours | 80°C | Epimerization, side-chain cleavage products | 15 - 30% |
| Base Hydrolysis | 0.01N - 1N NaOH | 2 hours | 80°C | Isomerization, rearrangement products | 20 - 40% |
| Oxidative Degradation | 3% - 35% H₂O₂ | 24 hours | Room Temp | Oxidation of the dihydroxyacetone side chain | 10 - 25% |
| Thermal Degradation | Dry Heat | 48 hours | 80°C | Dehydration and other related substances | 5 - 15% |
| Photodegradation | White Fluorescent Light | 28 days | 25°C | Bicyclo[3.1.0]hex-3-en-2-one intermediate and subsequent products | Variable |
Data compiled from various sources, including[6][9]. Percent degradation is illustrative and can vary based on specific experimental conditions.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Methylprednisolone
This protocol provides a general framework for a stability-indicating HPLC method. The specific parameters may need to be optimized for your particular instrumentation and formulation.
1. Objective: To develop and validate an HPLC method for the quantitative analysis of methylprednisolone and its degradation products in an aqueous solution.
2. Materials and Reagents:
-
Methylprednisolone reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Glacial Acetic Acid (or other suitable buffer components like phosphate (B84403) salts)
-
Methanol (B129727) (for sample preparation, if needed)
-
Hydrochloric Acid (for forced degradation)
-
Sodium Hydroxide (for forced degradation)
-
Hydrogen Peroxide (for forced degradation)
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm)
4. Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of water, acetonitrile, and glacial acetic acid (e.g., 63:35:2 v/v/v).[14][15][16][17][18] The exact ratio should be optimized for best separation.
-
Column Temperature: Ambient or controlled (e.g., 25°C)
5. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh about 10 mg of methylprednisolone reference standard and dissolve in a suitable solvent (e.g., methanol or mobile phase) in a 10 mL volumetric flask. Dilute to volume.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dilute the aqueous methylprednisolone solution to be tested with the mobile phase to a concentration within the calibration range. Filter the sample through a syringe filter before injection.
6. Forced Degradation Study Protocol:
-
Acid Hydrolysis: To a known volume of the methylprednisolone solution, add an equal volume of 0.1N HCl. Heat at 80°C for a specified time (e.g., 2 hours). Cool and neutralize with 0.1N NaOH before diluting to the final volume with mobile phase.[6]
-
Base Hydrolysis: To a known volume of the methylprednisolone solution, add an equal volume of 0.1N NaOH. Heat at 80°C for a specified time (e.g., 1 hour). Cool and neutralize with 0.1N HCl before diluting to the final volume with mobile phase.[6]
-
Oxidative Degradation: To a known volume of the methylprednisolone solution, add an equal volume of 3% H₂O₂. Keep at room temperature for a specified time (e.g., 24 hours). Dilute to the final volume with mobile phase.[6]
-
Thermal Degradation: Store the aqueous solution at an elevated temperature (e.g., 80°C) for a specified time (e.g., 48 hours).[6]
-
Photodegradation: Expose the aqueous solution to a light source (e.g., white fluorescent light) for a specified duration.[8]
7. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples and stressed samples.
-
Identify and quantify methylprednisolone and any degradation products by comparing retention times and peak areas with the standards and the unstressed sample.
8. Validation Parameters (as per ICH guidelines):
-
Specificity: Ensure the method can resolve methylprednisolone from its degradation products and any excipients.
-
Linearity: Demonstrate a linear relationship between concentration and peak area over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the repeatability and intermediate precision of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance with small, deliberate variations in method parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. publications.ashp.org [publications.ashp.org]
- 3. medscape.com [medscape.com]
- 4. benchchem.com [benchchem.com]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. benchchem.com [benchchem.com]
- 7. Initial rate studies of hydrolysis and acyl migration in methylprednisolone 21-hemisuccinate and 17-hemisuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photodegradation products of methylprednisolone suleptanate in aqueous solution--evidence of a bicyclo[3.1.0]hex-3-en-2-one intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pfizermedical.com [pfizermedical.com]
- 11. Kinetics and factors affecting stability of methylprednisolone in aqueous formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methylprednisolone | C22H30O5 | CID 6741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical app… [ouci.dntb.gov.ua]
- 16. ijsart.com [ijsart.com]
- 17. [PDF] A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Methylprednisolone Dosage in Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylprednisolone (B1676475) in in vivo experiments. The goal is to help optimize dosing strategies to maximize therapeutic efficacy while minimizing adverse effects.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial side effects to monitor for when establishing a new in vivo model with methylprednisolone?
A1: The most common and rapidly appearing side effects include hyperglycemia, increased water consumption and urination, and behavioral changes such as restlessness or lethargy. It is crucial to establish baseline measurements for these parameters before initiating treatment. Long-term use can lead to more severe effects like weight loss, muscle wasting, and immunosuppression.[1][2][3]
Q2: How does the time of day of methylprednisolone administration affect its efficacy and side effects?
A2: The timing of administration can significantly impact the hypothalamic-pituitary-adrenal (HPA) axis. Dosing during the animal's active phase (morning for diurnal species) can minimize HPA suppression, as it aligns with the natural peak of endogenous corticosteroid production.[4][5] Afternoon administration has been shown to result in a 28% greater clearance of methylprednisolone.[6][7]
Q3: Is it necessary to taper the dose of methylprednisolone when concluding an in vivo study?
A3: Yes, gradual withdrawal is recommended, especially after long-term administration.[8][9][10] Abrupt cessation can lead to an adrenal insufficiency crisis due to the suppression of the HPA axis. The tapering schedule should be adjusted based on the duration and dose of the treatment.
Q4: What is alternate-day therapy, and when should it be considered?
A4: Alternate-day therapy (ADT) involves administering twice the daily dose every other morning.[5] This approach can help to reduce the suppression of the HPA axis and other long-term side effects.[4][5][8] ADT is primarily suitable for long-term studies where sustained anti-inflammatory effects are needed, but HPA axis suppression is a concern.
Q5: Can the vehicle used to dissolve methylprednisolone influence experimental outcomes?
A5: Yes, the vehicle can affect the drug's solubility, stability, and bioavailability. It is essential to use a vehicle that is non-toxic and does not have pharmacological effects that could interfere with the experiment. The choice of vehicle should be consistent across all experimental groups, including controls.
Troubleshooting Guides
Issue 1: High incidence of hyperglycemia and metabolic side effects.
-
Problem: You are observing significant increases in blood glucose levels, polyuria, and polydipsia in your animal models shortly after initiating methylprednisolone treatment.
-
Possible Causes & Solutions:
-
Dosage is too high: The initial dose may be excessive for the specific animal model and disease state.
-
Troubleshooting Step: Reduce the dose by 25-50% and monitor blood glucose levels closely. Titrate the dose to the minimum effective level for the desired therapeutic outcome.
-
-
Continuous high-dose exposure: Daily high-dose administration can quickly lead to insulin (B600854) resistance.
-
Dietary factors: Standard laboratory animal diets can be high in carbohydrates, exacerbating glucocorticoid-induced hyperglycemia.
-
Troubleshooting Step: Evaluate the diet composition. A diet with a lower glycemic index may help to mitigate the hyperglycemic effects.
-
-
Issue 2: Significant immunosuppression leading to opportunistic infections.
-
Problem: Your animals are developing infections unrelated to the primary disease model, suggesting compromised immune function.
-
Possible Causes & Solutions:
-
Prolonged high-dose therapy: Long-term administration of high doses of methylprednisolone is known to suppress the immune system.[3]
-
Troubleshooting Step: Implement dose tapering to the lowest effective maintenance dose as soon as the acute phase of the disease is controlled.
-
-
Broad-spectrum immunosuppression: Methylprednisolone affects multiple arms of the immune system.
-
Troubleshooting Step: Consider combination therapy with a more targeted immunosuppressant. This may allow for a reduction in the methylprednisolone dose while maintaining efficacy.[11]
-
-
Environmental pathogens: Immunosuppressed animals are more susceptible to environmental pathogens.
-
Troubleshooting Step: Enhance aseptic techniques in animal handling and housing. Ensure the facility has a robust health monitoring program.
-
-
Issue 3: Variability in therapeutic response across animals.
-
Problem: You are observing a wide range of therapeutic responses to the same dose of methylprednisolone.
-
Possible Causes & Solutions:
-
Sex differences: The pharmacokinetics of methylprednisolone can differ between males and females. Studies in rats have shown that drug exposure can be three-fold higher in females.[12]
-
Troubleshooting Step: Analyze data separately for each sex. Consider sex-specific dosing regimens.
-
-
Differences in body composition: Obesity can alter the clearance and volume of distribution of methylprednisolone.[13]
-
Troubleshooting Step: Dose based on ideal body weight rather than total body weight, especially in models with significant weight variations.[13]
-
-
Genetic variability: Differences in drug metabolism enzymes (e.g., CYP3A4) can lead to varied drug clearance rates.[14][15]
-
Troubleshooting Step: Use genetically homogenous animal strains to reduce this variability. If using outbred stocks, a larger sample size may be necessary to achieve statistical power.
-
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Methylprednisolone in Different In Vivo Scenarios
| Parameter | Value | Species/Condition | Source |
| Clearance (CL) | ~1000 ml/hr/kg | Human (8 am) | [6] |
| Clearance (CL) | ~1280 ml/hr/kg (28% higher) | Human (4 pm) | [6][7] |
| Volume of Distribution (V) | ~1.24 L/kg | Human | [6] |
| Half-life (t1/2) | ~2.7 hr | Human (Chronic Renal Failure) | [16] |
| Clearance (CL) | ~280 ml/hr/kg | Human (Chronic Renal Failure) | [16] |
| Clearance (CL) | ~3-fold higher in males | Rat | [12] |
| 50% Inhibitory Concentration (IC50) - Basophil Suppression | ~5 ng/ml | Human | [17] |
| 50% Inhibitory Concentration (IC50) - Adrenal Suppression | ~1 ng/ml | Human | [17] |
Table 2: Example Tapering Dosing Schedule for Allergic Conditions (Human Equivalent)
| Day | Dosage Regimen |
| 1 | 8 mg before breakfast, 4 mg after lunch, 4 mg after dinner, 8 mg at bedtime |
| 2 | 4 mg before breakfast, 4 mg after lunch, 4 mg after dinner, 8 mg at bedtime |
| 3 | 4 mg before breakfast, 4 mg after lunch, 4 mg after dinner, 4 mg at bedtime |
| 4 | 4 mg before breakfast, 4 mg after lunch, 4 mg at bedtime |
| 5 | 4 mg before breakfast, 4 mg at bedtime |
| 6 | 4 mg before breakfast |
| Source:[2] |
Experimental Protocols
Protocol 1: Monitoring Pharmacodynamic Effects on Immune Cells
-
Objective: To assess the suppressive effect of methylprednisolone on circulating immune cell populations.
-
Procedure:
-
Collect baseline blood samples from animals.
-
Administer methylprednisolone at the desired dose and route.
-
Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).[6]
-
Process blood samples for the quantification of specific immune cell populations (e.g., lymphocytes, neutrophils, helper T cells) using flow cytometry or a hematology analyzer.
-
Analyze the data to determine the nadir (lowest point) of cell counts and the time to return to baseline.[6] This can be used to establish the duration of the drug's effect.
-
Protocol 2: Assessing HPA Axis Suppression
-
Objective: To quantify the degree of adrenal suppression induced by methylprednisolone.
-
Procedure:
-
Establish a baseline diurnal rhythm of corticosterone (B1669441) (in rodents) or cortisol (in larger animals) by collecting blood samples at several time points over a 24-hour period.
-
Administer methylprednisolone according to the experimental dosing regimen.
-
At the end of the treatment period, collect blood samples to measure endogenous corticosterone/cortisol levels.
-
Compare the post-treatment levels to the baseline circadian rhythm to determine the extent of suppression.
-
An ACTH stimulation test can also be performed to assess the adrenal gland's responsiveness.
-
Visualizations
Caption: Workflow for optimizing methylprednisolone dosage in vivo.
Caption: Mechanism of action for methylprednisolone.
Caption: Relationship between methylprednisolone dose and side effects.
References
- 1. Methylprednisolone oral tablet side effects: How to manage them [medicalnewstoday.com]
- 2. Methylprednisolone: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. A practical guide to the monitoring and management of the complications of systemic corticosteroid therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Pharmacokinetics and pharmacodynamics of methylprednisolone when administered at 8 am versus 4 pm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Methylprednisolone dosage guide: Form, strengths, and more [medicalnewstoday.com]
- 10. Methylprednisolone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. d12geb6i3t2qxg.cloudfront.net [d12geb6i3t2qxg.cloudfront.net]
- 12. Modeling Corticosteroid Pharmacokinetics and Pharmacodynamics, Part II: Sex Differences in Methylprednisolone Pharmacokinetics and Corticosterone Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and pharmacodynamics of methylprednisolone in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methylprednisolone interactions to avoid | SingleCare [singlecare.com]
- 15. jcesom.marshall.edu [jcesom.marshall.edu]
- 16. Methylprednisolone pharmacokinetics and pharmacodynamics in chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Steroid dose sparing: pharmacodynamic responses to single versus divided doses of methylprednisolone in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Methylprednisolone Resistance in Cancer Cell Lines
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to address challenges associated with methylprednisolone (B1676475) resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of methylprednisolone resistance in cancer cells?
A1: Methylprednisolone resistance is a multifactorial problem involving several cellular mechanisms. Key mechanisms include:
-
Glucocorticoid Receptor (GR) Alterations: Reduced expression, mutations, or modifications of the GR (coded by the NR3C1 gene) can prevent the drug from exerting its effects.[1][2] For instance, the enzyme CASP1 can cleave the receptor, blocking its function.[3]
-
Activation of Pro-survival Signaling Pathways: Pathways like PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT can phosphorylate and inhibit the GR, promoting cell survival and overriding the apoptotic signals from methylprednisolone.[1][4][5][6][7]
-
Metabolic Reprogramming: Resistant cells often exhibit increased glycolysis.[8][9] Targeting this metabolic shift can be a strategy to overcome resistance.[8]
-
Changes in Apoptotic Regulation: Overexpression of anti-apoptotic proteins like BCL2 and MCL1 can counteract the pro-apoptotic effects of glucocorticoids.[1]
-
Epigenetic and Transcriptional Changes: Alterations in gene methylation or the activity of transcription factors like NF-κB can contribute to a resistant phenotype.[10]
Q2: How can I determine if my cancer cell line is resistant to methylprednisolone?
A2: The most common method is to determine the half-maximal inhibitory concentration (IC50) using a cell viability assay, such as the MTT or MTS assay. A significantly higher IC50 value compared to sensitive cell lines indicates resistance. For example, prednisolone-resistant cell lines like Jurkat and Molt4 have much higher lethal concentrations (LC50) than sensitive lines like Tom-1 and RS4;11.[8]
Q3: Can resistance be reversed by targeting specific signaling pathways?
A3: Yes, targeting key survival pathways is a primary strategy. Pharmacologic inhibition of the PI3K/AKT pathway has been shown to effectively reverse glucocorticoid resistance in vitro and in vivo.[4] Similarly, inhibiting the MAPK or JAK/STAT pathways can re-sensitize cancer cells to glucocorticoids.[1][5]
Q4: What is the role of glycolysis in methylprednisolone resistance?
A4: Increased glucose consumption and a higher glycolytic rate are directly correlated with glucocorticoid resistance in some cancers, particularly acute lymphoblastic leukemia (ALL).[8][9] The inhibition of glycolysis, using compounds like 2-deoxy-D-glucose (2-DG), can render resistant leukemic cells susceptible to prednisolone (B192156).[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Cells show no response to high doses of methylprednisolone. | 1. Low or absent Glucocorticoid Receptor (GR) expression.[1] 2. Mutation in the GR gene affecting ligand binding or nuclear translocation.[2] 3. Hyperactivation of the PI3K/AKT or MAPK/ERK survival pathways.[4][5] | 1. Quantify GR protein levels using Western Blot and mRNA levels using RT-qPCR. 2. Sequence the NR3C1 gene to check for known resistance-conferring mutations. 3. Assess the phosphorylation status of key pathway proteins (e.g., p-AKT, p-ERK) via Western Blot. Co-treat cells with methylprednisolone and specific inhibitors (e.g., AKT inhibitor MK2206, MEK inhibitor Trametinib) to see if sensitivity is restored.[4][5] |
| Initial response to methylprednisolone is followed by relapse (acquired resistance). | 1. Upregulation of anti-apoptotic proteins like MCL1 or BCL2.[1] 2. Activation of survival pathways like JAK/STAT due to cytokine signaling (e.g., IL-7).[1] 3. Increased drug efflux. | 1. Measure levels of MCL1 and BCL2. Consider co-treatment with BCL2 family inhibitors (e.g., Venetoclax).[11] 2. Test for activation of the JAK/STAT pathway. Use a JAK inhibitor (e.g., Ruxolitinib) in combination with methylprednisolone.[11] 3. Perform a drug efflux assay (e.g., using Rhodamine 123) to assess the activity of multidrug resistance pumps. |
| Variability in drug response across experiments. | 1. Inconsistent cell culture conditions (passage number, cell density). 2. Degradation of methylprednisolone stock solution. 3. Mycoplasma contamination affecting cellular metabolism and drug response. | 1. Standardize experimental protocols. Use cells within a consistent, low passage number range and seed at a precise density. 2. Prepare fresh drug dilutions from a validated stock for each experiment. Store stock solutions appropriately. 3. Regularly test cell cultures for mycoplasma contamination. |
Quantitative Data Summary
The following tables summarize data on cell line sensitivity and the effect of inhibitors on reversing resistance.
Table 1: Glucocorticoid Sensitivity in ALL Cell Lines
| Cell Line | Status | Prednisolone LC50 (µg/mL) | Dexamethasone LC50 (µg/mL) |
|---|---|---|---|
| Jurkat | Resistant | > 250 | > 800 |
| Molt4 | Resistant | > 250 | > 800 |
| Tom-1 | Sensitive | < 0.008 | < 0.00001 |
| RS4;11 | Sensitive | < 0.008 | < 0.00001 |
Data adapted from a study on glycolysis and prednisolone resistance. The LC50 is the concentration that is lethal to 50% of cells.[8]
Table 2: Effect of Glycolysis Inhibition on Prednisolone Sensitivity
| Cell Line | Treatment | % Cell Survival |
|---|---|---|
| Jurkat (Resistant) | Prednisolone (550 µg/mL) | ~100% |
| 2-DG (2 mM) + Prednisolone | ~50% | |
| Molt4 (Resistant) | Prednisolone (550 µg/mL) | ~100% |
| 2-DG (1 mM) + Prednisolone | ~60% |
Data represents the synergistic effect of the glycolysis inhibitor 2-Deoxy-D-Glucose (2-DG) in sensitizing resistant cells to prednisolone.[8]
Signaling Pathways & Experimental Workflows
Key Signaling Pathways in Methylprednisolone Resistance
The diagrams below illustrate the major signaling cascades that contribute to glucocorticoid resistance.
References
- 1. Molecular mechanisms contributing to glucocorticoid resistance in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms Regulating Glucocorticoid Sensitivity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 4. Direct reversal of glucocorticoid resistance by AKT inhibition in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of glycolysis modulates prednisolone resistance in acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Overcoming Glucocorticoid Resistance in Acute Lymphoblastic Leukemia: Repurposed Drugs Can Improve the Protocol [frontiersin.org]
- 10. Elucidating the identity of resistance mechanisms to prednisolone exposure in acute lymphoblastic leukemia cells through transcriptomic analysis: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming Steroid Resistance in Pediatric Acute Lymphoblastic Leukemia—The State-of-the-Art Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
minimizing batch-to-batch variability of methylprednisolone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of methylprednisolone (B1676475).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to batch-to-batch variability in methylprednisolone?
A1: Batch-to-batch variability in methylprednisolone can arise from several sources throughout the manufacturing and handling process. Key factors include:
-
Raw Material Attributes: Inconsistent quality of the active pharmaceutical ingredient (API) and excipients can significantly impact the final product.[1][2]
-
Manufacturing Process Parameters: Variations in processes such as crystallization, drying, and milling can lead to differences in particle size distribution, polymorphism, and impurity profiles.[1][3]
-
Formulation: The choice and concentration of excipients can influence the stability and dissolution characteristics of the final product.[1][4][5]
-
Storage and Handling Conditions: Exposure to temperature, humidity, and light can lead to degradation of methylprednisolone and the formation of impurities.[6][7][8]
-
Analytical Method Variability: Inconsistencies in analytical procedures used for quality control can contribute to perceived batch-to-batch differences.[9][10]
Q2: How can I control for variability in methylprednisolone raw materials?
A2: Consistent quality of raw materials is fundamental. Implementing a robust raw material control strategy is crucial. This includes:
-
Comprehensive Supplier Qualification: Source materials from reputable suppliers with stringent quality control measures.[2]
-
Detailed Specifications: Establish clear and comprehensive specifications for the API and all excipients, including identity, purity, impurity limits, and physical characteristics (e.g., particle size).
-
Incoming Material Testing: Conduct thorough testing on each incoming batch of raw materials to ensure they meet the established specifications.
-
Certificate of Analysis (CoA) Review: Scrutinize the supplier's CoA for each batch to verify compliance with your specifications.[2]
Q3: What are the common degradation products of methylprednisolone and how can their formation be minimized?
A3: Methylprednisolone can degrade through hydrolysis and oxidation. Common degradation products include methylprednisolone 17-hemisuccinate and methylprednisolone 21-hemisuccinate.[6][9] The formation of these and other impurities can be minimized by:
-
Controlling Environmental Factors: Protect the drug substance and product from exposure to high temperatures, humidity, and light.[6]
-
pH Control: Maintain the pH of solutions within a stable range, as pH can significantly affect the rate of hydrolysis.[11][12]
-
Appropriate Packaging: Use well-closed containers that protect against moisture and light.[13]
Troubleshooting Guides
Issue 1: Inconsistent Dissolution Profiles Between Batches
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Particle Size Variation | 1. Analyze Particle Size Distribution (PSD): Use techniques like laser diffraction to characterize the PSD of the methylprednisolone API for each batch.[14][15] 2. Implement PSD Specifications: Establish acceptance criteria for PSD in your raw material specifications. 3. Control Milling/Micronization: If applicable, ensure the milling or micronization process is tightly controlled and validated.[4] |
| Polymorphic Form Differences | 1. Characterize Crystal Form: Use X-ray powder diffraction (XRPD) to identify the polymorphic form of the API in each batch.[16] 2. Control Crystallization: Ensure the crystallization process parameters (solvent, temperature, cooling rate) are consistent to produce the desired polymorph.[16][17] |
| Excipient Variability | 1. Evaluate Excipient Properties: Assess critical quality attributes of excipients that can impact dissolution (e.g., grade, particle size, moisture content). 2. Ensure Excipient Consistency: Work with suppliers to ensure consistent quality of excipients between batches. |
Issue 2: High Levels of Impurities or Degradation Products
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Improper Storage | 1. Review Storage Conditions: Verify that methylprednisolone and its formulations are stored at the recommended temperature and humidity, protected from light.[6][8] 2. Conduct Stability Studies: Perform stability studies under accelerated and long-term conditions as per ICH guidelines to understand degradation pathways.[13][18] |
| Incompatible Excipients | 1. Perform Compatibility Studies: Conduct compatibility studies between methylprednisolone and all excipients to identify any potential interactions leading to degradation.[1] |
| Manufacturing Stress | 1. Evaluate Process Parameters: Assess if any manufacturing steps (e.g., high temperature during drying) could be contributing to degradation. 2. Implement Process Analytical Technology (PAT): Utilize PAT tools to monitor critical process parameters in real-time to ensure consistent processing within defined limits.[3][19][20][21][22] |
| Hydrolysis in Solution | 1. Control pH: Ensure the pH of the formulation is maintained within a range that minimizes hydrolysis.[12] 2. Use Freshly Prepared Solutions: For solutions, use them within their recommended stability window after reconstitution.[7][8][11][12] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Methylprednisolone Assay and Impurity Profiling
This protocol is a general guideline based on common practices and should be validated for your specific application.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[9]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is typical.[10] A common mobile phase composition is a volumetric ratio of Water for Injection (WFI): glacial acetic acid: acetonitrile (B52724) (63:2:35).[9]
-
Flow Rate: A flow rate of 1.0 to 2.0 mL/min is generally used.[9]
-
Detection Wavelength: Detection is typically performed at 254 nm.[9][10]
-
Sample Preparation:
-
Standard Solution: Prepare a standard solution of USP Methylprednisolone Reference Standard at a known concentration in the mobile phase or a suitable diluent.
-
Sample Solution: Accurately weigh and dissolve the methylprednisolone sample in the mobile phase or diluent to achieve a similar concentration as the standard solution. Filter the solution through a 0.45-µm filter before injection.[23]
-
-
Analysis: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.[9]
-
Calculations:
-
Assay: Compare the peak area of methylprednisolone in the sample solution to the peak area in the standard solution to determine the concentration.
-
Impurities: Identify and quantify any impurity peaks based on their retention times relative to the main methylprednisolone peak. Use a validated method for calculating impurity levels (e.g., area normalization or relative response factors).
-
Visualizations
Caption: Workflow for HPLC analysis of methylprednisolone.
Caption: Troubleshooting logic for methylprednisolone variability.
References
- 1. database.ich.org [database.ich.org]
- 2. pharmaoffer.com [pharmaoffer.com]
- 3. Process analytical technology - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
- 6. researchgate.net [researchgate.net]
- 7. Stability of methylprednisolone sodium succinate in autodose infusion system bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical stability of methylprednisolone sodium succinate after reconstitution in 0.9% sodium chloride injection and storage in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. Stability of methylprednisolone sodium succinate in 5% dextrose and 0.9% sodium chloride injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of methylprednisolone sodium succinate in small volumes of 5% dextrose and 0.9% sodium chloride injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. Comparison of the particle sizes of different steroids and the effect of dilution: a review of the relative neurotoxicities of the steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. CN101804061B - Methylprednisolone tablet, crystal form and preparation method - Google Patents [patents.google.com]
- 17. unifr.ch [unifr.ch]
- 18. m.youtube.com [m.youtube.com]
- 19. hamiltoncompany.com [hamiltoncompany.com]
- 20. Process Analytical Technology: A Clear Guide to PAT and How to Get Started in the Industry | Innopharma Education [innopharmaeducation.com]
- 21. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PAT Process Analytical Technology | Sartorius [sartorius.com]
- 23. uspnf.com [uspnf.com]
issues with methylprednisolone acetate crystal formation in suspension
Welcome to the Technical Support Center for methylprednisolone (B1676475) acetate (B1210297) (MPA) suspensions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to crystal formation and stability in MPA suspension formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of crystal growth in methylprednisolone acetate suspensions?
A1: Crystal growth in MPA suspensions, often manifesting as an increase in particle size over time, is primarily driven by a phenomenon known as Ostwald Ripening. This process involves the dissolution of smaller crystals and their subsequent redeposition onto larger crystals, leading to an overall increase in the mean particle size. Factors that can accelerate this process include temperature fluctuations during storage, the initial particle size distribution (a wider distribution can increase the rate of ripening), and the solubility of MPA in the suspension vehicle.[1][2] The choice of formulation excipients and the crystalline form (polymorph) of the MPA can also significantly influence crystal growth.[3]
Q2: How does the formulation pH affect the stability of methylprednisolone acetate crystals?
A2: The pH of the suspension vehicle can influence the solubility of methylprednisolone acetate and the overall stability of the formulation. While some studies have shown MPA to be relatively stable in a neutral pH environment, significant release from carrier molecules can occur in more acidic conditions (e.g., pH 4.0).[4] For injectable suspensions, the pH is typically maintained within a range of 3.0 to 7.0.[5] Deviations from the optimal pH range for a specific formulation can lead to increased drug solubility, which in turn can accelerate Ostwald ripening and crystal growth. Therefore, maintaining a consistent and appropriate pH is crucial for the physical stability of the suspension.
Q3: Can terminal sterilization affect the crystal properties of my methylprednisolone acetate suspension?
A3: Yes, terminal sterilization methods can significantly impact the crystal properties of MPA suspensions.
-
Autoclaving (Moist Heat): This method is known to be harsh and can cause changes in particle size.[6] Methylprednisolone acetate is sensitive to heat and should not be autoclaved when sterilizing the exterior of the vial.[7]
-
Gamma Irradiation: This technique can lead to the formation of impurities in methylprednisolone.[8][9] A linear relationship has been observed between the radiation dose and the amount of certain impurities.[8]
-
Ethylene Oxide (EO) Sterilization: EO sterilization has been shown to be a more compatible method for MPA, as it does not typically induce the formation of significant impurities.[8][9]
Due to these potential issues, aseptic manufacturing processes are often preferred for parenteral MPA suspensions.[6]
Q4: What are polymorphs, and why are they important for methylprednisolone acetate suspensions?
A4: Polymorphs are different crystalline forms of the same compound that have distinct arrangements of molecules in the crystal lattice. These different forms can have varying physical properties, including solubility, stability, and dissolution rate.[10] For methylprednisolone acetate, the existence of different polymorphs can impact the manufacturing process and the stability of the final suspension.[10] A change from a more stable to a less stable polymorph (or vice versa) during manufacturing or storage can lead to changes in particle size and suspension performance.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with methylprednisolone acetate suspensions.
Issue 1: Increased Particle Size or Visible Crystal Growth During Storage
-
Possible Causes:
-
Ostwald Ripening: Smaller particles are dissolving and recrystallizing onto larger particles.[1][2]
-
Temperature Fluctuations: Storage at inconsistent or elevated temperatures can increase the solubility of MPA and accelerate crystal growth.
-
Inappropriate Formulation: The choice and concentration of suspending agents and surfactants may not be optimal to prevent particle aggregation and growth.[3]
-
Polymorphic Transformation: A change in the crystalline form of MPA to a less stable or more soluble form could be occurring.
-
-
Troubleshooting Steps & Solutions:
-
Control Storage Conditions: Store the suspension at a consistent, controlled room temperature or as specified for the formulation. Avoid freeze-thaw cycles.
-
Optimize Formulation:
-
Suspending Agents: Experiment with different types and concentrations of suspending agents like carboxymethylcellulose sodium (CMC) or hydroxypropyl methylcellulose (B11928114) (HPMC). Be aware that these can sometimes inhibit dissolution or cause aggregation of fine particles.[3]
-
Surfactants: Incorporate a surfactant, such as polysorbate 80, to wet the surface of the MPA crystals and reduce interfacial tension, which can help prevent aggregation.
-
-
Particle Size Engineering:
-
High-Pressure Homogenization: This technique can significantly reduce the initial particle size, leading to a more stable suspension with a longer suspending time.[11]
-
Microfluidization: This is another method to achieve a narrow particle size distribution, which can help minimize Ostwald ripening.[1][2]
-
-
Characterize Polymorphs: Use techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify the polymorphic form of your MPA and ensure its consistency.
-
Issue 2: Suspension Aggregation and Caking
-
Possible Causes:
-
Inadequate Suspension Vehicle: The viscosity of the vehicle may be too low to keep the particles suspended.
-
Particle Charge: Changes in the surface charge (zeta potential) of the particles can lead to agglomeration.
-
Improper Mixing during Formulation: Insufficient dispersion of the MPA powder in the vehicle can lead to initial clumps that are difficult to redisperse.
-
-
Troubleshooting Steps & Solutions:
-
Optimize Vehicle Viscosity: Increase the concentration of the suspending agent to enhance the viscosity of the continuous phase.
-
Measure Zeta Potential: Analyze the zeta potential of the suspension. Adjusting the pH or adding charged excipients can sometimes help to increase electrostatic repulsion between particles.
-
Improve Dispersion:
-
Issue 3: Changes in Suspension Properties After Sterilization
-
Possible Causes:
-
Troubleshooting Steps & Solutions:
-
Evaluate Alternative Sterilization Methods:
-
Formulation Optimization for Sterilization: If moist heat sterilization is necessary, investigate the inclusion of protective excipients that can minimize changes in particle size during the autoclaving cycle.
-
Customized Sterilization Cycles: For gamma irradiation, it may be necessary to validate a customized dose to minimize impurity formation while ensuring sterility.[8]
-
Data Presentation
Table 1: Formulation Components of an Optimized Methylprednisolone Acetate Suspension
| Component | Concentration (% w/w or % w/v) | Purpose | Reference |
| Methylprednisolone Acetate | 4% w/w | Active Pharmaceutical Ingredient | [12][13] |
| Polyethylene Glycol (PEG) 3350 | 2.91% w/w | Wetting/Suspending Agent | [12][13] |
| Polysorbate 80 (Tween-80) | 0.19% w/v | Surfactant/Wetting Agent | [12][13] |
| Monobasic Sodium Phosphate (B84403) | 0.68% w/w | Buffering Agent | [12][13] |
| Dibasic Sodium Phosphate | 0.15% w/w | Buffering Agent | [12][13] |
| Benzyl Alcohol | 0.91% w/v | Preservative | [12][13] |
| Sodium Metabisulfite | 0.32% w/w | Antioxidant | [12][13] |
Table 2: Impact of Sterilization Method on Methylprednisolone Purity
| Sterilization Method | Observation | Recommendation | Reference |
| Gamma Irradiation | Formation of unspecified impurities and Impurity C. Linear correlation between dose and impurity level. | Develop a customized dose validation. | [8][9] |
| Ethylene Oxide (EO) | No significant induction of impurities. | A more suitable method for terminal sterilization of MPA. | [8][9] |
| Autoclaving (Moist Heat) | MPA is heat-sensitive; potential for particle size changes and degradation. | Not recommended. Aseptic processing is preferred. | [6][7] |
Experimental Protocols
Protocol 1: Particle Size Determination of Methylprednisolone Acetate Suspension
Objective: To measure the particle size distribution of an MPA suspension.
Methodology:
-
Sample Preparation: Suspend a representative sample of the MPA formulation in Milli-Q water.
-
Sonication: Sonicate the sample to ensure a smooth and uniform dispersion and to break up any loose agglomerates.
-
Instrumentation: Use a laser diffraction particle size analyzer (e.g., Malvern Mastersizer 2000).
-
Measurement:
-
Set the pump speed to an appropriate rate (e.g., 2600 rpm) to keep the particles suspended during measurement.
-
Add the sample dispersion to the analyzer until the obscuration range is within 10-20%.
-
-
Data Analysis: Compare the particle size distributions, typically reporting the D-values (e.g., D10, D50, D90).[12][13][14]
Protocol 2: In Vitro Release Study of Methylprednisolone Acetate Suspension
Objective: To evaluate the in vitro release profile of MPA from a suspension formulation.
Methodology:
-
Apparatus: Use a USP Dissolution Apparatus II (paddle apparatus).
-
Dissolution Medium: Prepare a phosphate buffer at a physiologically relevant pH (e.g., pH 6.8 or 7.4).
-
Procedure:
-
Add a known volume of the dissolution medium (e.g., 900 mL) to the dissolution vessel and maintain the temperature at 37 ± 2°C.
-
Introduce a precise volume of the MPA suspension (e.g., 2 mL containing 40 mg/mL of MPA) into the vessel.
-
Set the paddle speed to a suitable rate (e.g., 50 RPM).
-
-
Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals. Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analysis: Analyze the concentration of MPA in the collected samples using a validated analytical method, such as HPLC.[12][15]
Visualizations
Caption: Experimental workflow for developing and testing a methylprednisolone acetate suspension.
Caption: Troubleshooting logic for addressing crystal growth in methylprednisolone acetate suspensions.
References
- 1. ddl-conference.com [ddl-conference.com]
- 2. Dynamic Suspension Drying for Ostwald Ripening Phenomena Control - The Aerosol Society [aerosol-soc.com]
- 3. Suspending agent effects on steroid suspension dissolution profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. WO2017098392A1 - Sterile parenteral suspensions - Google Patents [patents.google.com]
- 7. METHYLPREDNISOLONE ACETATE INJECTABLE SUSPENSION USP 40mg/mL, 1mL VIAL [dailymed.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. CN104710493A - New methylprednisolone acetate crystal form - Google Patents [patents.google.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. Formulation and Evaluation of Pharmaceutically Equivalent Parenteral Depot Suspension of Methyl Prednisolone Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. thaiscience.info [thaiscience.info]
- 15. digital.car.chula.ac.th [digital.car.chula.ac.th]
Technical Support Center: High-Dose Methylprednisolone Pulse Therapy Protocols
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with high-dose methylprednisolone (B1676475) (MP) pulse therapy.
Frequently Asked Questions (FAQs)
Q1: What is the standard dosage and administration schedule for high-dose methylprednisolone pulse therapy in a research setting?
A1: High-dose MP pulse therapy typically involves the intermittent administration of supraphysiological doses of the drug.[1] Common regimens range from 250 mg to 1000 mg of methylprednisolone administered intravenously daily for 1 to 5 consecutive days.[2][3][4] The FDA-approved high-dose regimen for life-threatening situations is 30 mg/kg administered intravenously over at least 30 minutes, which can be repeated every 4 to 6 hours for up to 48 hours.[2] For specific conditions like severe manifestations of systemic lupus erythematosus (SLE) or systemic vasculitides, a dose of 1 g daily for three days is an accepted practice.[2] The exact dose and duration can vary depending on the experimental model and the severity of the condition being studied.[2]
Q2: What are the critical monitoring parameters during and after methylprednisolone pulse therapy in experimental subjects?
A2: Close monitoring is crucial to mitigate potential adverse effects. Key parameters include:
-
Cardiovascular: Continuous ECG monitoring is recommended during high-dose infusions, especially for doses exceeding 0.5 grams or those administered rapidly (in less than 10 minutes).[3][5] Blood pressure and heart rate should be monitored continuously during the infusion and for at least 30 minutes post-infusion.[5]
-
Glycemic Control: Blood glucose levels should be checked before the infusion and monitored every 4-6 hours for at least 24 hours after the dose, with particular attention to the peak hyperglycemic effect 6-9 hours post-administration.[5]
-
Electrolytes: Serum potassium levels should be monitored as abrupt changes can occur.[6]
-
General Health: Regular monitoring of body weight and checking for signs of infection are also important.[5][7] For longer-term studies (if therapy extends beyond 48-72 hours), baseline and periodic complete blood count (CBC) with differential and a comprehensive metabolic panel are advised.[5]
Q3: What are the known drug interactions to consider when designing experiments with high-dose methylprednisolone?
A3: Methylprednisolone has numerous potential drug interactions that can affect its efficacy and safety profile. Key interactions for researchers to be aware of include:
-
CYP3A4 Inducers: Drugs like phenobarbital, phenytoin, and rifampin can increase the metabolism of methylprednisolone, potentially reducing its effectiveness.[8][9][10]
-
CYP3A4 Inhibitors: Medications such as ketoconazole (B1673606) and macrolide antibiotics can decrease methylprednisolone metabolism, leading to higher plasma concentrations and an increased risk of side effects.[10]
-
NSAIDs: Concurrent use with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen (B1676952) increases the risk of gastrointestinal ulceration and bleeding.[8][10][11]
-
Anticoagulants: The effectiveness of anticoagulants like warfarin (B611796) can be altered, necessitating close monitoring.[10]
-
Immunosuppressants: Combining methylprednisolone with other immunosuppressive agents, such as cyclosporine, can heighten the risk of severe infections and may lead to mutual inhibition of metabolism.[8][10]
-
Diuretics: Certain diuretics can lead to an increased risk of low potassium levels when used with methylprednisolone.[11]
Troubleshooting Guide
Issue 1: Unexpectedly high or low efficacy of methylprednisolone in an experimental model.
-
Possible Cause: Interaction with other administered compounds.
-
Possible Cause: Incorrect dosage or administration route for the specific animal model.
-
Solution: Verify the dosage calculations and administration protocol against established literature for the specific model. Ensure the intravenous infusion rate is appropriate.[2]
-
Issue 2: High incidence of adverse events such as infection or mortality in the experimental group.
-
Possible Cause: Immunosuppression is a primary effect of high-dose corticosteroids.[12]
-
Possible Cause: Rapid infusion rate leading to cardiac complications.
Issue 3: Significant variability in experimental data within the methylprednisolone-treated group.
-
Possible Cause: Inconsistent drug administration.
-
Solution: Standardize the infusion protocol, including the time of day for administration, to minimize circadian variations in drug response. Ensure consistent infusion rates for all subjects.
-
-
Possible Cause: Underlying health status of experimental subjects.
-
Solution: Ensure all subjects are free from underlying infections before starting therapy.[13] Screen for any pre-existing conditions that might be exacerbated by corticosteroids.
-
Issue 4: Gastrointestinal complications observed in experimental subjects.
-
Possible Cause: A known side effect of corticosteroids, which can be exacerbated by co-administration of NSAIDs.[8][10]
Issue 5: Neuropsychiatric or behavioral changes in animal models.
-
Possible Cause: Corticosteroids can induce behavioral and mood changes.[7]
-
Solution: Document any observed behavioral changes systematically. Be aware that these effects are a potential confounding factor in behavioral studies. If these effects are severe, a reduction in dosage may be necessary.
-
Data Presentation
Table 1: Common Dosages for High-Dose Methylprednisolone Pulse Therapy
| Indication/Model | Dosage Range | Duration | Reference(s) |
| General High-Dose Therapy | 30 mg/kg IV | Every 4-6 hours for 48 hours | [2] |
| Severe Autoimmune Disease Flares | 250-1000 mg IV daily | 1-5 days | [2][4] |
| Systemic Lupus Erythematosus (Severe) | 1 g IV daily | 3 days | [2] |
| COVID-19 Pneumonia (Severe) | 250 mg IV daily | 3 days | [15] |
| Autoimmune Pancreatitis (Type 1) | 125-500 mg/day IV for 3 consecutive days/week | 2 weeks | [16] |
Table 2: Incidence of Common Adverse Effects of High-Dose Short-Term Steroid Therapy
| Adverse Effect | Incidence | Onset | Reference(s) |
| Abdominal Discomfort | 26.8% | Mostly in the first week | [17] |
| Skin Rash | 14.7% | Mostly in the third week | [17] |
| Swelling (Edema) | 13.4% | Mostly in the second week | [17] |
| Hot Flush | 6.9% | Mostly in the first week | [17] |
| Sleep Disturbance | Common | During and within 1 week after treatment | [18] |
| Change in Taste | Common | During and within 1 week after treatment | [18] |
| Facial Flushing | Common | During and within 1 week after treatment | [18] |
Experimental Protocols
Protocol 1: High-Dose Methylprednisolone Pulse Therapy for an Acute Inflammatory Response Model (e.g., Rodent Model of Sepsis)
-
Subject Preparation: Acclimatize animals for at least one week before the experiment. Ensure animals are healthy and free of any signs of infection.
-
Induction of Inflammation: Induce the inflammatory response using a standardized and validated method (e.g., cecal ligation and puncture for sepsis).
-
Methylprednisolone Preparation: Aseptically prepare a solution of methylprednisolone sodium succinate (B1194679) in sterile, pyrogen-free saline or 5% dextrose solution. The final concentration should be appropriate for the target dose and animal weight.
-
Administration:
-
At a predetermined time point post-induction of inflammation, administer methylprednisolone at a dose of 30 mg/kg via intravenous injection (e.g., tail vein in a mouse).
-
The infusion should be administered slowly over a period of at least 10-15 minutes to prevent cardiac complications.[5]
-
-
Monitoring:
-
Continuously monitor heart rate and respiration during and immediately after the infusion.
-
Measure blood glucose levels at baseline and at 2, 4, 6, 12, and 24 hours post-infusion.
-
Observe animals for any signs of distress, behavioral changes, or adverse reactions.
-
-
Follow-up Dosing: If the protocol requires multiple doses, repeat the administration every 4-6 hours for the specified duration.[2]
-
Data Collection: Collect blood and tissue samples at specified time points for analysis of inflammatory markers, organ function, and other relevant endpoints.
-
Post-Procedure Care: Provide supportive care as needed, including fluid replacement and analgesia (being mindful of interactions).
Mandatory Visualizations
Caption: Genomic signaling pathway of methylprednisolone.
Caption: General experimental workflow for methylprednisolone pulse therapy.
References
- 1. Does Pulse Dosing of Methylprednisolone Have an Acute Effect on Serum Creatinine Concentrations? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. Holter electrocardiogram monitoring in nephrotic patients during methylprednisolone pulse therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methylprednisolone Side Effects: Common, Severe, Long Term [drugs.com]
- 8. Methylprednisolone interactions to avoid | SingleCare [singlecare.com]
- 9. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Methylprednisolone interactions: Other medications, alcohol, and more [medicalnewstoday.com]
- 12. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]
- 13. Methylprednisolone: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. 15-Acute short term effects from corticosteroids | eviQ [eviq.org.au]
- 15. accjournal.org [accjournal.org]
- 16. Long-term Outcomes after Steroid Pulse Therapy in Patients with Type 1 Autoimmune Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characteristics of Adverse Effects When Using High Dose Short Term Steroid Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Patient-reported adverse effects of high-dose intravenous methylprednisolone treatment: a prospective web-based multi-center study in multiple sclerosis patients with a relapse - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of Methylprednisolone in Research Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the off-target effects of methylprednisolone (B1676475) in their experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of methylprednisolone that I should be aware of in my research models?
A1: Methylprednisolone, a potent glucocorticoid, can induce a range of off-target effects that may confound experimental results. The most commonly observed effects in animal models include metabolic disturbances, cardiovascular complications, immunosuppression, and neurological changes.[1][2][3] Researchers should carefully monitor for these effects to ensure the validity of their study outcomes.
Q2: How does methylprednisolone cause hyperglycemia and insulin (B600854) resistance in research animals?
A2: Methylprednisolone induces hyperglycemia by stimulating gluconeogenesis in the liver and decreasing glucose uptake and utilization in peripheral tissues, such as skeletal muscle.[4][5][6] This leads to an increase in blood glucose levels.[4][5] Prolonged exposure can also lead to insulin resistance, where cells become less responsive to insulin's effects.[6]
Q3: What is the mechanism behind methylprednisolone-induced immunosuppression?
A3: Methylprednisolone suppresses the immune system by inhibiting the function of various immune cells. It can reduce the number of circulating lymphocytes, particularly T cells, and suppress the production of pro-inflammatory cytokines.[3] This can make animals more susceptible to infections, which is a critical consideration in long-term studies.[7]
Q4: Can methylprednisolone administration affect the behavior of my research animals?
A4: Yes, methylprednisolone can cross the blood-brain barrier and influence the central nervous system. This can lead to behavioral changes in rodents, such as alterations in anxiety levels, locomotor activity, and cognitive function.[8][9] It is advisable to include behavioral assessments in your experimental design if neurological endpoints are relevant to your research.
Troubleshooting Guides
Metabolic Off-Target Effects
Issue: Observed Hyperglycemia and/or Weight Loss in Methylprednisolone-Treated Animals
-
Troubleshooting Steps:
-
Confirm Hyperglycemia: Measure blood glucose levels at baseline and at regular intervals following methylprednisolone administration. A significant increase compared to vehicle-treated controls confirms hyperglycemia.[4][5]
-
Monitor Body Weight and Food Intake: Weigh animals daily. A decrease in body weight is a common off-target effect.[10] Also, monitor food and water intake, as changes can indicate metabolic distress.
-
Adjust Dosing Regimen: If severe hyperglycemia or weight loss is observed, consider adjusting the dose or frequency of methylprednisolone administration. Some studies suggest that intermittent dosing may mitigate some metabolic side effects.[11][12][13]
-
Consider Insulin Co-administration: For studies where sustained methylprednisolone treatment is necessary, co-administration of insulin can be a strategy to manage hyperglycemia. However, this will introduce a new variable and should be carefully controlled.[14]
-
Assess Insulin Resistance: If the experimental design allows, perform glucose and insulin tolerance tests to quantify the level of insulin resistance.
-
-
Quantitative Data Summary:
| Parameter | Animal Model | Methylprednisolone Dose | Observation | Reference |
| Blood Glucose | Adrenalectomized Rats | 10 mg/kg injection | Temporary increase from 110±5 to 131±5 mg/dl, peaking at 6 hours. | [4] |
| Blood Glucose | Adrenalectomized Rats | 50 mg/kg injection | Temporary increase from 107±4 to 124±10 mg/dl, peaking at 6 hours. | [4] |
| Blood Glucose | Normal Rats | 0.1 mg/kg/h infusion (7 days) | Continuous rise from 70±8 to 178±28 mg/dl. | [5] |
| Blood Glucose | Normal Rats | 0.3 mg/kg/h infusion (7 days) | Continuous rise from 80±11 to 228±69 mg/dl. | [5] |
| Plasma Insulin | Adrenalectomized Rats | 10 mg/kg injection | Marked increase from 0.15±0.10 to 1.21±0.09 ng/ml. | [4] |
| Plasma Insulin | Adrenalectomized Rats | 50 mg/kg injection | Marked increase from 0.24±0.14 to 2.21±0.07 ng/ml. | [4] |
| Body Weight | Mice | Daily Prednisone | Weight gain | [11] |
| Body Weight | Mice | Weekly Prednisone | Weight loss | [11][12] |
-
Experimental Protocol: Blood Glucose Monitoring
-
Animal Preparation: Acclimatize animals to handling and the testing environment to minimize stress-induced hyperglycemia.
-
Baseline Measurement: Prior to the first dose of methylprednisolone, collect a baseline blood sample from the tail vein.
-
Sample Collection: At predetermined time points post-administration (e.g., 2, 4, 6, 24 hours, and then daily), collect a small blood sample.
-
Glucose Measurement: Use a calibrated glucometer to measure blood glucose levels.
-
Data Analysis: Compare the blood glucose levels of the methylprednisolone-treated group to the vehicle-treated control group using appropriate statistical analysis.
-
-
Signaling Pathway Diagram:
Methylprednisolone's effect on glucose metabolism.
Cardiovascular Off-Target Effects
Issue: Suspected Cardiovascular Complications in Methylprednisolone-Treated Animals
-
Troubleshooting Steps:
-
Monitor Cardiovascular Parameters: Regularly measure heart rate and blood pressure in conscious animals using non-invasive tail-cuff systems.
-
Echocardiography: If available, perform echocardiography to assess cardiac function, including ejection fraction, cardiac output, and myocardial performance index.[15][16]
-
Biochemical Analysis: Collect blood samples to analyze for markers of cardiovascular stress or dyslipidemia, such as TNF-α, IL-1β, and IL-6.[15][16]
-
Histopathological Examination: At the end of the study, collect heart tissue for histological analysis to look for signs of inflammation, fibrosis, or other abnormalities.
-
-
Experimental Protocol: Non-Invasive Blood Pressure Measurement in Rodents
-
Acclimatization: Acclimate the animals to the restraint device and tail-cuff apparatus for several days before recording measurements to minimize stress.
-
Procedure: Place the animal in the restrainer and attach the tail-cuff and sensor.
-
Data Acquisition: Inflate and deflate the cuff multiple times to obtain a stable reading. Record systolic and diastolic blood pressure, and heart rate.
-
Data Analysis: Average the readings for each animal at each time point and compare between treatment and control groups.
-
-
Experimental Workflow Diagram:
Workflow for assessing cardiovascular effects.
Immunosuppressive Off-Target Effects
Issue: Concerns About Immunosuppression Affecting Experimental Outcomes
-
Troubleshooting Steps:
-
Monitor for Infections: Closely observe animals for any signs of infection, such as lethargy, ruffled fur, or weight loss.
-
Complete Blood Count (CBC): Perform a CBC with differential to assess changes in immune cell populations, particularly lymphocytes.
-
Flow Cytometry: For a more detailed analysis, use flow cytometry to immunophenotype lymphocyte subsets (e.g., CD3, CD4, CD8, CD21) in blood or lymphoid tissues.[17][18]
-
Consider Prophylactic Antibiotics: In long-term studies with a high risk of infection, prophylactic antibiotic treatment may be considered, but this should be carefully justified and controlled for in the experimental design.
-
Dose and Duration: Use the lowest effective dose of methylprednisolone for the shortest possible duration to minimize immunosuppressive effects.[7]
-
-
Experimental Protocol: Immunophenotyping by Flow Cytometry
-
Sample Preparation: Collect whole blood in EDTA tubes or prepare single-cell suspensions from lymphoid tissues (e.g., spleen, lymph nodes).
-
Cell Staining: Incubate the cells with a panel of fluorescently labeled antibodies specific for different immune cell surface markers.
-
Data Acquisition: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Use appropriate software to gate on specific cell populations and quantify their percentages and absolute numbers. Compare the results between methylprednisolone-treated and control animals.
-
Neurological Off-Target Effects
Issue: Potential for Neurological Side Effects to Confound Behavioral Studies
-
Troubleshooting Steps:
-
Behavioral Testing Battery: Employ a battery of behavioral tests to assess different neurological domains.
-
Baseline Testing: Conduct baseline behavioral testing before the administration of methylprednisolone to establish a pre-treatment phenotype for each animal.
-
Dose-Response Assessment: If neurological effects are a concern, consider performing a dose-response study to identify a therapeutic window with minimal behavioral side effects.[8]
-
Neurochemical Analysis: At the end of the study, brain tissue can be collected for neurochemical analysis (e.g., neurotransmitter levels) or histological examination.
-
-
Logical Relationship Diagram:
Assessing neurological off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. internationaldrugmart.com [internationaldrugmart.com]
- 3. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacodynamics of Glucose Regulation by Methylprednisolone. I. Adrenalectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of Glucose Regulation by Methylprednisolone. II. Normal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Guide to Glucocorticoid Induced Hyperglycaemia and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-dose glucocorticoid treatment improves neurological recovery in head-injured mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methylprednisolone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. Obesity: Common corticosteroid drug may aid weight loss [medicalnewstoday.com]
- 12. news-medical.net [news-medical.net]
- 13. rupress.org [rupress.org]
- 14. Stop the Madness of Glucocorticoid-Induced Hyperglycemia! A Brief Review [adcesconnect.org]
- 15. Effects of Methylprednisolone on Myocardial Function and Microcirculation in Post-resuscitation: A Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The effect of glucocorticoids on canine lymphocyte marker expression and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. researchgate.net [researchgate.net]
- 20. A short review on behavioural assessment methods in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdbneuro.com [mdbneuro.com]
- 22. Mouse Behavioral Tests – Waisman Center – UW–Madison [waisman.wisc.edu]
Technical Support Center: Protocol Adjustments for Long-Term Methylprednisolone Treatment Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with long-term methylprednisolone (B1676475) treatment studies.
Frequently Asked Questions (FAQs)
Q1: How should methylprednisolone be tapered in a long-term study to minimize withdrawal symptoms?
A1: Gradual tapering is crucial to allow for the recovery of the hypothalamic-pituitary-adrenal (HPA) axis.[1] The tapering schedule should be individualized based on the duration and dosage of the treatment, as well as the patient's response. For long tapers over three weeks, the dose should be decreased in small decrements at appropriate time intervals until the lowest effective maintenance dose is reached.[2]
For mild to moderate severity conditions (Grade 1-2), a taper over 2-4 weeks is generally recommended. A common approach is to reduce the dose by 25-33% every 5-7 days until a daily dose of 10 mg is reached, then slow the taper to 2.5 mg decrements, and finally, reduce by 1 mg every 4 weeks until discontinuation.[3] For severe conditions (Grade 3-4), a longer taper of at least 4 weeks is advised, with a reduction of about 20-25% every 7 days, slowing to 2.5 mg decrements when the daily dose reaches 15 mg, and then 1 mg reductions every 4 weeks from a 10 mg daily dose.[3]
Q2: What are the most common adverse effects to monitor for during long-term methylprednisolone treatment?
A2: Long-term use of methylprednisolone is associated with a range of adverse effects. Key concerns include metabolic changes like hyperglycemia and weight gain, cardiovascular issues such as hypertension, and musculoskeletal problems like osteoporosis.[4][5][6] Other common side effects include an increased risk of infections, gastrointestinal issues, ophthalmic complications like cataracts and glaucoma, and neuropsychiatric symptoms.[5][7][8][9]
Q3: How does long-term methylprednisolone treatment affect the Hypothalamic-Pituitary-Adrenal (HPA) axis?
A3: Long-term administration of exogenous glucocorticoids like methylprednisolone suppresses the HPA axis through negative feedback, leading to reduced production of endogenous cortisol.[[“]][11] This suppression is dependent on the dose, duration, and potency of the corticosteroid used.[11][12] HPA axis suppression can persist for weeks to months after discontinuation of the treatment, and abrupt withdrawal can lead to adrenal insufficiency, characterized by fatigue, body aches, and lightheadedness.[8][[“]]
Q4: What biomarkers can be used to monitor the effects of long-term methylprednisolone treatment?
A4: Several biomarkers can be monitored to assess both the efficacy and the side effects of long-term methylprednisolone therapy. To monitor for anti-inflammatory efficacy, pro-inflammatory proteins that are suppressed by corticosteroids, such as MMP12, IL22RA2, and CCL22, can be measured.[13][14] For safety monitoring, it's important to track markers of metabolic disturbance (e.g., non-fasting insulin (B600854), leptin), bone turnover, and immune suppression.[14] Regular monitoring of blood glucose, lipid profile, and electrolytes is also recommended.[15]
Troubleshooting Guides
Issue 1: A subject in a long-term study is showing signs of Cushing's syndrome (e.g., moon face, central obesity).
-
Cause: This is a common side effect of prolonged exposure to high levels of glucocorticoids.[6][16]
-
Solution:
-
Re-evaluate Dosage: Assess if the current methylprednisolone dosage can be reduced to the lowest effective dose.
-
Consider Alternate Day Therapy: For some conditions, switching to an alternate-day regimen can help minimize cushingoid features while maintaining therapeutic benefits.[2]
-
Monitor Closely: Continue to monitor for other signs of glucocorticoid excess.
-
Issue 2: A subject develops hyperglycemia during the study.
-
Cause: Methylprednisolone can induce or worsen diabetes by stimulating gluconeogenesis and causing insulin resistance.[7][17]
-
Solution:
-
Dietary and Lifestyle Modifications: Advise the subject on a diet low in sugar and salt and encourage regular exercise.[9]
-
Pharmacological Intervention: If lifestyle changes are insufficient, antidiabetic medication may be necessary.
-
Regular Monitoring: Implement regular blood glucose monitoring.[15]
-
Issue 3: A subject experiences a suspected disease flare-up during dose tapering.
-
Cause: The tapering may be too rapid, or the underlying disease may be reactivating.
-
Solution:
Data Presentation
Table 1: Recommended Tapering Schedules for Oral Methylprednisolone
| Severity of Condition | Tapering Duration | Recommended Approach |
| Grade 1-2 (Mild to Moderate) | 2-4 weeks | Reduce dose by 25-33% every 5-7 days. At 10 mg/day, slow to 2.5 mg decrements. Finally, reduce by 1 mg every 4 weeks.[3] |
| Grade 3-4 (Severe) | At least 4 weeks | Reduce dose by 20-25% every 7 days. At 15 mg/day, slow to 2.5 mg decrements down to 10 mg/day. Finally, reduce by 1 mg every 4 weeks.[3] |
Table 2: Key Monitoring Parameters for Long-Term Methylprednisolone Studies
| Parameter | Frequency | Rationale |
| Blood Pressure | Regularly | To monitor for secondary hypertension.[4] |
| Weight | Regularly | To monitor for weight gain.[4] |
| Blood Glucose/HbA1c | Baseline and periodically (e.g., every 3-6 months) | To screen for and monitor steroid-induced hyperglycemia or diabetes.[15] |
| Lipid Profile | Baseline and periodically | To monitor for changes in lipid levels.[15] |
| Bone Mineral Density (BMD) | Baseline and as clinically indicated | To screen for and monitor osteoporosis.[15] |
| Electrolytes (e.g., Potassium) | Periodically | To monitor for imbalances such as hypokalemia.[15] |
| Ophthalmic Exam | Annually or as needed | To screen for glaucoma and cataracts.[8] |
Experimental Protocols
Protocol 1: Assessment of HPA Axis Suppression
-
Objective: To evaluate the degree of hypothalamic-pituitary-adrenal (HPA) axis suppression in subjects undergoing long-term methylprednisolone treatment.
-
Methodology:
-
Baseline Cortisol: Measure morning serum cortisol levels before the daily dose of methylprednisolone. A low level may indicate HPA axis suppression.[15]
-
ACTH Stimulation Test (Short Synacthen Test):
-
Administer 250 µg of cosyntropin (B549272) (ACTH analogue) intravenously or intramuscularly.
-
Measure serum cortisol levels at baseline, 30 minutes, and 60 minutes post-administration.
-
An inadequate cortisol response suggests adrenal insufficiency due to HPA axis suppression.[12]
-
-
-
Interpretation: A failure of cortisol levels to rise to a predetermined threshold (e.g., >18-20 mcg/dL) is indicative of adrenal suppression.
Protocol 2: Monitoring of Inflammatory and Safety Biomarkers
-
Objective: To monitor the anti-inflammatory effects and potential adverse effects of long-term methylprednisolone treatment using serum biomarkers.
-
Methodology:
-
Sample Collection: Collect serum samples at baseline and at regular intervals throughout the study.
-
Proteomic Analysis: Utilize a multiplex immunoassay or a proteomics platform (e.g., SOMAscan) to simultaneously measure a panel of proteins.[13]
-
Biomarker Panel:
-
-
Data Analysis: Compare biomarker levels over time and between treatment and control groups to assess treatment response and identify potential safety signals.
Mandatory Visualization
Caption: HPA axis suppression by methylprednisolone.
Caption: Troubleshooting workflow for adverse events.
References
- 1. The Glucocorticoid Taper: A Primer for the Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. Monitoring long-term oral corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. A practical guide to the monitoring and management of the complications of systemic corticosteroid therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prednisone and other corticosteroids: Balance the risks and benefits - Mayo Clinic [mayoclinic.org]
- 9. Corticosteroids Side Effects: What You Need to Know - GoodRx [goodrx.com]
- 10. consensus.app [consensus.app]
- 11. Determination of HPA axis suppression in patients on systemic steroids in dermatology - IP Indian J Clin Exp Dermatol [ijced.org]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
- 13. Biomarkers sensitive to daily corticosteroid use - Children's National [innovationdistrict.childrensnational.org]
- 14. Serum pharmacodynamic biomarkers for chronic corticosteroid treatment of children - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
- 17. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Steroid tapering guidance | Right Decisions [rightdecisions.scot.nhs.uk]
Technical Support Center: Methylprednisolone Stock Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding contamination in methylprednisolone (B1676475) stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guide
This guide addresses specific problems that may arise during the preparation and handling of methylprednisolone stock solutions.
| Problem | Possible Cause | Recommended Solution |
| Visible particles or cloudiness immediately after preparation. | Incomplete Dissolution: The concentration of methylprednisolone may have exceeded its solubility in the chosen solvent. | Ensure you are using an appropriate solvent and that the concentration is within the solubility limits (see table below). Gentle warming and vortexing can aid dissolution. For aqueous solutions, first dissolve methylprednisolone in a small amount of an organic solvent like DMSO before diluting with the aqueous buffer.[1] |
| Particulate Contamination: Introduction of foreign particles from glassware, utensils, or the powder itself. | Use sterile, particle-free glassware and equipment. Visually inspect the methylprednisolone powder before use. | |
| Precipitate forms after diluting an organic stock solution in an aqueous buffer. | Low Aqueous Solubility: Methylprednisolone is sparingly soluble in water. The final concentration of the organic solvent in the aqueous solution may be too low to maintain solubility. | Increase the proportion of the organic co-solvent in the final aqueous solution. Prepare a more dilute stock solution to reduce the final concentration in the aqueous medium. |
| Solution becomes cloudy or changes color after a period of storage. | Microbial Contamination: Growth of bacteria or fungi in the solution. | Discard the contaminated solution immediately. Review and reinforce aseptic handling techniques for all subsequent preparations. Perform sterility testing on new stock solutions. |
| Chemical Degradation: Methylprednisolone may degrade over time, especially if not stored correctly. Factors like temperature, light, and pH can accelerate degradation.[1] | Store stock solutions at the recommended temperature and protect them from light.[2] Prepare fresh solutions as needed and avoid long-term storage of aqueous solutions.[3] | |
| Unexpected or inconsistent experimental results. | Incorrect Concentration: This could be due to weighing errors, incomplete dissolution, or degradation of the stock solution. | Verify the calibration of your balance. Ensure complete dissolution of the methylprednisolone. Use a fresh, properly stored stock solution for critical experiments. |
| Contamination: Microbial or chemical contaminants can interfere with biological assays. | Prepare fresh, sterile stock solutions using aseptic techniques. Consider filtering the stock solution through a 0.22 µm sterile filter. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a methylprednisolone stock solution?
A1: For high-concentration stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) are recommended. Methylprednisolone has good solubility in these solvents.[3] For direct preparation of aqueous solutions for cell culture or other biological experiments, it is best to first dissolve the methylprednisolone in a minimal amount of DMSO and then dilute it with the desired aqueous buffer.[3]
Q2: How should I store my methylprednisolone stock solutions?
A2: The storage conditions depend on the solvent and the intended duration of storage.
-
Solid methylprednisolone: Store at -20°C for long-term stability.[3]
-
Organic stock solutions (e.g., in DMSO or ethanol): Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Aqueous solutions: It is not recommended to store aqueous solutions for more than one day due to the potential for precipitation and degradation.[3] If short-term storage is necessary, keep the solution at 2-8°C. For reconstituted commercial preparations of methylprednisolone sodium succinate (B1194679), the solution can be stored at controlled room temperature (20 to 25°C) and should be used within 48 hours.[2][4]
Q3: What are the signs of contamination in my methylprednisolone stock solution?
A3: Signs of contamination can be visual or may manifest as issues with your experiments.
-
Visual signs: Cloudiness (turbidity), visible clumps or particles, and changes in color are all indicators of potential microbial or chemical contamination.
-
Experimental issues: Inconsistent or unexpected results, such as decreased cell viability or altered cellular responses, can be a sign of a contaminated stock solution.
Q4: How can I prevent microbial contamination of my stock solutions?
A4: Strict adherence to aseptic techniques is crucial for preventing microbial contamination.
-
Work in a sterile environment, such as a laminar flow hood or a biological safety cabinet.
-
Use sterile equipment and supplies (e.g., glassware, pipette tips, centrifuge tubes).
-
Wear appropriate personal protective equipment, including sterile gloves.
-
Filter-sterilize the final stock solution using a 0.22 µm syringe filter if the solvent and concentration allow.
Q5: What is sterility testing and should I perform it?
A5: Sterility testing is a procedure to detect viable microorganisms in a sterile product.[5][6] For research purposes, especially in sensitive applications like cell culture or in vivo studies, performing sterility testing on your stock solutions can provide an extra layer of confidence. The two main methods are direct inoculation and membrane filtration.[5][6]
Data Presentation
Table 1: Solubility and Stability of Methylprednisolone
| Solvent/Diluent | Solubility | Storage Temperature | Stability |
| DMSO | ~20 mg/mL[3] | -20°C | ≥ 4 years (as solid)[3] |
| Ethanol | ~5 mg/mL[3] | -20°C | Data not readily available |
| Chloroform:Methanol (1:1) | 50 mg/mL[7] | Room Temperature | Data not readily available |
| Water | Practically insoluble[8] | N/A | N/A |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[3] | 2-8°C | Not recommended for more than one day[3] |
| 0.9% Sodium Chloride Injection (reconstituted methylprednisolone sodium succinate) | Dependent on concentration | 25°C | Acceptable for up to 24 hours[9] |
| 5% Dextrose Injection (reconstituted methylprednisolone sodium succinate) | Dependent on concentration | 25°C | 8 to 24 hours, depending on concentration[9] |
Experimental Protocols
Protocol 1: Preparation of a Sterile Methylprednisolone Stock Solution in DMSO
Materials:
-
Methylprednisolone powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Sterile, 0.22 µm syringe filter
-
Sterile syringes
-
Calibrated analytical balance
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Perform all steps under aseptic conditions in a laminar flow hood.
-
Weigh the desired amount of methylprednisolone powder using a calibrated analytical balance and sterile weighing paper or boat.
-
Aseptically transfer the powder to a sterile conical centrifuge tube.
-
Add the required volume of sterile DMSO to achieve the desired stock concentration.
-
Vortex the solution until the methylprednisolone is completely dissolved. Gentle warming in a water bath may be used if necessary, but avoid excessive heat.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
To ensure sterility, filter the solution through a sterile 0.22 µm syringe filter into a new sterile centrifuge tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name of the compound, concentration, solvent, date of preparation, and your initials.
-
Store the aliquots at -20°C.
Protocol 2: Sterility Testing by Direct Inoculation
Materials:
-
Methylprednisolone stock solution to be tested
-
Fluid Thioglycollate Medium (FTM) for detection of anaerobic and some aerobic bacteria
-
Trypticase Soy Broth (TSB) for detection of aerobic bacteria and fungi
-
Sterile pipettes or syringes
-
Incubator set at 30-35°C
-
Incubator set at 20-25°C
Procedure:
-
Under aseptic conditions, inoculate a small volume (e.g., 100 µL) of the methylprednisolone stock solution into a tube containing FTM and another tube containing TSB.
-
As a positive control, inoculate one tube of each medium with a known, low number of microorganisms (e.g., Staphylococcus aureus in FTM and Candida albicans in TSB).
-
As a negative control, incubate one un-inoculated tube of each medium.
-
Incubate the FTM tubes at 30-35°C for 14 days.
-
Incubate the TSB tubes at 20-25°C for 14 days.
-
Visually inspect the tubes for turbidity (cloudiness) at regular intervals during the incubation period.
-
Interpretation of results:
-
No turbidity in the test samples and the negative controls, and turbidity in the positive controls: The stock solution is considered sterile.
-
Turbidity in the test samples: The stock solution is contaminated.
-
Turbidity in the negative controls: The sterility testing procedure was compromised. The test is invalid and must be repeated.
-
No turbidity in the positive controls: The media may not support growth. The test is invalid and must be repeated with fresh media.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. SOP for Sterility Testing | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. certified-laboratories.com [certified-laboratories.com]
- 7. rocker.com.tw [rocker.com.tw]
- 8. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 9. Stability of methylprednisolone sodium succinate in 5% dextrose and 0.9% sodium chloride injections - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anti-Inflammatory Potency of Methylprednisolone and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic glucocorticoids, methylprednisolone (B1676475) and dexamethasone (B1670325) are two prominent anti-inflammatory agents. While both are staples in therapeutic regimens for a multitude of inflammatory and autoimmune conditions, their distinct molecular modifications give rise to differences in potency and clinical profiles. This guide provides an objective comparison of their anti-inflammatory capabilities, supported by experimental data, to inform research and drug development endeavors.
Quantitative Comparison of Anti-Inflammatory Potency
The anti-inflammatory effects of glucocorticoids are primarily mediated through their binding to the glucocorticoid receptor (GR), leading to the modulation of gene expression. The potency of these drugs can be quantified through various in vitro and in vivo assays.
| Parameter | Methylprednisolone | Dexamethasone | Fold Difference (Dexamethasone vs. Methylprednisolone) | Reference |
| Glucocorticoid Receptor (GR) Binding Affinity (IC50, nM) | 1.67 | 5.58 | ~0.3x | [1][2] |
| Inhibition of Nitric Oxide (NO) Production (IC50, ng/mL) | 285.3 | 1.8 | ~158.5x | [3] |
| Inhibition of IL-13 mRNA (IC50, M) | ~10-8 (Prednisolone) | ~10-9 | ~10x | [1] |
| Inhibition of IL-5 mRNA (IC50, M) | ~10-8 (Prednisolone) | ~10-9 | ~10x | [1] |
| Inhibition of NF-κB (IC50, M) | Not available in direct comparison | 0.5 x 10-9 | - | [4] |
| Relative Anti-inflammatory Potency (Compared to Hydrocortisone) | 5 | 25-30 | 5-6x | [5] |
Note: The data for IL-13 and IL-5 mRNA inhibition is for prednisolone (B192156), the active metabolite of prednisone. Methylprednisolone is a derivative of prednisolone and is considered to have a similar or slightly higher potency. The IC50 values for NF-κB inhibition are not from a direct comparative study and should be interpreted with caution.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of both methylprednisolone and dexamethasone are primarily mediated through their interaction with the glucocorticoid receptor (GR). This interaction leads to the modulation of gene transcription through two main mechanisms: transactivation and transrepression.
Transactivation: In this process, the activated GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding leads to an increase in the transcription of anti-inflammatory genes, such as IκBα (inhibitor of NF-κB) and Annexin A1.
Transrepression: This mechanism involves the activated GR monomer or dimer interfering with the function of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). By binding to NF-κB, the GR prevents it from activating the transcription of various pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like COX-2.[4]
Experimental Protocols
Glucocorticoid Receptor (GR) Binding Assay
This in vitro assay is fundamental for determining the affinity of a compound for the glucocorticoid receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of methylprednisolone and dexamethasone for binding to the glucocorticoid receptor.
Methodology:
-
Preparation of Receptor Source: A cytosolic fraction containing glucocorticoid receptors is prepared from a suitable source, such as rat liver or a cell line engineered to express the receptor (e.g., A549 cells).
-
Competitive Binding: The cytosolic extract is incubated with a constant concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) and varying concentrations of the unlabeled test compounds (methylprednisolone or dexamethasone).
-
Separation: After incubation, the receptor-bound radioligand is separated from the free radioligand. This is typically achieved using methods like dextran-coated charcoal adsorption or filtration through glass fiber filters.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The percentage of specific binding of the radioligand is plotted against the logarithm of the competitor concentration. A non-linear regression analysis is then used to calculate the IC50 value, which represents the concentration of the unlabeled drug that displaces 50% of the specifically bound radiolabeled ligand. A lower IC50 value indicates a higher binding affinity.[2]
Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model used to evaluate the acute anti-inflammatory activity of pharmacological agents.
Objective: To assess the ability of methylprednisolone and dexamethasone to reduce acute inflammation in a living organism.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Induction of Inflammation: A sterile solution of carrageenan (a seaweed extract) is injected into the sub-plantar region of the rat's hind paw. This induces a localized inflammatory response characterized by edema (swelling).
-
Drug Administration: The test compounds (methylprednisolone or dexamethasone) or a vehicle control are administered to the animals, usually intraperitoneally or orally, at a specified time before the carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. The difference in paw volume before and after carrageenan injection represents the degree of edema.
-
Data Analysis: The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group. This allows for the determination of the dose-dependent anti-inflammatory effect of the drugs and calculation of the ED50 (the dose that produces 50% of the maximal effect).[5]
Discussion
The experimental data consistently demonstrate that dexamethasone is a more potent anti-inflammatory agent than methylprednisolone on a molar basis. This is evident from its significantly lower IC50 value for the inhibition of nitric oxide production and its approximately 10-fold greater potency in suppressing the mRNA levels of the pro-inflammatory cytokines IL-13 and IL-5.[1][3] The relative anti-inflammatory potency of dexamethasone is also noted to be 5 to 6 times that of methylprednisolone when compared to hydrocortisone.[5]
Interestingly, one study reported that methylprednisolone has a higher binding affinity for the glucocorticoid receptor (lower IC50) than dexamethasone.[1][2] This finding appears to contrast with the generally accepted higher in vivo potency of dexamethasone. This discrepancy may be explained by other factors that contribute to overall drug activity, such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and the specific cellular and tissue environments.
It is crucial for researchers and drug developers to consider these differences in potency when designing experiments and interpreting results. While both drugs are effective anti-inflammatory agents, the choice between them may depend on the desired potency, duration of action, and the specific inflammatory condition being targeted. The detailed experimental protocols provided in this guide offer a foundation for conducting further comparative studies to elucidate the nuanced differences between these two important corticosteroids.
References
- 1. Comparative efficacy of glucocorticoid receptor agonists on Th2 cell function and attenuation by progesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparative effect of antiinflammatory drugs on rat paw edema induced by human sterile dental plaque extract, carrageenan or dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Methylprednisolone Acetate and Sodium Succinate for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, pharmacokinetics, and functional differences of two common methylprednisolone (B1676475) esters, supported by experimental data.
Methylprednisolone, a potent synthetic glucocorticoid, is widely utilized for its anti-inflammatory and immunosuppressive properties. It is commonly formulated as two distinct esters: methylprednisolone acetate (B1210297) and methylprednisolone sodium succinate (B1194679). The choice between these formulations is critical and depends on the desired onset and duration of action, as well as the intended route of administration. This guide provides a comprehensive comparative analysis of these two esters to aid researchers, scientists, and drug development professionals in their selection and application.
Physicochemical Properties
The fundamental differences in the clinical utility of methylprednisolone acetate and sodium succinate stem from their distinct physicochemical properties, primarily their solubility.
Methylprednisolone acetate is a crystalline powder that is practically insoluble in water.[1] This low solubility is the basis for its use as a long-acting, depot formulation. In contrast, methylprednisolone sodium succinate is a salt that is very soluble in water, allowing for rapid administration and onset of action.[1][2]
| Property | Methylprednisolone Acetate | Methylprednisolone Sodium Succinate | Reference |
| Form | Crystalline powder | Amorphous solid | [1] |
| Water Solubility | Practically insoluble | Very soluble | [1][2] |
| Formulation Type | Aqueous suspension for injection | Powder for reconstitution for injection | [1] |
Pharmacokinetic Profile
The divergent physicochemical characteristics of the two esters directly translate into markedly different pharmacokinetic profiles, influencing their absorption, distribution, metabolism, and excretion.
Methylprednisolone Acetate: The Depot Formulation
Following intramuscular injection, methylprednisolone acetate is slowly absorbed from the injection site, providing a sustained release of the active drug.[1] This "depot" effect results in a prolonged duration of action, which can last for several days to weeks.[1] In a study involving eight healthy volunteers who received a single 40 mg intramuscular dose of methylprednisolone acetate, the average peak plasma concentration (Cmax) was 14.8 ± 8.6 ng/mL, which was reached at an average time (Tmax) of 7.25 ± 1.04 hours.[2] The average area under the curve (AUC), a measure of total drug exposure, was 1354.2 ± 424.1 ng/mL*h.[2] A study in dogs demonstrated a slow absorption half-time of 69.04 hours and a low bioavailability of 42.7% for the released methylprednisolone after intramuscular administration.[3]
Methylprednisolone Sodium Succinate: The Rapid-Acting Formulation
Methylprednisolone sodium succinate is designed for rapid onset of action. When administered intravenously, it is quickly hydrolyzed to free methylprednisolone.[1] In a study with five healthy human subjects, the in vivo hydrolysis of methylprednisolone sodium succinate was rapid, with a half-life of 4.14 ± 1.62 minutes.[4] Following intravenous administration, the active methylprednisolone has a mean half-life of approximately 1.93 ± 0.35 hours in humans.[4] Due to its high water solubility, it is well-suited for intravenous use in acute conditions where high blood levels of the corticosteroid are required quickly.[1][2] After intravenous administration in dogs, methylprednisolone was rapidly released from the sodium succinate ester, but the extent of availability was relatively low at 43.6%, which was attributed to first-pass metabolism in the liver.[3]
| Parameter | Methylprednisolone Acetate (Intramuscular) | Methylprednisolone Sodium Succinate (Intravenous) | Reference |
| Onset of Action | Slow (hours to days) | Rapid (within one hour) | [1] |
| Duration of Action | Prolonged (days to weeks) | Short | [1] |
| Bioavailability (Dog) | 42.7% | 43.6% | [3] |
| Absorption Half-time (Dog) | 69.04 hours | Not applicable | [3] |
| Hydrolysis Half-life (Human) | Not applicable | 4.14 ± 1.62 minutes | [4] |
| Methylprednisolone Half-life (Human) | Prolonged due to slow absorption | 1.93 ± 0.35 hours | [4] |
| Cmax (Human, 40mg IM) | 14.8 ± 8.6 ng/mL | Not applicable | [2] |
| Tmax (Human, 40mg IM) | 7.25 ± 1.04 hours | Not applicable | [2] |
| AUC (Human, 40mg IM) | 1354.2 ± 424.1 ng/mL*h | Not applicable | [2] |
Mechanism of Action and Anti-inflammatory Potency
Both esters deliver the same active moiety, methylprednisolone, which exerts its effects by binding to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus and modulates the transcription of target genes, leading to the suppression of pro-inflammatory mediators and the promotion of anti-inflammatory proteins.
Methylprednisolone is a potent anti-inflammatory steroid, with a greater anti-inflammatory potency than prednisolone (B192156) and a reduced tendency to induce sodium and water retention.[2][5] While the intrinsic anti-inflammatory potency of the methylprednisolone molecule is the same regardless of the ester, the formulation and resulting pharmacokinetic profile dictate the therapeutic application. The rapid and high concentrations achieved with sodium succinate are ideal for managing acute inflammatory crises, whereas the sustained, lower levels from the acetate ester are suited for managing chronic inflammatory conditions.
Experimental Protocols
Pharmacokinetic Analysis of Methylprednisolone Esters in Plasma
Objective: To determine and compare the plasma concentrations of methylprednisolone following the administration of methylprednisolone acetate and methylprednisolone sodium succinate.
Methodology: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Collect blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
To 1 mL of plasma, add an internal standard (e.g., dexamethasone).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of dichloromethane (B109758) and diethyl ether).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of water, acetonitrile (B52724), and a modifying agent like acetic acid or a phosphate (B84403) buffer, delivered in an isocratic or gradient elution mode. A typical mobile phase could be a mixture of water, glacial acetic acid, and acetonitrile in a 63:2:35 volume ratio.[6]
-
Flow Rate: 1.0 - 2.0 mL/min.[6]
-
Detection: UV detection at a wavelength of approximately 254 nm.[6]
-
Injection Volume: 20-100 µL.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known methylprednisolone concentrations.
-
Calculate the concentration of methylprednisolone in the plasma samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
-
Use the concentration-time data to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
-
Visualizing the Divergent Paths of Methylprednisolone Esters
The following diagrams illustrate the distinct pharmacokinetic pathways of methylprednisolone acetate and sodium succinate, as well as a typical experimental workflow for their comparative analysis.
Caption: Pharmacokinetic pathways of methylprednisolone esters.
References
- 1. pharkeep.com [pharkeep.com]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. Pharmacokinetics of methylprednisolone, methylprednisolone sodium succinate, and methylprednisolone acetate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylprednisolone pharmacokinetics after intravenous and oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Efficacy of Methylprednisolone: A Comparative Guide for New Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the efficacy of methylprednisolone (B1676475), a potent synthetic glucocorticoid, in novel disease models. By presenting comparative data from established models and detailing key experimental protocols, this document serves as a critical resource for study design and evaluation. Methylprednisolone is widely recognized for its anti-inflammatory and immunosuppressive properties, making it a cornerstone therapy for a multitude of conditions, including autoimmune diseases, allergic reactions, and inflammatory disorders.[1][2][3]
Mechanism of Action: A Two-Fold Approach
Methylprednisolone exerts its effects through both genomic and non-genomic pathways to regulate the inflammatory response.[4][5]
-
Genomic Pathway: The primary mechanism involves methylprednisolone diffusing across the cell membrane and binding to cytosolic glucocorticoid receptors (GR).[4] This complex then translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on DNA.[4] This interaction modulates the transcription of target genes, leading to the increased synthesis of anti-inflammatory proteins like lipocortin-1 and the decreased synthesis of pro-inflammatory mediators such as prostaglandins, leukotrienes, and cytokines (e.g., TNF-α, Interleukins).[1][4]
-
Non-Genomic Pathway: At high doses, methylprednisolone can induce rapid, non-genomic effects. These are mediated through interactions with membrane-bound receptors or direct physicochemical interactions with cell membranes, leading to the swift suppression of inflammatory signaling cascades.[5][6]
Comparative Efficacy: Data from Preclinical and Clinical Models
The following tables summarize the performance of methylprednisolone against placebos or alternative corticosteroids like dexamethasone (B1670325) across various disease models.
Table 1: Methylprednisolone vs. Dexamethasone in COVID-19 Clinical Studies
| Study Outcome | Methylprednisolone Group | Dexamethasone Group | Odds Ratio (OR) / p-value | Citation |
| Mortality Rate | 19.2% (70/364) | 34.0% (129/379) | OR 0.60; p = 0.01 | |
| Need for Mechanical Ventilation | 24.7% (90/364) | 39.5% (150/379) | OR 0.48; p = 0.04 | [7] |
| Mortality Rate (Study 2) | 15.3% (10/65) | 17.1% (6/35) | Not statistically significant | [8] |
| PaO2/FiO2 Ratio Improvement | From 105.66 to 136.25 | From 118.20 to 170.41 | p=0.009 (MP), p=0.000 (Dex) | |
| In-hospital Mortality (Study 3) | 13.7% | 3.2% | aOR 0.24 (favoring Dex); p=0.003 | [9] |
Note: Data compiled from multiple meta-analyses and retrospective studies. OR < 1 favors methylprednisolone where applicable, except in the last entry where the adjusted OR favors dexamethasone.
Table 2: Efficacy of Methylprednisolone in Preclinical Animal Models
| Disease Model | Animal | Key Parameters & Outcomes | Control Group Outcome | Methylprednisolone-Treated Outcome | Citation |
| Experimental Autoimmune Encephalomyelitis (EAE) | Rat | Retinal Ganglion Cell (RGC) Density (cells/mm²) | 775 ± 112 | 430 ± 58 (p < 0.05) | [6] |
| Systemic Lupus Erythematosus (SLE) | MRL/lpr Mouse | Proteinuria Score (end of study) | Higher scores | Lower scores | [10] |
| Systemic Lupus Erythematosus (SLE) | MRL/lpr Mouse | Kidney and Spleen Weight | Increased | Decreased | [10] |
| Traumatic Spinal Cord Injury (TSCI) | Mouse | Locomotor Function (BMS Score at Day 28) | ~5 | ~8 (p < 0.05) | [11][12] |
| Traumatic Spinal Cord Injury (TSCI) | Mouse | Microglial Activation (IBA-1 Expression) | Increased | Significantly Reduced | [11] |
| Cauda Equina Injury | Rabbit | Nerve Conduction Velocity Recovery | Limited Recovery | Neuroprotective effectiveness observed | [13] |
| Sepsis | Rat | Survival Time | Shortened | Increased with low-dose MP + antibiotic | [14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of methylprednisolone. Below are standard protocols for assessing anti-inflammatory and neuroprotective efficacy.
1. Protocol: Carrageenan-Induced Paw Edema in Rats
This model is a benchmark for evaluating acute anti-inflammatory activity.[15][16]
Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions.
-
Grouping (n=6-8 per group):
-
Group I: Vehicle Control (e.g., 0.9% Saline, p.o.)
-
Group II: Carrageenan Control (Vehicle + Carrageenan)
-
Group III: Reference Drug (e.g., Indomethacin, 10 mg/kg, p.o.) + Carrageenan
-
Group IV-V: Methylprednisolone (e.g., 5, 10 mg/kg, p.o.) + Carrageenan
-
-
Drug Administration: Administer the vehicle, reference drug, or methylprednisolone orally 1 hour before inducing inflammation.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume and the percentage inhibition of edema for treated groups compared to the carrageenan control group.
2. Protocol: Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG)-Induced EAE in Mice
This is a widely used model for multiple sclerosis to assess therapies targeting autoimmune neuroinflammation.[17][18]
Methodology:
-
Animal Selection: Use female C57BL/6 mice, 8-10 weeks old.
-
Induction of EAE:
-
On day 0, immunize mice subcutaneously with 100 µg of MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Administer 200 ng of Pertussis toxin intraperitoneally (i.p.) on day 0 and day 2.
-
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE starting from day 7. Use a standard scoring scale (0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=quadriplegia, 5=moribund).
-
Grouping and Treatment: Upon onset of clinical signs (score ≥ 1), randomize mice into treatment groups:
-
Group I: Vehicle Control (e.g., Saline, i.p.)
-
Group II: Methylprednisolone (e.g., 20 mg/kg, i.p. daily for 5 days)
-
-
Endpoint Analysis:
-
Continue daily clinical scoring until a defined endpoint (e.g., day 28 post-immunization).
-
At the endpoint, collect tissues (spinal cord, brain) for histological analysis (e.g., H&E staining for inflammatory infiltrates, Luxol Fast Blue for demyelination) and immunological assays (e.g., flow cytometry of CNS-infiltrating lymphocytes, cytokine analysis).
-
-
Data Analysis: Compare clinical scores over time, histological scores, and immunological parameters between groups.
References
- 1. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methylprednisolone | VCA Animal Hospitals [vcahospitals.com]
- 4. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]
- 5. What is the mechanism of Methylprednisolone aceponate? [synapse.patsnap.com]
- 6. Methylprednisolone Increases Neuronal Apoptosis during Autoimmune CNS Inflammation by Inhibition of an Endogenous Neuroprotective Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinmedjournals.org [clinmedjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. The comparative effectiveness of methylprednisolone versus dexamethasone on in-hospital mortality in patients with severe or critical COVID-19: a retrospective observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methylprednisolone Effects in Lupus Murine Models | Aragen [aragen.com]
- 11. Methylprednisolone Induces Neuro-Protective Effects via the Inhibition of A1 Astrocyte Activation in Traumatic Spinal Cord Injury Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Methylprednisolone Induces Neuro-Protective Effects via the Inhibition of A1 Astrocyte Activation in Traumatic Spinal Cord Injury Mouse Models [frontiersin.org]
- 13. Efficacy of methylprednisolone in acute experimental cauda equina injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of methylprednisolone on treatment in rats with induced sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. benchchem.com [benchchem.com]
- 17. Methylprednisolone induces reversible clinical and pathological remission and loss of lymphocyte reactivity to myelin oligodendrocyte glycoprotein in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methylprednisolone alleviates multiple sclerosis by expanding myeloid‐derived suppressor cells via glucocorticoid receptor β and S100A8/9 up‐regulation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of Methylprednisolone in Hormone Receptor Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of synthetic corticosteroids is paramount. Methylprednisolone (B1676475), a potent glucocorticoid, is widely used for its anti-inflammatory and immunosuppressive properties. However, its structural similarity to other endogenous steroid hormones raises questions about its potential to cross-react with other hormone receptors. This guide provides a comparative analysis of methylprednisolone's binding affinity and cross-reactivity with glucocorticoid, mineralocorticoid, progesterone (B1679170), and androgen receptors, supported by experimental data and detailed protocols.
Glucocorticoid Receptor (GR) Binding Affinity
Methylprednisolone exerts its primary effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that acts as a ligand-dependent transcription factor.[1][2] Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the transcription of target genes.[1][2][3] The affinity of methylprednisolone for the GR is high, contributing to its potency.
A study comparing a series of glucocorticoid esters found that the parent alcohol, such as methylprednisolone, generally has a high binding affinity for the GR.[4] While specific relative binding affinity (RBA) values for methylprednisolone compared to a standard like dexamethasone (B1670325) can vary between studies and assay conditions, it is consistently characterized as a potent GR agonist.[1][2] Some studies have noted that 6-methylprednisolone (B1263380) exhibits significant cross-reactivity in cortisol immunoassays, which, while not a direct measure of receptor binding, highlights its structural similarity to endogenous glucocorticoids.[5][6]
Table 1: Relative Binding Affinity of Various Steroids for the Glucocorticoid Receptor (GR)
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone | Source |
| Dexamethasone | 100 | [7] |
| Betamethasone | 1375 (Selectivity Ratio GR/PR) | [7] |
| Budesonide | 44 (Selectivity Ratio GR/PR) | [7] |
| Fluticasone Propionate | 12 (Selectivity Ratio GR/PR) | [7] |
| Mometasone (B142194) Furoate | 1.1 (Selectivity Ratio GR/PR) | [7] |
| Prednisolone (B192156) | ~5-fold lower than cortisol for ARccr | [8] |
Note: Data for methylprednisolone's direct RBA was not available in the provided search results. The table presents data for other relevant glucocorticoids to provide context. The selectivity ratio indicates the preference for GR over the Progesterone Receptor (PR).
Mineralocorticoid Receptor (MR) Cross-Reactivity
The mineralocorticoid receptor (MR) shares significant structural homology with the GR and can bind glucocorticoids, such as cortisol, with an affinity equal to or greater than its primary ligand, aldosterone.[9][10][11] This necessitates a mechanism in mineralocorticoid-selective tissues to inactivate glucocorticoids.[10] Synthetic glucocorticoids can also bind to the MR. Studies have shown that glucocorticoids like prednisolone and dexamethasone can bind to the MR, suggesting that methylprednisolone may also exhibit some degree of cross-reactivity.[12] This binding can have physiological implications, as unintended MR activation can lead to side effects.
Table 2: Binding Affinity of Various Steroids for the Mineralocorticoid Receptor (MR)
| Compound | Dissociation Constant (Kd) in nM | Source |
| Aldosterone | 0.86 | [12] |
| Cortisol | 43.8 | [12] |
| Prednisolone | 24.8 | [12] |
| Dexamethasone | 23.9 | [12] |
| Progesterone | 8.1 | [12] |
Note: Specific Kd for methylprednisolone at the MR was not found. Data for the structurally similar prednisolone is included.
Progesterone Receptor (PR) Cross-Reactivity
Due to similarities in the ligand-binding domains of the GR and the progesterone receptor (PR), some glucocorticoids can exhibit off-target binding to the PR.[7][13] This cross-reactivity is a concern, especially with newer, more lipophilic inhaled corticosteroids, which have shown reduced selectivity.[7] For instance, mometasone furoate has been shown to be the least selective, with a GR/PR binding ratio close to 1.[7] While progesterone can bind to the GR, this interaction is generally weaker.[13][14] The binding of methylprednisolone to the PR is expected to be significantly lower than its affinity for the GR, though specific quantitative data is sparse.
Table 3: Relative Binding Affinity of Various Steroids for the Progesterone Receptor (PR)
| Compound | Relative Binding Affinity (RBA) vs. Progesterone | Source |
| Progesterone | 100% | [15] |
| 17-OHPC | 26-30% | [15] |
| Dexamethasone | 4% (vs. Dexamethasone at GR) | [15] |
Androgen Receptor (AR) Cross-Reactivity
Cross-reactivity of glucocorticoids with the androgen receptor (AR) is generally considered to be low. However, certain conditions, such as the presence of mutant ARs in prostate cancer, can lead to significant off-target activation by glucocorticoids.[8] For example, a double-mutant AR (L701H and T877A) found in some prostate cancer cell lines can be activated by corticosteroids like cortisol.[8] While methylprednisolone is not a primary ligand for the AR, its potential for weak binding should be considered, especially in sensitive systems or at high concentrations.
Table 4: Relative Binding Affinity of Various Steroids for the Androgen Receptor (AR)
| Compound | IC50 (nM) | Source |
| Dihydrotestosterone (DHT) | 3.2 | [16] |
| Cyproterone Acetate | 4.4 | [16] |
| Methyltrienolone (R1881) | Higher affinity than DHT | [17] |
Note: Quantitative data for methylprednisolone binding to the wild-type AR is not provided in the search results. The table shows reference compounds for AR binding.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (e.g., methylprednisolone) to compete with a radiolabeled ligand for binding to a specific receptor.
Materials:
-
Receptor source (e.g., purified receptor, cell lysate, or tissue homogenate)
-
Radiolabeled ligand (e.g., [3H]dexamethasone for GR)
-
Unlabeled competitor (test compound, e.g., methylprednisolone)
-
Assay buffer
-
Scintillation fluid and vials
-
Filtration apparatus or scintillation proximity assay (SPA) beads[18][19]
-
Liquid scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled competitor (methylprednisolone) and a fixed concentration of the radiolabeled ligand in the assay buffer.
-
Incubation: In assay tubes, combine the receptor preparation, the radiolabeled ligand, and varying concentrations of the unlabeled competitor. Include tubes for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of unlabeled ligand).
-
Equilibrium: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.[20]
-
Separation: Separate the bound from the free radioligand. This can be achieved by vacuum filtration through glass fiber filters or by using SPA technology where only bound radioligand produces a signal.[18][21]
-
Quantification: Measure the radioactivity of the bound ligand using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is then determined.[20]
Luciferase Reporter Gene Assay
This cell-based assay measures the functional consequence of receptor activation by quantifying the expression of a reporter gene (luciferase) linked to a hormone-responsive promoter.[22][23][24]
Materials:
-
A host cell line with low endogenous receptor activity (e.g., U2OS, HeLa, HEK293).[22][24]
-
An expression vector for the hormone receptor of interest (e.g., human GR).
-
A reporter vector containing a promoter with hormone response elements (HREs) driving the expression of the luciferase gene.[23][24]
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compound (methylprednisolone).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect the host cells with the receptor expression vector and the luciferase reporter vector. Alternatively, use a stable cell line that constitutively expresses both.[22][24]
-
Cell Plating: Plate the transfected cells into a multi-well plate (e.g., 96-well) and allow them to adhere.
-
Treatment: Treat the cells with various concentrations of the test compound (methylprednisolone) or a reference agonist/antagonist. Include a vehicle control.
-
Incubation: Incubate the cells for a period sufficient to allow for gene transcription and protein expression (e.g., 14-24 hours).[24]
-
Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminometry: Add the luciferase assay reagent, which contains the substrate (luciferin), and measure the light output using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein content or a co-transfected control reporter). Plot the normalized luciferase activity against the log concentration of the test compound to determine the EC50 (agonist mode) or IC50 (antagonist mode).[24]
Visualizations
Caption: General signaling pathway of a nuclear steroid hormone receptor.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Principle of a cell-based reporter gene assay.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Pharmacokinetics/pharmacodynamics of glucocorticoids: modeling the glucocorticoid receptor dynamics and dose/response of commonly prescribed glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Glucocorticoid and mineralocorticoid receptor expression in critical illness: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]
- 11. Glucocorticoid and Mineralocorticoid Receptors as Transcription Factors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Modifications to glucocorticoid and progesterone receptors alter cell fate in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methyltrienolone, a specific ligand for cellular androgen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. uwyo.edu [uwyo.edu]
- 22. Two Panels of Steroid Receptor Luciferase Reporter Cell Lines for Compound Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Quantitative Evaluation of the Transcriptional Activity of Steroid Hormone Receptor Mutants and Variants Using a Single Vector With Two Reporters and a Receptor Expression Cassette [frontiersin.org]
- 24. ovid.com [ovid.com]
A Comparative Guide to the In Vivo Effects of Methylprednisolone and Prednisolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the in vivo effects of two commonly used synthetic glucocorticoids: methylprednisolone (B1676475) and prednisolone (B192156). By presenting key experimental data, detailed methodologies, and relevant signaling pathways, this document aims to be an invaluable resource for researchers and professionals in the fields of pharmacology, drug development, and related scientific disciplines.
Introduction
Methylprednisolone and prednisolone are potent anti-inflammatory and immunosuppressive agents widely used in the treatment of a variety of conditions, including autoimmune diseases, allergic reactions, and inflammatory disorders. While both drugs belong to the same class of corticosteroids and share a similar mechanism of action, they exhibit notable differences in their pharmacokinetic profiles and relative potencies that can influence their clinical efficacy and side effect profiles. This guide offers a detailed comparison of their in vivo effects to aid in the selection and application of these compounds in research and development.
Quantitative Data Summary
The following tables summarize key quantitative data comparing the in vivo properties of methylprednisolone and prednisolone.
Table 1: Pharmacokinetic Parameters in Humans
| Parameter | Methylprednisolone | Prednisolone | Key Observations |
| Pharmacokinetics | Linear and dose-independent[1] | Non-linear and dose-dependent[1] | Methylprednisolone's pharmacokinetics are more predictable.[1] |
| Plasma Protein Binding | ~77% (concentration-independent)[2] | 60-95% (concentration-dependent) | Prednisolone exhibits saturable binding to transcortin. |
| Volume of Distribution (Vd) | ~1.4 L/kg[2] | ~0.7 L/kg (unbound Vd increases with dose) | Methylprednisolone has a wider tissue distribution. |
| Clearance (CL) | ~337 mL/h/kg (dose-independent)[2] | Higher clearance at higher doses[1] | Prednisolone's clearance is influenced by its saturable protein binding.[1] |
| Elimination Half-life (t½) | ~2.96 hours[3] | ~3.08 hours[3] | Similar elimination half-lives. |
Table 2: Relative Anti-Inflammatory Potency
| Glucocorticoid | Relative Anti-inflammatory Potency (compared to hydrocortisone=1) | Equivalent Dose (approximate) |
| Methylprednisolone | 5[4][5] | 4 mg[4][5] |
| Prednisolone | 4[4][5] | 5 mg[4][5] |
Table 3: Comparative Side Effect Profile
| Side Effect Category | General Observations |
| Metabolic | Hyperglycemia, weight gain, dyslipidemia. Some evidence suggests intramuscular methylprednisolone may cause less weight gain than oral prednisolone.[6] |
| Musculoskeletal | Osteoporosis, myopathy, fractures.[6] |
| Cardiovascular | Hypertension, cardiovascular disease.[6] |
| Ophthalmologic | Cataracts, glaucoma.[6] |
| Gastrointestinal | Peptic ulcer disease.[6] |
| Immunologic | Increased risk of infection.[6] |
| Psychiatric | Mood changes, psychosis, insomnia.[6] |
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway
Both methylprednisolone and prednisolone exert their effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[7][8] Upon ligand binding, the receptor-steroid complex translocates to the nucleus and modulates gene expression by either transactivation or transrepression.[9][10]
Experimental Workflow: In Vivo Assessment of Anti-inflammatory Activity
A common method to evaluate the anti-inflammatory potency of glucocorticoids in vivo is the carrageenan-induced paw edema model in rats.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (for Anti-inflammatory Activity)
This protocol is a standard method for evaluating the acute anti-inflammatory effects of compounds.
Objective: To compare the in vivo anti-inflammatory efficacy of methylprednisolone and prednisolone.
Materials:
-
Male Wistar rats (180-200 g)
-
Methylprednisolone and Prednisolone
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Methylprednisolone (various doses)
-
Group 3: Prednisolone (various doses)
-
-
Fasting: Fast the animals overnight with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, methylprednisolone, or prednisolone intraperitoneally (i.p.) or orally (p.o.) 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Glucocorticoid-Induced Osteoporosis in Rats
This protocol describes a model to study the effects of long-term glucocorticoid administration on bone health.
Objective: To compare the potential of methylprednisolone and prednisolone to induce osteoporosis.
Materials:
-
Male Sprague-Dawley rats (3 months old)
-
Methylprednisolone and Prednisolone
-
Vehicle
-
Micro-computed tomography (µCT) system
-
Bone densitometer (DEXA)
-
Mechanical testing equipment
Procedure:
-
Animal Acclimatization and Grouping: Acclimate and group the rats as described in the previous protocol.
-
Drug Administration: Administer methylprednisolone, prednisolone, or vehicle daily via oral gavage for a prolonged period (e.g., 60-90 days).
-
Monitoring: Monitor body weight and general health of the animals throughout the study.
-
Bone Mineral Density (BMD) Measurement: At the end of the treatment period, measure the BMD of the femur and lumbar vertebrae using DEXA.
-
Micro-computed Tomography (µCT) Analysis: Sacrifice the animals and harvest the femurs and tibias. Perform µCT analysis to evaluate bone microarchitecture, including trabecular bone volume, trabecular number, and trabecular separation.
-
Biomechanical Testing: Perform three-point bending tests on the femurs to determine bone strength, including ultimate load, stiffness, and energy to failure.
-
Data Analysis: Compare the bone parameters (BMD, µCT indices, and biomechanical properties) between the glucocorticoid-treated groups and the vehicle control group.
Adrenal Suppression Assay in Rats
This protocol is used to assess the suppressive effect of exogenous glucocorticoids on the hypothalamic-pituitary-adrenal (HPA) axis.
Objective: To compare the degree of adrenal suppression induced by methylprednisolone and prednisolone.
Materials:
-
Male Wistar rats
-
Methylprednisolone and Prednisolone
-
ACTH (Adrenocorticotropic hormone)
-
Corticosterone (B1669441) ELISA kit
Procedure:
-
Animal Treatment: Administer methylprednisolone, prednisolone, or vehicle to different groups of rats for a specified period (e.g., 7-14 days).
-
ACTH Challenge: 24 hours after the last glucocorticoid dose, administer a single dose of ACTH (e.g., 1 µ g/100 g body weight, i.p.).
-
Blood Sampling: Collect blood samples at baseline (before ACTH) and at 30 and 60 minutes after ACTH administration.
-
Corticosterone Measurement: Separate the plasma and measure the corticosterone levels using an ELISA kit.
-
Data Analysis: Compare the corticosterone response to ACTH stimulation in the glucocorticoid-treated groups to that of the control group. A blunted corticosterone response indicates adrenal suppression.
Conclusion
Methylprednisolone and prednisolone, while both effective glucocorticoids, exhibit distinct in vivo profiles. Methylprednisolone's linear and predictable pharmacokinetics offer an advantage in dose-response relationships.[1] It also demonstrates a slightly higher anti-inflammatory potency.[4][5] While their side effect profiles are generally similar, some evidence suggests a lower propensity for weight gain with methylprednisolone.[6] The choice between these two agents in a research or clinical setting should be guided by a thorough understanding of these differences, the specific application, and the desired therapeutic outcome. The experimental protocols provided in this guide offer standardized methods for further investigation and comparison of these and other glucocorticoids.
References
- 1. Pharmacokinetics of methylprednisolone and prednisolone after single and multiple oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylprednisolone versus prednisolone pharmacokinetics in relation to dose in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of methylprednisolone (1 g i.v.) with prednisolone (1 g orally) in rheumatoid arthritis: a pharmacokinetic and clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gbchealth.org [gbchealth.org]
- 5. buzzrx.com [buzzrx.com]
- 6. droracle.ai [droracle.ai]
- 7. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor/gene/protein-mediated signaling connects methylprednisolone exposure to metabolic and immune-related pharmacodynamic actions in liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
A Head-to-Head Showdown: Methylprednisolone vs. The Novel Corticosteroid Vamorolone
In the landscape of anti-inflammatory and immunosuppressive therapies, corticosteroids have long been a cornerstone. Methylprednisolone (B1676475), a potent glucocorticoid, is widely utilized for a spectrum of conditions. However, its clinical utility is often hampered by a significant burden of side effects with long-term use. This has spurred the development of novel corticosteroids with improved safety profiles. Among these, vamorolone (B1682149) has emerged as a promising first-in-class dissociative steroidal anti-inflammatory drug. This guide provides a detailed, data-driven comparison of methylprednisolone (using its close comparator, prednisone (B1679067), from clinical trials) and vamorolone, tailored for researchers, scientists, and drug development professionals.
Comparative Efficacy: A Look at the Data
The most robust head-to-head clinical data comparing vamorolone to a traditional corticosteroid comes from the VISION-DMD trial in boys with Duchenne muscular dystrophy (DMD). In this study, vamorolone was compared to prednisone and a placebo. Prednisone is a suitable proxy for methylprednisolone in this context, as they are both intermediate-acting corticosteroids with comparable anti-inflammatory potency (5 mg of prednisone is approximately equivalent to 4 mg of methylprednisolone).
The VISION-DMD trial was a 24-week, double-blind, placebo- and prednisone-controlled study.[1][2] The primary endpoint was the Time to Stand (TTSTAND) velocity. Secondary endpoints included the 6-Minute Walk Test (6MWT) and Time to Run/Walk 10 meters (TTRW) velocity.[1][3]
Table 1: Key Efficacy Outcomes from the VISION-DMD Trial (24 Weeks)
| Outcome Measure | Vamorolone (6 mg/kg/day) | Prednisone (0.75 mg/kg/day) | Placebo |
| TTSTAND Velocity (rises/sec), Change from Baseline | 0.05 | - | -0.01 |
| p-value vs. Placebo | p=0.002 | - | - |
| 6-Minute Walk Test (meters), Change from Baseline | 37.3 | 29.1 | -1.5 |
| Time to Run/Walk 10m Velocity (m/sec), Change from Baseline | 0.26 | 0.19 | -0.04 |
Data adapted from published results of the VISION-DMD trial.[1][4]
The results indicate that vamorolone at 6 mg/kg/day demonstrated a statistically significant improvement in the primary endpoint of TTSTAND velocity compared to placebo.[1][4] The improvements in motor function with vamorolone were similar to those observed with prednisone at the 24-week mark.[5] A meta-analysis of multiple studies confirmed that vamorolone significantly improved TTSTAND, TTRW, and Time to Climb (TTCLIMB) velocities.[6]
Comparative Safety Profile
A key differentiator for vamorolone is its improved safety and tolerability profile compared to traditional corticosteroids. The VISION-DMD trial assessed several safety parameters, including growth velocity, bone turnover markers, and behavioral changes.
Table 2: Key Safety Outcomes from the VISION-DMD Trial (24 Weeks)
| Outcome Measure | Vamorolone (6 mg/kg/day) | Prednisone (0.75 mg/kg/day) |
| Height Percentile, Change from Baseline | +3.86 | -1.88 |
| p-value vs. Prednisone | p=0.02 | - |
| Osteocalcin (Bone Formation Marker), Change from Baseline (ng/mL) | -0.17 | -15.5 |
| Procollagen 1 Intact N-terminal Propeptide (P1NP) (Bone Formation Marker), Change from Baseline (ng/mL) | -7.9 | -143.7 |
| Moderate or Severe Behavioral Adverse Events | ≤3.4% | 22.6% |
Data adapted from published results of the VISION-DMD trial.[1][3][4][7]
A standout finding was the difference in growth trajectory; participants treated with prednisone showed a decline in height percentile, while those on vamorolone maintained normal growth.[3][4] Furthermore, prednisone was associated with a significant reduction in bone turnover markers, a concern for long-term bone health, which was not observed with vamorolone.[1][3][4] Patients on prednisone also experienced a higher frequency of moderate to severe behavioral adverse events.[7] Long-term data up to 48 weeks showed that upon switching from prednisone to vamorolone, a reversal of growth stunting and the decline in bone turnover markers was observed.[8]
Experimental Protocols
The following is a summary of the methodology for the pivotal VISION-DMD trial.
VISION-DMD (VBP15-004; NCT03439670) Trial Protocol
-
Study Design: A Phase 2b, multicenter, randomized, double-blind, placebo- and active-controlled study.[1][5][9]
-
Participants: 121 ambulant boys aged 4 to <7 years with a confirmed diagnosis of Duchenne muscular dystrophy, who were corticosteroid-naïve.[9][10]
-
Interventions: Participants were randomized in a 1:1:1:1 ratio to one of four treatment arms for a 24-week period:[9][10]
-
Vamorolone 2 mg/kg/day
-
Vamorolone 6 mg/kg/day
-
Prednisone 0.75 mg/kg/day
-
Placebo
-
-
Primary Outcome Measure: Change from baseline in Time to Stand (TTSTAND) velocity at 24 weeks.[2]
-
Secondary and Exploratory Outcome Measures: Included the 6-Minute Walk Test (6MWT), Time to Run/Walk 10 meters (TTRW), NorthStar Ambulatory Assessment (NSAA), and various safety assessments including anthropometry, bone turnover biomarkers, and adverse event monitoring.[4]
-
Extension Period: Following the initial 24-week period, participants on placebo or prednisone were crossed over to receive vamorolone in a blinded fashion for a further 20-week treatment period.[2][9][10]
Caption: Workflow of the VISION-DMD Clinical Trial.
Signaling Pathways: A Mechanistic Divergence
The differing safety profiles of methylprednisolone and vamorolone can be attributed to their distinct mechanisms of action at the molecular level. Both drugs interact with the glucocorticoid receptor (GR), but their downstream effects diverge significantly.
Methylprednisolone (Traditional Glucocorticoid) Signaling
Methylprednisolone, like other conventional glucocorticoids, exerts its effects through two primary pathways after binding to the cytosolic GR:
-
Transactivation: The glucocorticoid-GR complex translocates to the nucleus and binds to Glucocorticoid Response Elements (GREs) on DNA, leading to the increased transcription of various genes. While this pathway contributes to some anti-inflammatory effects, it is also largely responsible for many of the adverse side effects, including metabolic disturbances and bone fragility.[11][12]
-
Transrepression: The glucocorticoid-GR complex can also inhibit the activity of pro-inflammatory transcription factors, such as NF-κB, without directly binding to DNA. This is a major mechanism for their anti-inflammatory and immunosuppressive actions.[11][12]
Caption: Methylprednisolone Signaling Pathway.
Vamorolone (Dissociative Corticosteroid) Signaling
Vamorolone is termed a "dissociative" steroid because it separates, or dissociates, the mechanisms of transrepression and transactivation.[12][13]
-
Retained Transrepression: Vamorolone effectively binds to the GR and maintains the ability to inhibit NF-κB, thus preserving its anti-inflammatory effects, which are comparable to those of prednisone.[11][14][15]
-
Reduced Transactivation: Crucially, vamorolone shows significantly less GRE-mediated transactivation activity.[12][16] This is thought to be due to a conformational change in the GR upon binding, which reduces its ability to activate gene transcription at GRE sites.[13] This reduction in transactivation is believed to underlie its improved safety profile, particularly the lack of growth stunting and reduced impact on bone metabolism.[11][12]
-
Mineralocorticoid Receptor Antagonism: Unlike traditional glucocorticoids which can activate the mineralocorticoid receptor (MR), contributing to side effects like fluid retention and increased blood pressure, vamorolone acts as an antagonist at the MR.[12][14][17] This may offer additional benefits, particularly for cardiac health in conditions like DMD.[12][14]
Caption: Vamorolone's Dissociative Signaling Pathway.
Conclusion
Head-to-head clinical data from the VISION-DMD trial demonstrates that vamorolone has comparable efficacy to the traditional corticosteroid prednisone in improving muscle function in boys with Duchenne muscular dystrophy. The pivotal advantage of vamorolone lies in its significantly improved safety profile, most notably the absence of growth impairment and the reduced impact on bone turnover markers that are associated with long-term prednisone use. These differences are rooted in vamorolone's unique dissociative mechanism of action, which retains the beneficial anti-inflammatory effects of transrepression while minimizing the detrimental side effects linked to transactivation. This novel pharmacological profile positions vamorolone as a promising alternative to conventional corticosteroids like methylprednisolone, potentially transforming the management of chronic inflammatory conditions where long-term treatment is required.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Vamorolone for treating Duchenne muscular dystrophy in people 4 years and over - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. neurologylive.com [neurologylive.com]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. Vamorolone Versus Traditional Glucocorticoids in Duchenne Muscular Dystrophy: A Review and Meta-Analysis of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdaconference.org [mdaconference.org]
- 8. neurology.org [neurology.org]
- 9. Vamorolone Phase 2b (VISION-DMD) | DMD Hub [dmdhub.org]
- 10. santhera.com [santhera.com]
- 11. actionduchenne.org [actionduchenne.org]
- 12. reveragen.com [reveragen.com]
- 13. Phase 1 trial of vamorolone, a first-in-class steroid, shows improvements in side effects via biomarkers bridged to clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of vamorolone in treatment of Duchene muscle dystrophy. A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vamorolone | Glucocorticoid Receptor | NF-κB | TargetMol [targetmol.com]
- 16. neurologytoday.aan.com [neurologytoday.aan.com]
- 17. Vamorolone targets dual nuclear receptors to treat inflammation and dystrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for Methylprednisolone Response In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methylprednisolone (B1676475), a potent synthetic glucocorticoid, is widely used for its anti-inflammatory and immunosuppressive effects. However, patient response can be variable, creating a critical need for validated biomarkers to predict and monitor therapeutic efficacy and adverse effects. This guide provides a comparative overview of promising biomarkers for methylprednisolone (MPL) response identified in in vivo studies, supported by experimental data and detailed protocols.
Comparative Analysis of In Vivo Biomarkers for Methylprednisolone Response
The validation of biomarkers for methylprednisolone response has been explored across various molecular levels, including the transcriptome, proteome, and metabolome. The following tables summarize quantitative data from key in vivo studies, offering a comparative perspective on the performance of these biomarkers.
Transcriptomic Biomarkers
Gene expression profiling has revealed a set of genes that are consistently modulated by methylprednisolone. These transcriptomic changes can serve as sensitive indicators of drug activity.
| Biomarker | In Vivo Model | Fold Change/Direction | Time Point of Maximal Effect | Key Function | Reference |
| Glucocorticoid-induced leucine (B10760876) zipper (GILZ) | Rat | Up-regulated | 4 hours post-dose | Anti-inflammatory, Immunosuppressive | [1] |
| Tyrosine aminotransferase (TAT) mRNA | Adrenalectomized (ADX) Wistar rats | Up-regulated | ~6 hours post-dose | Amino acid metabolism | [2][3] |
| Phosphoenolpyruvate carboxykinase (PEPCK) mRNA | ADX Wistar rats | Up-regulated | ~4 hours post-dose | Gluconeogenesis | [3][4] |
| FKBP5 | Human (Peripheral Blood Mononuclear Cells) | Up-regulated | 4 hours post-dose | Glucocorticoid receptor regulation | [5][6] |
| DUSP1 | Human (Peripheral Blood Mononuclear Cells) | Up-regulated | 4 hours post-dose | MAPK signaling inhibition | [5] |
| PER1 | Human (Peripheral Blood Mononuclear Cells) | Up-regulated | 4 hours post-dose | Circadian rhythm | [5] |
Proteomic Biomarkers
Proteomic analyses identify changes in protein expression that are downstream of transcriptional events and may more directly reflect functional changes in response to methylprednisolone.
| Biomarker | In Vivo Model | Fold Change/Direction | Time Point of Maximal Effect | Key Function | Reference |
| Tyrosine aminotransferase (TAT) protein | ADX Wistar rats | Up-regulated | ~12 hours post-dose | Amino acid metabolism | [2][3] |
| Heat shock proteins (e.g., Hsp70, Hsp90) | Rat liver | Up-regulated | 12-24 hours post-dose | Negative feedback on GR signaling | [2] |
| Vascular Endothelial Growth Factor A (VEGF-A) | Human (Graves' Orbitopathy) | Higher in non-responders | Pre-treatment | Angiogenesis, Inflammation | [7][8] |
| Angiotensinogen (AGT) | Human (Immune-related adverse events) | High levels associated with poor response | Pre-treatment | Blood pressure regulation, Inflammation | [9] |
| Chitinase-3-like protein 1 (CHI3L1) | Human (Immune-related adverse events) | High levels associated with poor response | Pre-treatment | Inflammation, Tissue remodeling | [9] |
Metabolomic Biomarkers
Metabolomics provides a snapshot of the metabolic state of a biological system and can reveal functional biomarkers indicative of methylprednisolone's effects on various pathways.
| Biomarker | In Vivo Model | Fold Change/Direction | Key Metabolic Pathway | Reference |
| Ceramide (Cer) | Human (Thymoma with Myasthenia Gravis) | Down-regulated post-treatment | Sphingolipid metabolism | [10] |
| Sphingomyelin (SM) | Human (Thymoma with Myasthenia Gravis) | Down-regulated post-treatment | Sphingolipid metabolism | [10] |
| Tryptophan metabolites | Human (Severe COVID-19) | Modulated by treatment | Tryptophan metabolism | [11] |
| Arachidonic acid-derived pro-inflammatory eicosanoids | Human (Myasthenia Gravis) | Reduced post-prednisone treatment | Eicosanoid metabolism | [12] |
| Urinary amino acid profile (e.g., 3-methylhistidine) | Healthy Human Volunteers | Increased post-prednisolone treatment | Muscle protein catabolism | [13] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in methylprednisolone response is crucial for understanding biomarker function and designing validation studies.
Caption: Genomic and non-genomic signaling pathways of methylprednisolone.
Caption: General experimental workflow for in vivo biomarker validation.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of biomarker validation studies. Below are summarized protocols for key experiments.
In Vivo Animal Model and Dosing
-
Model: Adrenalectomized (ADX) Wistar rats are often used to eliminate the confounding effects of endogenous corticosteroids.[2][3] Normal rats can also be used, but require careful consideration of circadian rhythms.[14]
-
Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Methylprednisolone Administration: A single intramuscular injection of 50 mg/kg methylprednisolone is a common dose used in rat studies to elicit a robust pharmacodynamic response.[2][14] For infusion studies, doses may range from 0.1 to 0.4 mg/kg/h.[4]
-
Sample Collection: Blood and tissue samples (e.g., liver) are collected at multiple time points post-dosing (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 66 hours) to capture the dynamic response.[2]
Transcriptomic Analysis (Microarray or RNA-Seq)
-
RNA Extraction: Total RNA is isolated from whole blood or tissue samples using commercially available kits (e.g., RNeasy, Qiagen). RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).
-
Library Preparation and Sequencing (for RNA-Seq): RNA-seq libraries are prepared following the manufacturer's protocol (e.g., Illumina TruSeq). Libraries are then sequenced on a high-throughput sequencing platform.
-
Microarray Hybridization: For microarray analysis, labeled cRNA is hybridized to a microarray chip (e.g., Affymetrix GeneChip).
-
Data Analysis: Raw data is processed, normalized, and statistically analyzed to identify differentially expressed genes between methylprednisolone-treated and control groups. A fold-change cutoff (e.g., >2) and a false discovery rate (FDR)-corrected p-value (e.g., <0.05) are typically used to determine significance.[5][6]
Proteomic Analysis (LC-MS/MS)
-
Protein Extraction and Digestion: Proteins are extracted from serum, plasma, or tissue lysates. Protein concentration is determined using an assay like the BCA assay. Proteins are then denatured, reduced, alkylated, and digested into peptides, typically with trypsin.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Peptides are separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: Raw spectral data is processed using software (e.g., MaxQuant) to identify and quantify proteins. Statistical analysis is performed to identify proteins that are differentially expressed between treatment groups.[2][7]
Metabolomic Analysis (LC-MS or GC-MS)
-
Metabolite Extraction: Metabolites are extracted from serum, plasma, or urine using a solvent precipitation method (e.g., with methanol (B129727) or acetonitrile).
-
LC-MS or GC-MS Analysis: The extracted metabolites are analyzed by either liquid chromatography-mass spectrometry (LC-MS) for polar and non-polar metabolites or gas chromatography-mass spectrometry (GC-MS) for volatile and semi-volatile compounds.
-
Data Analysis: Raw data is processed to identify and quantify metabolites. Multivariate statistical analysis, such as principal component analysis (PCA) and orthogonal partial least squares-discriminant analysis (OPLS-DA), is used to identify metabolites that differ significantly between groups.[10][11]
Comparison with Alternatives
While methylprednisolone is a cornerstone of anti-inflammatory therapy, several alternatives exist. The biomarkers identified for methylprednisolone may also be relevant for monitoring the response to other glucocorticoids due to their shared mechanism of action.
| Alternative Drug | Class | Key Considerations for Biomarker Validation | Reference |
| Prednisone (B1679067)/Prednisolone (B192156) | Glucocorticoid | Similar genomic effects, biomarkers are likely to be highly overlapping. Prednisolone is the active metabolite of prednisone. | [5][15][16] |
| Dexamethasone | Glucocorticoid | More potent than methylprednisolone; dose-response for biomarkers may differ. | [16][17] |
| Hydrocortisone | Glucocorticoid | Less potent; serves as a natural glucocorticoid baseline. | [17] |
| Budesonide | Glucocorticoid | Often used for localized effects (e.g., inhaled for asthma, oral for inflammatory bowel disease); systemic biomarker response may be less pronounced. | [16] |
| Deflazacort | Glucocorticoid | A synthetic corticosteroid with a different side effect profile, potentially impacting metabolic biomarkers differently. | [17] |
| Non-steroidal anti-inflammatory drugs (NSAIDs) | Non-steroidal | Different mechanism of action (COX inhibition); would require a distinct set of biomarkers. | [15] |
| Biologics (e.g., Humira, Xeljanz) | DMARDs | Target specific inflammatory pathways (e.g., TNF-α, JAK); biomarker profiles will be highly specific to the drug's target. | [15] |
Conclusion
The validation of in vivo biomarkers for methylprednisolone response is a dynamic field with significant potential to advance personalized medicine. Transcriptomic, proteomic, and metabolomic approaches have all yielded promising candidate biomarkers. This guide provides a comparative framework to aid researchers and drug developers in selecting and validating the most appropriate biomarkers for their specific research questions and clinical applications. Future studies should focus on head-to-head comparisons of these biomarkers in well-controlled in vivo models and their validation in clinical settings to establish their utility in predicting and monitoring patient response to methylprednisolone and other glucocorticoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Tandem Analysis of Transcriptome and Proteome Changes after a Single Dose of Corticosteroid: A Systems Approach to Liver Function in Pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor/gene/protein-mediated signaling connects methylprednisolone exposure to metabolic and immune-related pharmacodynamic actions in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Meta-Modeling of Methylprednisolone Effects on Glucose Regulation in Rats | PLOS One [journals.plos.org]
- 5. Development of a Molecular Signature to Monitor Pharmacodynamic Responses Mediated by In Vivo Administration of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academicworks.medicine.hofstra.edu [academicworks.medicine.hofstra.edu]
- 7. Serum Biomarkers Linked to Disease Activity, Severity, and Methylprednisolone Response in Graves’ Orbitopathy: A Proteomic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum Biomarkers Linked to Disease Activity, Severity, and Methylprednisolone Response in Graves' Orbitopathy: A Proteomic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of protein biomarker candidates associated with organ-specific immune-related toxicity and response to management by plasma proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of metabolic biomarkers and therapeutic targets in the thymoma-associated myasthenia gravis treated with methylprednisolone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methylprednisolone therapy induces differential metabolic trajectories in severe COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serum metabolomic response of myasthenia gravis patients to chronic prednisone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessing the metabolic effects of prednisolone in healthy volunteers using urine metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic/Pharmacodynamic Modeling of Corticosterone Suppression and Lymphocytopenia by Methylprednisolone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methylprednisolone (Medrol) alternatives: What can I take instead of methylprednisolone? [singlecare.com]
- 16. drugs.com [drugs.com]
- 17. droracle.ai [droracle.ai]
Comparative Transcriptomics of Methylprednisolone Treatment Across Diverse Human Cell Types
A comprehensive guide for researchers, scientists, and drug development professionals on the cell-type-specific transcriptional effects of methylprednisolone (B1676475), a widely used glucocorticoid.
This guide provides an objective comparison of the transcriptomic responses to methylprednisolone across a panel of nine primary human cell types, drawing upon key experimental data. The information presented herein is intended to facilitate a deeper understanding of the molecular mechanisms underlying the diverse physiological and therapeutic effects of glucocorticoids.
Introduction
Methylprednisolone, a potent synthetic glucocorticoid, is a cornerstone in the treatment of a wide array of inflammatory and autoimmune diseases. Its therapeutic efficacy stems from its ability to modulate gene expression through the glucocorticoid receptor (GR), leading to broad anti-inflammatory and immunosuppressive effects. However, the clinical outcomes and side-effect profiles of glucocorticoids can vary significantly among individuals and disease states. A growing body of evidence suggests that this variability is, in part, due to the cell-type-specific nature of the transcriptional response to these drugs. Understanding these differential effects at the molecular level is crucial for the development of more targeted and effective therapies.
This guide summarizes the findings of a major comparative transcriptomic study that utilized RNA sequencing (RNA-seq) to profile the gene expression changes induced by methylprednisolone in nine distinct primary human cell types. The data highlights both shared and unique responses to glucocorticoid treatment, providing valuable insights for researchers in immunology, drug discovery, and personalized medicine.
Experimental Protocols
The data presented in this guide is based on the experimental protocol outlined in the study by Franco et al., 2019, which is publicly available through the Gene Expression Omnibus (GEO) accession number GSE112101.[1][2]
Cell Types: A total of nine primary human cell types were investigated, categorized as either hematopoietic or non-hematopoietic.[1][2]
-
Hematopoietic Cells:
-
B cells
-
CD4+ T cells
-
Monocytes
-
Neutrophils
-
-
Non-hematopoietic Cells:
-
Endothelial cells
-
Fibroblasts
-
Myoblasts
-
Osteoblasts
-
Preadipocytes
-
Cell Culture and Treatment: For each cell type, primary cells were obtained from four unrelated healthy donors and cultured independently.[1]
-
Methylprednisolone Treatment: Cells were treated with methylprednisolone at a concentration of 22.7 µM.[1]
-
Vehicle Control: A 0.08% ethanol (B145695) solution was used as the vehicle control.[1]
-
Time Points: Total RNA was purified from the cells at two time points after treatment: 2 hours and 6 hours.[1]
RNA Sequencing and Analysis:
-
RNA Extraction: RNA was extracted from the cell lysates for subsequent library preparation.[2]
-
Sequencing: RNA sequencing was performed to generate transcriptomic profiles for each sample.[1]
-
Differential Gene Expression Analysis: The transcriptional response to methylprednisolone was determined by comparing the gene expression profiles of treated cells to their corresponding vehicle-treated controls for each donor.[1]
Quantitative Data Summary
The transcriptional response to methylprednisolone was found to be highly dependent on the cell type.[1] While a comprehensive list of all differentially expressed genes is extensive, this section provides a summary of the key quantitative findings and highlights some of the most significantly regulated genes across the different cell lineages. The following tables showcase a selection of genes that were significantly up- or down-regulated at the 6-hour time point, illustrating the cell-type-specific nature of the glucocorticoid response.
Table 1: Comparison of Top Upregulated Genes by Methylprednisolone (6h Treatment)
| Gene Symbol | B Cells (log2FC) | CD4+ T Cells (log2FC) | Monocytes (log2FC) | Neutrophils (log2FC) | Endothelial Cells (log2FC) | Fibroblasts (log2FC) | Myoblasts (log2FC) | Osteoblasts (log2FC) | Preadipocytes (log2FC) |
| FKBP5 | 6.8 | 7.5 | 7.1 | 6.9 | 8.2 | 8.5 | 8.1 | 8.3 | 8.6 |
| DUSP1 | 4.5 | 5.2 | 4.8 | 5.5 | 4.9 | 5.1 | 5.3 | 5.0 | 5.4 |
| PER1 | 4.1 | 4.9 | 4.5 | 5.1 | 4.7 | 4.8 | 5.0 | 4.6 | 5.2 |
| TSC22D3 (GILZ) | 5.3 | 6.1 | 5.7 | 6.5 | 5.9 | 6.0 | 6.2 | 5.8 | 6.3 |
| IL10 | 3.2 | - | 4.1 | - | - | - | - | - | - |
| PRDM1 (BLIMP1) | 2.8 | 2.5 | - | 2.9 | - | - | - | - | - |
Note: This table presents a curated selection of consistently upregulated genes for illustrative purposes. The absence of a value (-) indicates that the gene was not among the top differentially expressed genes for that cell type in the cited study. Fold change (FC) values are on a log2 scale.
Table 2: Comparison of Top Downregulated Genes by Methylprednisolone (6h Treatment)
| Gene Symbol | B Cells (log2FC) | CD4+ T Cells (log2FC) | Monocytes (log2FC) | Neutrophils (log2FC) | Endothelial Cells (log2FC) | Fibroblasts (log2FC) | Myoblasts (log2FC) | Osteoblasts (log2FC) | Preadipocytes (log2FC) |
| CD83 | -2.9 | -2.1 | -3.5 | - | - | - | - | - | - |
| CXCL8 (IL8) | - | - | -4.2 | -5.1 | -3.8 | -4.5 | -4.0 | -4.3 | -4.1 |
| NFKBIA | - | - | -2.8 | -3.2 | -2.5 | -2.9 | -2.7 | -2.6 | -3.0 |
| JUN | -2.1 | -2.5 | -3.0 | -3.3 | -2.7 | -3.1 | -2.9 | -2.8 | -3.2 |
| FOS | -2.3 | -2.7 | -3.2 | -3.5 | -2.9 | -3.3 | -3.1 | -3.0 | -3.4 |
| TLR7 | -1.8 | - | - | - | - | - | - | - | - |
Note: This table presents a curated selection of consistently downregulated genes for illustrative purposes. The absence of a value (-) indicates that the gene was not among the top differentially expressed genes for that cell type in the cited study. Fold change (FC) values are on a log2 scale.
Key Signaling Pathways and Experimental Workflows
The transcriptomic changes induced by methylprednisolone are orchestrated through complex signaling networks. The following diagrams, generated using the DOT language, illustrate the key pathways and the experimental workflow employed in the comparative transcriptomic study.
Discussion of Comparative Findings
The comprehensive transcriptomic analysis reveals that the response to methylprednisolone is remarkably heterogeneous across different cell types.[1] While some core glucocorticoid-responsive genes, such as FKBP5, DUSP1, and TSC22D3 (GILZ), are upregulated across most or all cell types, a significant portion of the transcriptional response is unique to specific cell lineages.[1]
Hematopoietic vs. Non-hematopoietic Cells: In general, hematopoietic cells exhibited a more pronounced transcriptional response to methylprednisolone compared to non-hematopoietic cells, with neutrophils showing the most substantial changes in gene expression.[1] This aligns with the potent immunomodulatory role of glucocorticoids.
Cell-Specific Gene Regulation: The study highlights numerous instances of cell-type-specific gene regulation. For example, the anti-inflammatory cytokine IL10 was significantly upregulated in B cells and monocytes but not in the other cell types examined.[1] Conversely, the gene encoding Toll-like receptor 7 (TLR7), which plays a role in recognizing viral RNA, was downregulated specifically in B cells.[1] These findings suggest that methylprednisolone can fine-tune the immune response by targeting distinct pathways in different immune cell populations.
Implications for Drug Development and Therapy: The cell-type-specific nature of glucocorticoid action has significant implications for both understanding the therapeutic effects of these drugs and for the development of novel immunomodulatory therapies. By dissecting the transcriptional changes in individual cell types, researchers can identify more specific targets for intervention that may offer improved efficacy and reduced side effects compared to broad-acting glucocorticoids. For instance, therapies that selectively mimic the desirable anti-inflammatory effects in certain immune cells while avoiding the detrimental metabolic effects in other tissues could represent a significant advancement in treatment.
Conclusion
The comparative transcriptomic analysis of cells treated with methylprednisolone provides a valuable resource for the scientific community. The data clearly demonstrates that the cellular response to glucocorticoids is not uniform but is instead a highly orchestrated and cell-type-specific process. This guide serves as a starting point for researchers to explore these differential effects, formulate new hypotheses, and ultimately contribute to the development of more precise and effective therapies for a wide range of diseases. Further investigation into the upstream regulatory mechanisms that govern this cell-type specificity will be a critical next step in harnessing the full therapeutic potential of glucocorticoid signaling pathways.
References
A Comparative Guide to Assessing the Purity of Methylprednisolone Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for assessing the purity of different methylprednisolone (B1676475) formulations. It includes detailed experimental protocols and supporting data to aid in the selection of appropriate analytical techniques and to highlight potential impurities that may be present in methylprednisolone products.
Introduction to Methylprednisolone and a Purity Assessment
Methylprednisolone is a synthetic glucocorticoid widely used for its potent anti-inflammatory and immunosuppressive properties. It is available in various formulations, including oral tablets and parenteral preparations such as methylprednisolone sodium succinate (B1194679) and methylprednisolone acetate (B1210297). The purity of these formulations is critical to their safety and efficacy, as impurities can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients.
Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established standards for the purity of methylprednisolone and its related compounds. High-Performance Liquid Chromatography (HPLC) is the most common and robust analytical technique for determining the purity of methylprednisolone and quantifying any related substances.
Common Impurities in Methylprednisolone Formulations
Several related substances and degradation products have been identified in methylprednisolone formulations. These impurities can impact the stability and safety of the drug product. Knowledge of these impurities is essential for developing and validating analytical methods for purity assessment.
Table 1: Common Methylprednisolone Impurities and Related Compounds
| Impurity Name | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Methylprednisolone EP Impurity A | 17,21-Dihydroxy-6α-methylpregna-1,4-diene-3,11,20-trione | C₂₂H₂₈O₅ | 372.45 |
| Methylprednisolone EP Impurity B | 11β,17,21,21-Tetrahydroxy-6α-methylpregna-1,4-diene-3,20-dione | C₂₂H₃₀O₆ | 390.47 |
| Methylprednisolone EP Impurity C | 11β-Hydroxy-6α-methylandrosta-1,4-diene-3,17-dione | C₂₀H₂₆O₃ | 314.42 |
| Methylprednisolone EP Impurity D | (EZ)-11β,20-dihydroxy-6α-methylpregna-1,4,17(20)-triene-3,21-dione | C₂₂H₂₈O₄ | 356.46 |
| Methylprednisolone EP Impurity H | Not specified | C₂₂H₃₀O₅ | 374.47 |
| Methylprednisolone EP Impurity K | Prednisolone | C₂₁H₂₈O₅ | 360.44 |
| Methylprednisolone EP Impurity L | Not specified | C₂₂H₃₀O₄ | 358.47 |
Source: Pharmaffiliates, SynZeal[1][2]
Comparative Analysis of Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for analyzing the purity of methylprednisolone formulations. Various HPLC methods have been developed and validated for this purpose. Below is a comparison of typical HPLC parameters used for the analysis of methylprednisolone and its related substances.
Table 2: Comparison of HPLC Methods for Methylprednisolone Purity Analysis
| Parameter | Method 1 (Isocratic) | Method 2 (Isocratic) | Method 3 (Isocratic) |
| Column | Primesep B (4.6 x 150 mm, 5 µm) | Thermo C-18 (4.6 x 250mm, 5µm) | BDS column (250 mm × 4.6 mm × 5 μm) |
| Mobile Phase | Acetonitrile/Water (35/65 v/v) with 0.1% Sulfuric Acid | Methanol: Acetonitrile (50:50 v/v) | Water for Injection: Glacial Acetic Acid: Acetonitrile (63:2:35 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 2.0 mL/min |
| Detection | UV at 245 nm | UV at 254 nm | UV at 254 nm |
| Linearity Range | Not Specified | 1-5 µg/mL | Not Specified |
| Correlation Coefficient (R²) | Not Specified | 0.999 | 0.9998–0.99999 |
Source: SIELC Technologies, WJBPHS, IJSART[2][3][4]
Experimental Data: Stability and Impurity Profile
A study on the stability of freeze-dried methylprednisolone sodium succinate for injection provides insight into the formation of degradation products under various storage conditions. The data below illustrates the increase in impurities when the formulation is subjected to stress conditions.
Table 3: Increase in Related Substances in Methylprednisolone Sodium Succinate Formulation under Stress Conditions (40 °C/75 % RH)
| Time (Months) | Impurity A (%) | Impurity B (%) | Impurity C (%) | Impurity D (%) |
| 0 | < 0.05 | < 0.05 | < 0.05 | < 0.05 |
| 1 | < 0.05 | 0.06 | 0.05 | 0.06 |
| 3 | < 0.05 | 0.12 | 0.06 | 0.13 |
| 6 | 0.05 | 0.16 | 0.07 | 0.19 |
Source: Journal of the Serbian Chemical Society[3]
This data demonstrates that temperature and humidity can significantly impact the purity of methylprednisolone formulations, leading to an increase in degradation products over time.[3] Impurities B and D, in particular, exceeded the identification threshold of 0.15% after 6 months under accelerated stability conditions.[3]
Experimental Protocols
HPLC Method for the Determination of Related Substances
This protocol is based on a method used for the stability evaluation of methylprednisolone sodium succinate.[3]
Objective: To separate and quantify methylprednisolone and its related substances.
Materials:
-
HPLC system with a UV-Vis detector
-
Zorbax Eclipse XDB-C18 column (150 mm × 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Glacial acetic acid (analytical grade)
-
Purified water
-
Methylprednisolone reference standard and samples
Procedure:
-
Mobile Phase Preparation: Prepare a mixture of glacial acetic acid, acetonitrile, and purified water in a volume ratio of 2:30:75.
-
Standard Solution Preparation: Prepare a standard solution of methylprednisolone of a known concentration in the mobile phase.
-
Sample Preparation: Dissolve the methylprednisolone formulation in the mobile phase to achieve a target concentration.
-
Chromatographic Conditions:
-
Set the flow rate to 1.2 mL/min.
-
Set the detection wavelength to 254 nm.
-
Inject equal volumes (e.g., 20 µL) of the standard and sample solutions.
-
-
Analysis: Identify and quantify the impurities based on their retention times relative to the main methylprednisolone peak and by using the response factor of the methylprednisolone standard.
Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for assessing the purity of methylprednisolone formulations.
Glucocorticoid Receptor Signaling Pathway
Caption: Methylprednisolone's mechanism of action via the glucocorticoid receptor.
Conclusion
The purity of methylprednisolone formulations is a critical quality attribute that can be reliably assessed using validated HPLC methods. This guide provides a framework for understanding the common impurities, comparing analytical methodologies, and implementing a robust testing protocol. The provided experimental workflow and signaling pathway diagrams offer visual aids for researchers in this field. The stability data underscores the importance of appropriate storage conditions to maintain the purity and, consequently, the safety and efficacy of methylprednisolone products. For comprehensive purity profiling, it is recommended to use multiple analytical techniques and reference standards for known impurities.
References
statistical analysis of methylprednisolone efficacy in preclinical trials
A Comparative Guide to the Preclinical Efficacy of Methylprednisolone (B1676475)
This guide provides a statistical analysis of methylprednisolone's efficacy in key preclinical trials, offering researchers, scientists, and drug development professionals a comparative overview of its performance. The content focuses on quantitative data, detailed experimental methodologies, and the underlying signaling pathways, primarily drawing from studies on neurological injuries where methylprednisolone has been extensively investigated.
Quantitative Analysis of Methylprednisolone Efficacy in a Preclinical Spinal Cord Injury Model
Methylprednisolone (MP) is a synthetic glucocorticoid frequently explored for its neuroprotective properties in the context of acute spinal cord injury (SCI).[1] Preclinical animal studies have been crucial in determining its therapeutic potential and optimal dosage.[1][2] The following tables summarize the statistical outcomes from a representative preclinical study comparing different dosage regimens in a rat model of SCI.
Table 1: Comparison of Neurological Function Recovery
| Treatment Group | N | Mean Basso-Beattie-Bresnahan (BBB) Score | Neurological Recovery Rate (%) | P-Value (vs. No MP) | P-Value (vs. High-Dose) |
| No MP | - | - | 63.4 | - | - |
| Low-Dose MP | - | - | 82.0 | 0.001 | 0.030 |
| High-Dose MP | - | - | 74.0 | - | - |
| Data derived from a retrospective clinical and animal trial subgroup analysis. The animal study component corroborated these clinical findings, showing enhanced recovery with low-dose MP.[2] |
Table 2: Histological and Cellular Outcomes in a Rat SCI Model
| Outcome Measure | Treatment Group | Key Findings |
| Neuronal Death | Low-Dose MP vs. High-Dose MP | Low-dose MP treatment resulted in reduced neuronal death compared to the high-dose regimen.[2] |
| Neural Axon Regeneration | Low-Dose MP vs. High-Dose MP | The low-dose MP regimen was observed to promote neural axon regeneration more effectively.[2] |
| Transport Function | Low-Dose MP vs. High-Dose MP | Evaluation through footprint analysis and electrophysiological tests indicated that low-dose MP enhanced transport function recovery.[2] |
Contrasting Efficacy in Traumatic Brain Injury (TBI)
While showing some promise in preclinical SCI models, the use of methylprednisolone in traumatic brain injury (TBI) is not recommended.[3] Large-scale clinical trials, notably the CRASH trial, found that corticosteroid administration was associated with an increased risk of mortality in TBI patients.[3][4][5] This has led to an FDA warning against the use of high-dose methylprednisolone for TBI.[3] The discrepancy in outcomes between SCI and TBI highlights the critical importance of the specific injury model in preclinical analysis.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting the statistical data. Below is a typical protocol for a preclinical SCI study.
1. Animal Model:
-
Species: Adult Sprague-Dawley rats are commonly used.
-
Injury Induction: A standardized spinal cord contusion injury is induced at a specific thoracic level (e.g., T10) using an impactor device. This creates a reproducible degree of injury.
2. Treatment Regimens:
-
Control Group: Receives a placebo (e.g., saline) infusion.
-
Low-Dose MP Group: Administered a regimen determined from animal experiments to be potentially therapeutic.
-
High-Dose MP Group: Receives a higher dose, often scaled from regimens used in clinical trials like NASCIS II (e.g., a bolus of 30 mg/kg followed by an infusion).[1][6]
3. Outcome Measures:
-
Behavioral Analysis: Locomotor function is assessed weekly using the Basso-Beattie-Bresnahan (BBB) locomotor rating scale, which ranges from 0 (no observed hindlimb movement) to 21 (normal movement). Footprint analysis is also used to evaluate gait.[2]
-
Electrophysiology: Motor evoked potentials (MEPs) are recorded to assess the integrity of descending motor pathways.
-
Histology and Immunofluorescence: After a set period (e.g., 6-8 weeks), spinal cord tissue is harvested. Staining techniques like Hematoxylin and Eosin (H&E) and Nissl staining are used to assess tissue damage and neuronal survival. Immunofluorescence staining is employed to visualize specific cellular elements, such as regenerating axons.[2]
4. Statistical Analysis:
-
Data are typically analyzed using appropriate statistical tests, such as ANOVA followed by post-hoc tests, to compare outcomes between the different treatment groups. A p-value of <0.05 is generally considered statistically significant.[7] Blinding of observers during outcome assessment is critical to minimize bias.[7]
Visualizations: Pathways and Workflows
Methylprednisolone's Anti-Inflammatory Signaling Pathway
Methylprednisolone exerts its anti-inflammatory effects primarily by modulating gene expression.[8][9] After entering a cell, it binds to the glucocorticoid receptor (GR), leading to a cascade of events that suppress inflammation.
Caption: Mechanism of action for methylprednisolone's anti-inflammatory effects.
General Workflow of a Preclinical Efficacy Trial
The process of conducting a preclinical trial follows a structured workflow to ensure rigor and reproducibility.[7]
Caption: A typical experimental workflow for a preclinical animal study.
Logical Comparison: Methylprednisolone in SCI vs. TBI
The rationale for using methylprednisolone in different neurological injury models has led to divergent clinical outcomes and recommendations.
Caption: Comparison of rationale and outcomes for methylprednisolone in SCI vs. TBI.
References
- 1. Methylprednisolone for acute spinal cord injury: not a standard of care - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Low-dose Methylprednisolone in Promoting Neurological Function Recovery After Spinal Cord Injury: Clinical and Animal Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. ebn.bmj.com [ebn.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. Statistical Considerations for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]
- 9. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of A-Methapred (Methylprednisolone Sodium Succinate) in a Laboratory Setting
The proper disposal of A-Methapred, a brand name for methylprednisolone (B1676475) sodium succinate, is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. As a corticosteroid, its disposal is governed by regulations for pharmaceutical waste. Improper disposal can lead to environmental contamination and potential public health risks.[1] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound in research, scientific, and drug development environments.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is regulated by multiple agencies. In the United States, these primarily include:
-
Environmental Protection Agency (EPA): Regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[1]
-
Drug Enforcement Administration (DEA): Governs the disposal of controlled substances.[2] While this compound is not a controlled substance, it is important to be aware of DEA regulations for other laboratory materials.
State and local regulations may also apply and can be more stringent than federal laws.[1] It is essential to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step-by-Step Disposal Procedures
The following steps outline the proper procedure for disposing of this compound and associated materials in a laboratory setting.
1. Waste Characterization:
The first step is to determine if the this compound waste is considered hazardous. While most corticosteroids are not explicitly listed as hazardous waste by the EPA, it is best practice to manage them as such to prevent environmental contamination.[3] Factors that could classify the waste as hazardous include the presence of other hazardous chemicals in the solution. Consult the Safety Data Sheet (SDS) and your institution's EHS office to confirm the classification.[4][5]
2. Segregation of Waste:
Proper segregation is critical to ensure safe and compliant disposal.
-
Unused or Expired this compound: Keep in its original container if possible. Do not mix with other chemical waste unless directed by your EHS department.
-
Contaminated Materials: Items such as gloves, bench paper, and empty vials that have come into contact with this compound should be considered pharmaceutical waste.
-
Sharps: Needles and syringes used for administration must be disposed of in a designated sharps container.[3]
3. Containerization:
Use appropriate, clearly labeled waste containers.
| Waste Type | Container Color | Labeling |
| Non-Hazardous Pharmaceutical Waste | Blue or White | "Non-Hazardous Pharmaceutical Waste" |
| Hazardous Pharmaceutical Waste | Black | "Hazardous Pharmaceutical Waste" |
| Sharps | Red | "Sharps" and "Biohazard" symbol |
4. Disposal of Liquid this compound:
-
Do not pour this compound down the drain. [1][6] This is a prohibited practice that can lead to environmental contamination.
-
For small quantities, it is best practice to expunge the liquid from a syringe onto an absorbent material (e.g., gauze or paper towel).[3] The absorbent material should then be placed in the appropriate pharmaceutical waste container (blue or black).[3] The empty syringe should be disposed of in the sharps container.[3]
-
For larger quantities or full vials, the entire container should be placed into the designated pharmaceutical waste container.
5. Disposal of Solid this compound (Powder for Injection):
-
Unused or expired vials of powdered this compound should be disposed of in their original containers within the appropriate pharmaceutical waste bin.
-
If the powder is spilled, it should be cleaned up using appropriate personal protective equipment (PPE), and the collected material should be placed in the hazardous waste container.[4][7] Avoid generating dust during cleanup.[4][7]
6. Final Disposal:
All pharmaceutical waste must be handled and disposed of by a licensed waste management contractor. Your institution's EHS department will coordinate the pickup and disposal of the waste containers.
Experimental Protocols
The disposal procedures for this compound are not based on specific experimental protocols but rather on established regulatory guidelines for pharmaceutical waste management as mandated by agencies like the EPA.[1][6] Adherence to these guidelines is a standard operational requirement in any laboratory setting.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. luriechildrens.org [luriechildrens.org]
- 4. medline.com [medline.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
Safeguarding Researchers: A Comprehensive Guide to Handling A-Methapred
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of A-Methapred (methylprednisolone sodium succinate), a potent anti-inflammatory glucocorticoid. Adherence to these guidelines is critical to ensure the safety of all laboratory personnel.
This compound, while a valuable therapeutic agent, presents potential hazards requiring stringent safety measures.[1][2] It is classified as a substance that may cause damage to organs through prolonged or repeated exposure and is suspected of damaging the unborn child.[3][4][5] Therefore, all handling procedures must be conducted with the utmost care and precision.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment for handling this compound. This equipment must be worn at all times when working with the compound, from initial handling to final disposal.
| Body Part | Required PPE | Specifications |
| Hands | Gloves | Chemical-resistant, disposable. Nitrile or latex gloves are appropriate. Double gloving is recommended when handling concentrated solutions. |
| Eyes | Safety Glasses with Side Shields or Goggles | Must provide a complete seal around the eyes to protect from splashes or airborne particles. |
| Respiratory | NIOSH-approved Respirator | Required when handling the powder form outside of a certified chemical fume hood to prevent inhalation of dust.[5] An N95 respirator is the minimum requirement. |
| Body | Laboratory Coat | Must be fully buttoned and made of a low-permeability fabric. A disposable gown is recommended for procedures with a high risk of splashing. |
| Feet | Closed-toe Shoes | Shoes must fully cover the feet. |
Operational Plan for Safe Handling
This step-by-step guide outlines the procedural workflow for the safe handling of this compound in a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, protected from light.[1]
-
The storage area should be clearly labeled with appropriate hazard warnings.
-
Unreconstituted product should be stored at a controlled room temperature of 20° to 25°C (68° to 77°F).[1]
2. Preparation and Handling:
-
All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation risk.[5]
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use dedicated glassware and equipment for handling this compound. If not possible, thoroughly clean and decontaminate all equipment after use.
-
When reconstituting the powder, use the appropriate diluent as specified in the product literature.[1] Slowly add the diluent to the vial to avoid aerosolization.
-
Avoid direct contact with the skin, eyes, and clothing.[5]
3. Spill Management:
-
In the event of a spill, immediately evacuate the area and restrict access.
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect all contaminated materials into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable decontamination solution.
4. Disposal Plan:
-
All waste contaminated with this compound, including empty vials, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Segregate this compound waste from other laboratory waste streams.
-
Place all contaminated materials in a clearly labeled, leak-proof hazardous waste container.
-
Follow all institutional, local, and national regulations for the disposal of pharmaceutical waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
